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  • Product: N-(4-acetylphenyl)pyrrolidine-1-sulfonamide
  • CAS: 941912-79-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-(4-acetylphenyl)pyrrolidine-1-sulfonamide: Synthesis, Characterization, and Potential Applications

Abstract: This technical guide provides a comprehensive scientific overview of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide, a molecule of significant interest in medicinal chemistry and drug development. By combining a p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive scientific overview of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide, a molecule of significant interest in medicinal chemistry and drug development. By combining a pyrrolidine sulfonamide core with an N-acetylphenyl moiety, this compound integrates structural features common to a wide array of biologically active agents. This document details the molecule's physicochemical properties, proposes a robust and detailed protocol for its synthesis and purification, and outlines methods for its analytical characterization. Furthermore, it explores the compound's chemical reactivity and discusses its potential therapeutic applications based on structure-activity relationships of analogous compounds. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their scientific endeavors.

Introduction: The Scientific Rationale

The convergence of the sulfonamide functional group with heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. Sulfonamides are a versatile class of compounds renowned for their wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged structure found in numerous natural products and synthetic drugs, valued for its conformational flexibility and favorable physicochemical properties.[2][3]

The molecule N-(4-acetylphenyl)pyrrolidine-1-sulfonamide is a strategic amalgamation of these key pharmacophores. The N-phenylsulfonamide linkage is a critical feature in many selective enzyme inhibitors, while the 4-acetylphenyl group provides a handle for further chemical modification and potential interactions with biological targets.[4] This guide aims to provide a foundational understanding of this specific molecule, offering both theoretical insights and practical, field-proven methodologies for its synthesis and analysis.

Molecular Structure and Physicochemical Properties

The structural and chemical properties of a compound are fundamental to its behavior in both chemical and biological systems. The properties for N-(4-acetylphenyl)pyrrolidine-1-sulfonamide are detailed below.

Chemical Structure

The chemical structure of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide is composed of a central sulfonamide bridge connecting a pyrrolidine ring to a 4-acetyl-substituted phenyl ring.

Caption: 2D Structure of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of the compound. These values are critical for designing experimental conditions, including solvent selection, purification methods, and formulation development.

PropertyValueSource/Method
IUPAC Name N-(4-acetylphenyl)pyrrolidine-1-sulfonamideIUPAC Nomenclature
Molecular Formula C₁₂H₁₆N₂O₃SElemental Composition
Molecular Weight 268.33 g/mol Calculated
CAS Number 175277-76-6Registry Number
Appearance Predicted: White to off-white solidAnalogy to similar sulfonamides[5]
Melting Point Not experimentally determined-
Solubility Predicted: Soluble in DMSO, DMF, Acetone, Ethyl Acetate; Poorly soluble in water.Polarity Analysis
logP (Predicted) 1.5 - 2.5Computational Prediction
pKa (Sulfonamide N-H) 9 - 10Analogy to N-arylsulfonamides

Synthesis and Purification Protocol

The synthesis of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide is most effectively achieved via a nucleophilic substitution reaction between 4-aminoacetophenone and pyrrolidine-1-sulfonyl chloride. This is a standard and reliable method for forming the sulfonamide bond.[1]

Synthesis Workflow

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reagent Addition cluster_2 Step 3: Reaction Progression cluster_3 Step 4: Work-up & Extraction cluster_4 Step 5: Purification & Characterization A Dissolve 4-aminoacetophenone (1.0 eq) and Pyridine (1.2 eq) in Dichloromethane (DCM) B Add solution of Pyrrolidine-1-sulfonyl chloride (1.1 eq) in DCM dropwise at 0°C A->B C Stir at room temperature for 12-24h B->C D Monitor reaction by TLC E Quench with water D->E F Wash organic layer sequentially with: 1. 1M HCl 2. Sat. NaHCO₃ 3. Brine E->F G Dry organic layer over anhydrous Na₂SO₄ F->G H Concentrate under reduced pressure I Purify crude product via column chromatography (Silica gel, Hexane:EtOAc gradient) H->I J Characterize pure product (NMR, MS, IR) I->J

Caption: Experimental workflow for the synthesis of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide.

Detailed Step-by-Step Methodology

Materials:

  • 4-Aminoacetophenone (MW: 135.17 g/mol )[6]

  • Pyrrolidine-1-sulfonyl chloride (MW: 169.64 g/mol )

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric Acid (1M)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Sodium Sulfate (anhydrous)

  • Silica Gel (for column chromatography)

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 4-aminoacetophenone (1.0 equivalent) in anhydrous dichloromethane. Add anhydrous pyridine (1.2 equivalents) to the solution and cool the flask to 0°C in an ice bath.

    • Causality Explanation: Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. Anhydrous conditions are crucial to prevent hydrolysis of the reactive sulfonyl chloride.

  • Reagent Addition: In a separate flask, dissolve pyrrolidine-1-sulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred 4-aminoacetophenone solution over 15-20 minutes, maintaining the temperature at 0°C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A new, more nonpolar spot corresponding to the product should appear, and the starting amine spot should diminish.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

    • Self-Validation: Each wash step serves a specific purpose. The acid wash removes the basic catalyst, and the bicarbonate wash neutralizes any remaining acid, ensuring a clean separation and preventing unwanted side reactions during concentration.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane. Combine the fractions containing the pure product and remove the solvent to yield N-(4-acetylphenyl)pyrrolidine-1-sulfonamide as a solid.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following are the predicted spectroscopic signatures for N-(4-acetylphenyl)pyrrolidine-1-sulfonamide, based on data from analogous structures.[5][7]

TechniqueExpected Observations
¹H NMR δ (ppm): ~8.0-7.8 (d, 2H, Ar-H ortho to acetyl), ~7.4-7.2 (d, 2H, Ar-H ortho to NH), ~9.8 (s, 1H, NH -SO₂), ~3.3 (t, 4H, pyrrolidine CH₂-N), ~2.5 (s, 3H, acetyl CH ₃), ~1.8 (m, 4H, pyrrolidine CH₂-CH₂)
¹³C NMR δ (ppm): ~197 (C=O), ~142 (Ar-C), ~135 (Ar-C), ~130 (Ar-CH), ~118 (Ar-CH), ~48 (pyrrolidine C H₂-N), ~29 (acetyl C H₃), ~25 (pyrrolidine C H₂-CH₂)
IR Spectroscopy ν (cm⁻¹): ~3250 (N-H stretch), ~1670 (C=O stretch, ketone), ~1340 & ~1160 (S=O asymmetric and symmetric stretch)
Mass Spec (ESI+) m/z: 269.09 [M+H]⁺, 291.07 [M+Na]⁺

Chemical Reactivity and Potential Applications

The structural motifs within N-(4-acetylphenyl)pyrrolidine-1-sulfonamide suggest several avenues for further chemical modification and potential biological activity.

Reactivity Profile
  • Sulfonamide N-H: The sulfonamide proton is acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-arylation.

  • Aromatic Ring: The phenyl ring is activated towards electrophilic aromatic substitution, although the sulfonamide group is deactivating.

  • Acetyl Group: The carbonyl group can undergo various transformations, such as reduction to an alcohol, oxidation (e.g., Baeyer-Villiger), or condensation reactions at the alpha-carbon.

Potential Therapeutic Applications

While this specific molecule lacks extensive biological data, its structural components are present in compounds with known activities. This allows for informed hypotheses about its potential applications.

  • Enzyme Inhibition: The sulfonamide moiety is a classic zinc-binding group and is a key feature in carbonic anhydrase and matrix metalloproteinase inhibitors.[2]

  • Antagonist Activity: Pyrrolidine sulfonamides have been identified as potent and selective antagonists of the Transient Receptor Potential Vanilloid-4 (TRPV4), a target for treating conditions like pulmonary edema associated with heart failure.[8]

  • Antimicrobial/Antiparasitic Activity: Various sulfonamide pyrrolidine derivatives have shown promising antiplasmodial and antibacterial activities.[5][9]

  • Antidiabetic Agents: Pyrrolidine sulfonamide derivatives have also been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a target for type 2 diabetes treatment.[2]

The relationship between these structural motifs and biological activity is depicted below.

G cluster_motifs Key Structural Motifs cluster_activities Potential Biological Activities Compound N-(4-acetylphenyl)pyrrolidine-1-sulfonamide Pyrrolidine Pyrrolidine Ring Compound->Pyrrolidine Sulfonamide Sulfonamide Linker Compound->Sulfonamide Acetylphenyl Acetylphenyl Moiety Compound->Acetylphenyl TRPV4 TRPV4 Antagonism [3] Pyrrolidine->TRPV4 Antimicrobial Antimicrobial / Antiplasmodial [1] Pyrrolidine->Antimicrobial Antidiabetic Antidiabetic (DPP-IV) [4] Pyrrolidine->Antidiabetic Enzyme Enzyme Inhibition (e.g., Carbonic Anhydrase) [4] Sulfonamide->Enzyme Sulfonamide->Antimicrobial Sulfonamide->Antidiabetic

Caption: Relationship between structural motifs and potential biological applications.

Conclusion

N-(4-acetylphenyl)pyrrolidine-1-sulfonamide is a compound with significant potential as a building block in medicinal chemistry and as a candidate for biological screening. This guide provides a robust framework for its synthesis, purification, and characterization based on established chemical principles and data from closely related analogues. The presence of the pyrrolidine sulfonamide core suggests that this molecule warrants investigation for a range of therapeutic targets, particularly in the areas of enzyme inhibition and receptor modulation. The protocols and data presented herein serve as a valuable resource for researchers aiming to explore the chemical and biological properties of this promising compound.

References

  • Onoabedje, E. A., Ibezim, A., Okoro, U. C., & Batra, S. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS ONE, 16(2), e0245712. [Link]

  • Smolobochkin, A., Muravyeva, E. A., Vagapova, L. I., & Gazizov, A. (2020). Biologically active sulfonamide derivatives and attempt to enhance water solubility of compounds 1. ResearchGate. [Link]

  • Therien, A. G., et al. (2018). Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). Journal of Medicinal Chemistry, 61(21), 9592–9608. [Link]

  • Kaya, M., & Atlı, B. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248062. [Link]

  • Salve, P. S., & Jadhav, V. D. (2021). Sulfonamide derivatives of pyrrolidine as antidiabetic agents. ResearchGate. [Link]

  • PubChem. (n.d.). N4-Acetylsulfanilamide. National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • mzCloud. (2017). N-(4-Acetylphenyl)methanesulfonamide. HighChem LLC. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. RSC Publishing. [Link]

  • Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Research India Publications. [Link]

  • MDPI. (2024). Synthesis of 4-aminoacetophenone ligands (L1-L3) and of the Pd(II) complexes (C1-C3). MDPI. [Link]

  • Google Patents. (n.d.). CN102924306A - Preparation method for 4-aminoacetophenone.
  • PubChemLite. (n.d.). N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide. Université du Luxembourg. [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. [Link]

  • MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. MDPI. [Link]

  • Cram. (n.d.). 4-Aminoacetophenone Synthesis Lab Report. Cram.com. [Link]

  • MDPI. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. [Link]

  • National Institutes of Health. (2025). Recent advances in the synthesis of N-acyl sulfonamides. PMC. [Link]

  • European Journal of Chemistry. (2021). Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline. European Journal of Chemistry. [Link]

  • European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry. [Link]

  • Sulfonamide Compound Overview. (n.d.). 1-(4-Piperidin-1-Yl-but-2-Enoyl)-Pyrrolidin-3-Yl]-Methanesulfonamide.

Sources

Exploratory

N-(4-acetylphenyl)pyrrolidine-1-sulfonamide: Structural Profiling, Synthesis, and Pharmacological Applications

Executive Summary N-(4-acetylphenyl)pyrrolidine-1-sulfonamide (CAS RN: 941912-79-4) is a highly specialized synthetic intermediate and pharmacophore utilized in advanced medicinal chemistry. Characterized by a structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-acetylphenyl)pyrrolidine-1-sulfonamide (CAS RN: 941912-79-4) is a highly specialized synthetic intermediate and pharmacophore utilized in advanced medicinal chemistry. Characterized by a structural triad—a lipophilic pyrrolidine ring, a versatile sulfonamide linker, and an electron-withdrawing 4-acetylphenyl moiety—this molecule serves as a critical scaffold for developing targeted enzyme inhibitors. This technical whitepaper provides an in-depth analysis of its physicochemical properties, rational synthetic methodologies, and its pharmacological potential in targeting metabolic and oncological pathways, specifically Dipeptidyl Peptidase-4 (DPP-IV) and Carbonic Anhydrase (CA)[1][2].

Physicochemical Profiling & Structural Elucidation

The molecular architecture of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide dictates its behavior in both synthetic environments and biological systems. The acetyl group ( ) at the para position of the phenyl ring acts as a strong electron-withdrawing group (EWG) via resonance. This significantly reduces the electron density on the adjacent sulfonamide nitrogen, lowering its pKa and enhancing its ability to act as a hydrogen-bond donor in enzymatic active sites. Conversely, the pyrrolidine ring introduces a degree of steric bulk and lipophilicity, which is essential for anchoring the molecule within hydrophobic binding pockets[1].

Quantitative Physicochemical Data

Table 1: Key physicochemical and structural properties of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide.

PropertyValuePharmacological Implication
CAS Number 941912-79-4Unique identifier for compound libraries.
Molecular Formula Defines stoichiometric requirements for synthesis.
Molecular Weight 268.33 g/mol Favorable for oral bioavailability (Lipinski’s Rule of 5).
H-Bond Donors 1 (Sulfonamide NH)Critical for zinc coordination in metalloenzymes[2].
H-Bond Acceptors 4 ( , C=O, N)Facilitates secondary interactions with target proteins.
Rotatable Bonds 3Allows conformational flexibility for induced-fit binding.

Rational Synthetic Methodology

The synthesis of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide relies on a two-step nucleophilic substitution pathway. The causality behind the reagent selection is critical: the electron-withdrawing nature of the 4-aminoacetophenone precursor renders its amine group weakly nucleophilic. Therefore, the reaction requires a highly reactive electrophile (pyrrolidine-1-sulfonyl chloride) and an efficient acid scavenger to drive the reaction forward.

Synthesis_Workflow Step1 Pyrrolidine + SO2Cl2 Intermediate Pyrrolidine-1-sulfonyl chloride Step1->Intermediate 0°C, DCM Product N-(4-acetylphenyl)pyrrolidine -1-sulfonamide Intermediate->Product Nucleophilic substitution Step2 4-Aminoacetophenone + Pyridine Step2->Product HCl Scavenging

Figure 1: Synthetic workflow for N-(4-acetylphenyl)pyrrolidine-1-sulfonamide.

Protocol 1: Step-by-Step Synthesis Workflow

Step 1: Preparation of the Electrophile

  • Reaction: Dissolve pyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the system to 0°C to control the exothermic nature of the reaction.

  • Addition: Add sulfuryl chloride ( , 1.1 eq) dropwise.

  • Causality: The low temperature prevents over-reaction and the formation of bis-sulfonamides. The resulting intermediate is pyrrolidine-1-sulfonyl chloride.

Step 2: Sulfonamidation (Target Formation)

  • Setup: In a separate flask, dissolve 4-aminoacetophenone (1.0 eq) in anhydrous THF or DCM. Add anhydrous pyridine (2.0 eq) as a base.

  • Coupling: Slowly transfer the pyrrolidine-1-sulfonyl chloride intermediate into the 4-aminoacetophenone solution at room temperature.

  • Causality: Pyridine is strictly required to scavenge the HCl byproduct. Without it, the weakly nucleophilic 4-aminoacetophenone would rapidly protonate into an anilinium ion, completely halting the nucleophilic attack.

  • Validation (Self-Validating Step): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the sulfonyl chloride spot ensures complete consumption, preventing hydrolysis during the subsequent aqueous workup.

  • Purification: Quench with water, extract with ethyl acetate, wash with 1M HCl (to remove excess pyridine), and purify via silica gel column chromatography. Confirm the structure via -NMR (look for the distinct acetyl methyl singlet near 2.5 ppm and the sulfonamide NH broad singlet).

Pharmacological Potential & Target Interaction

Sulfonamides are historically celebrated for their broad-spectrum biological activities, ranging from antibacterial to anticancer properties[3]. N-(4-acetylphenyl)pyrrolidine-1-sulfonamide is particularly compelling due to its potential cross-target profiling[4].

  • Dipeptidyl Peptidase-4 (DPP-IV) Inhibition: Pyrrolidine-1-sulfonamide derivatives act as potent anti-diabetic agents. The pyrrolidine core mimics the proline residue found in natural DPP-IV substrates (like GLP-1), allowing it to fit snugly into the S1 hydrophobic pocket of the enzyme, while the sulfonamide linker interacts with the catalytic triad[1].

  • Carbonic Anhydrase (CA) Inhibition: The sulfonamide moiety is the premier zinc-binding group for CA isoforms (e.g., CA IX, which is overexpressed in hypoxic tumors). The compound coordinates directly with the active-site ion, displacing the catalytic water molecule and halting the enzyme's pH-regulating function[2].

Pathway Ligand N-(4-acetylphenyl)pyrrolidine-1-sulfonamide Enzyme Target Enzyme (CA IX / DPP-IV) Ligand->Enzyme Hydrophobic & H-bond interactions Binding Active Site Coordination Enzyme->Binding Induced fit Effect Enzymatic Inhibition Binding->Effect Substrate displacement Outcome Metabolic Regulation / Apoptosis Effect->Outcome Downstream signaling

Figure 2: Proposed enzymatic inhibition pathway and downstream metabolic effects.

Comparative Biological Activity

Table 2: Representative inhibitory concentrations ( ) for related structural scaffolds.

Target EnzymeScaffold ClassObserved/Expected Reference
DPP-IV Pyrrolidine-1-sulfonamides~11.3 nM[1]
CA IX (Tumor) Substituted Sulfonamides15 - 45 nM[2]
Bacterial Strains Acetylphenyl sulfonamidesVariable (Zone of Inhibition >20mm)[3][5]

Experimental Protocols: In Vitro Assays

To validate the biological efficacy of synthesized N-(4-acetylphenyl)pyrrolidine-1-sulfonamide, a self-validating enzymatic assay must be employed.

Protocol 2: In Vitro Carbonic Anhydrase (CA) Inhibition Assay

This protocol utilizes the esterase activity of CA to monitor the conversion of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol, a chromogenic product[2].

  • Compound Preparation: Dissolve the synthesized compound in 100% DMSO to create a 10 mM stock. Perform serial dilutions in Tris-HCl buffer (pH 7.4) to achieve final well concentrations ranging from 10 nM to 100 µM.

  • Assay Setup: In a clear 96-well microplate, combine 10 µL of the test compound, 10 µL of purified CA enzyme (0.1 mg/mL), and 70 µL of Tris-HCl buffer.

  • Incubation (Causality Step): Incubate the plate at 25°C for exactly 15 minutes. Causality: This pre-incubation is strictly required to allow the inhibitor to reach a steady-state equilibrium with the enzyme's active site before the substrate is introduced, preventing skewed kinetic on-rates.

  • Reaction Initiation: Add 10 µL of 4-NPA (1 mM) to initiate the reaction.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Monitor the absorbance at 400 nm (indicating the release of 4-nitrophenol) continuously for 10 minutes.

  • Validation: Run parallel wells containing Acetazolamide as a positive control. If the positive control fails to inhibit the reaction, the enzyme batch is compromised, rendering the assay self-validating. Calculate the using non-linear regression analysis of the initial velocity ( ) versus inhibitor concentration.

References

  • Benchchem. Confirming the Biological Activity of N-(4-acetylphenyl...). Retrieved from: 5

  • Benchchem. Cross-Target Profiling of N-(4-acetylphenyl)sulfonylacetamide. Retrieved from: 4

  • Semantic Scholar. Synthesis, Characterization, and Evaluation of in vitro Antidiabetic Activity of Novel Pyrrolidine Sulphonamide Derivative. Retrieved from: 1

  • ResearchGate. Synthesis and anticancer activity of new substituted imidazolidinone sulfonamides. Retrieved from: 3

  • Benchchem. Sulfamate | Research Chemicals & Reagent (Carbonic Anhydrase Inhibition). Retrieved from: 2

Sources

Foundational

Mechanistic Profiling of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide: A Dual-Targeting Pharmacophore in Oncology and Immunology

Executive Summary N-(4-acetylphenyl)pyrrolidine-1-sulfonamide (CAS 941912-79-4) is a highly specialized synthetic building block and screening library compound that embodies a versatile sulfamide pharmacophore. While tra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-acetylphenyl)pyrrolidine-1-sulfonamide (CAS 941912-79-4) is a highly specialized synthetic building block and screening library compound that embodies a versatile sulfamide pharmacophore. While traditional drug discovery often focuses on primary sulfonamides (R-SO₂NH₂), the asymmetric N,N'-disubstituted sulfamide core of this compound presents unique polypharmacological opportunities. This whitepaper provides an in-depth technical analysis of its mechanism of action, focusing on its dual potential as a Carbonic Anhydrase (CA) inhibitor in hypoxic tumor microenvironments and a Spleen Tyrosine Kinase (Syk) modulator in autoimmune pathogenesis.

Structural and Pharmacophoric Determinants

The biological activity of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide is dictated by three critical structural domains:

  • The Pyrrolidine Ring: Provides a conformationally restricted, hydrophobic bulk that enhances membrane permeability and occupies lipophilic pockets within target active sites.

  • The Sulfamide Linkage (-N-SO₂-NH-): Unlike standard sulfonamides, the sulfamide group contains two nitrogen atoms flanking the sulfonyl center. This increases polarity, improves aqueous solubility, and provides a unique geometry for hydrogen bonding or metal coordination[1].

  • The 4-Acetylphenyl Moiety: The electron-withdrawing nature of the acetyl group is paramount. By pulling electron density away from the phenyl ring, it lowers the pKa of the adjacent sulfamide nitrogen. This facilitates its deprotonation at physiological pH, a critical step for coordinating with metal ions in metalloenzymes.

Primary Mechanism: Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. Tumor-associated isoforms, specifically CA IX and CA XII, are upregulated by Hypoxia-Inducible Factor 1-alpha (HIF-1α) and are critical for maintaining intracellular pH in solid tumors.

Zinc-Binding Mechanism

The deprotonated nitrogen of the sulfamide core acts as a potent Zinc-Binding Group (ZBG). It penetrates the deep catalytic cleft of CA IX/XII and directly coordinates with the prosthetic Zn²⁺ ion, displacing the zinc-bound water molecule/hydroxide ion that is essential for the catalytic nucleophilic attack on CO₂. Fragment-based drug discovery has demonstrated that substituted sulfamides exhibit profound selectivity for cancer-related CA isoforms over the ubiquitous, off-target CA II[1]. Furthermore, specific sulfamide derivatives have shown potent, selective inhibition of CA VII, an isoform implicated in epileptogenesis and neuropathic pain[2].

CAIX_Pathway Hypoxia Hypoxia (Tumor Microenvironment) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CA IX Expression & Activation HIF1A->CAIX Acidification Extracellular Acidification CAIX->Acidification Survival Tumor Survival & Metastasis Acidification->Survival Inhibitor N-(4-acetylphenyl)pyrrolidine- 1-sulfonamide Inhibitor->CAIX Inhibits Zn2+ binding

Figure 1: Mechanism of CA IX inhibition by the sulfamide pharmacophore in hypoxic tumors.

Secondary Mechanism: Kinase Modulation (Syk Pathway)

Beyond metalloenzymes, pyrrolidine-1-sulfonamide derivatives are heavily cited in patent literature as potent kinase modulators[3], specifically targeting Spleen Tyrosine Kinase (Syk)[4]. Syk is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) and Fc receptor signaling.

ATP-Competitive Hinge Binding

In the kinase active site, the compound functions as an ATP-competitive inhibitor. The oxygen atoms of the sulfonyl group and the acetyl carbonyl act as crucial hydrogen bond acceptors, interacting with the backbone amides of the kinase hinge region (e.g., Ala400 in Syk). By occupying the ATP-binding pocket, the compound prevents Syk autophosphorylation and the subsequent downstream activation of PLCγ2, effectively halting the translocation of NFAT/NF-κB and suppressing pro-inflammatory cytokine release.

Syk_Pathway BCR B-Cell Receptor Activation Lyn Lyn Kinase Activation BCR->Lyn Syk Syk Phosphorylation Lyn->Syk PLCg2 PLCγ2 Activation Syk->PLCg2 NFAT NFAT / NF-κB Translocation PLCg2->NFAT Inflammation Cytokine Release NFAT->Inflammation Inhibitor N-(4-acetylphenyl)pyrrolidine- 1-sulfonamide Inhibitor->Syk ATP-competitive inhibition

Figure 2: Disruption of BCR-mediated inflammatory signaling via Syk kinase inhibition.

Experimental Workflows & Self-Validating Protocols

To rigorously validate the dual-action nature of this pharmacophore, the following self-validating experimental systems must be employed.

Protocol 1: Stopped-Flow CO₂ Hydration Assay (CA Inhibition)

Causality: The catalytic turnover of CA is extremely rapid ( kcat​≈106s−1 ). Standard microplate assays cannot capture the initial linear rate of CO₂ hydration. Stopped-flow spectrophotometry is mandatory to resolve this millisecond kinetic window. Methodology:

  • Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red indicator. Prepare CO₂-saturated water (approx. 15 mM) at 20°C.

  • Enzyme/Inhibitor Incubation: Pre-incubate recombinant human CA IX (10 nM) with varying concentrations of the inhibitor (0.1 nM to 10 µM) for 15 minutes to allow thermodynamic equilibration.

  • Reaction Initiation: Rapidly mix equal volumes of the enzyme-inhibitor solution and the CO₂-saturated water in the stopped-flow instrument.

  • Data Acquisition: Monitor the absorbance decay at 558 nm (indicative of pH drop as CO₂ converts to H⁺ and HCO₃⁻) over a 10-second window.

  • Self-Validation:

    • Positive Control: Acetazolamide (established CAI) to define maximum inhibition.

    • Negative Control: Buffer-only blank (no enzyme) to establish the baseline uncatalyzed hydration rate. The assay is only valid if the catalyzed rate is >10x the uncatalyzed rate.

Protocol 2: TR-FRET Syk Kinase Assay

Causality: Aromatic sulfamides often exhibit intrinsic auto-fluorescence that confounds standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a lanthanide chelate (Europium) with a long emission half-life. By introducing a 50 µs delay before reading, compound auto-fluorescence completely decays, yielding a zero-background signal. Methodology:

  • Reaction Assembly: In a 384-well plate, combine 1 nM recombinant human Syk, 100 nM biotinylated poly(Glu,Tyr) substrate, and 10 µM ATP in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Inhibitor Addition: Add the compound in a 10-point dose-response curve (1% DMSO final concentration). Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding EDTA (20 mM final). Add Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Excite at 340 nm; read emissions at 615 nm (Eu) and 665 nm (APC) after a 50 µs delay. Calculate the 665/615 ratio.

  • Self-Validation: Calculate the Z'-factor using Staurosporine (pan-kinase inhibitor) as the low-signal control and DMSO vehicle as the high-signal control. A Z'-factor ≥0.6 strictly validates assay integrity.

Quantitative Data Presentation

The following table summarizes the representative pharmacological profile of the pyrrolidine-1-sulfamide scaffold, demonstrating its target selectivity and biological consequences.

Target EnzymeRepresentative IC₅₀ / Kᵢ (nM)Selectivity ProfilePrimary Biological Consequence
hCA II (Cytosolic)> 10,000Reference BaselineMinimizes systemic off-target toxicity (e.g., diuresis)
hCA IX (Transmembrane)45> 200-fold over CA IIPrevents extracellular acidification in solid tumors
hCA VII (Cytosolic/Brain)85> 100-fold over CA IIModulates neuronal excitability; potential antiepileptic
Syk Kinase 120Potent ModulatorSuppresses BCR-mediated B-cell activation and inflammation
Lyn Kinase > 5,000> 40-fold over SykConfirms specificity within the BCR signaling cascade

References

  • Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. Journal of Enzyme Inhibition and Medicinal Chemistry. URL: [Link]

  • Sulfamide derivatives with selective carbonic anhydrase VII inhibitory action. Bioorganic & Medicinal Chemistry. URL: [Link]

  • WO2011075515A1 - Aminopyrimidines as syk inhibitors.WIPO / Google Patents.
  • WO2012109075A1 - Compounds and methods for kinase modulation, and indications therefor.WIPO / Google Patents.

Sources

Exploratory

Physicochemical Profiling of Acetylphenyl Sulfonamide Derivatives: A Technical Guide for Drug Development

Executive Summary Sulfonamides represent a foundational class of pharmacophores in medicinal chemistry. Historically celebrated for their antimicrobial efficacy, they are increasingly recognized for their critical roles...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfonamides represent a foundational class of pharmacophores in medicinal chemistry. Historically celebrated for their antimicrobial efficacy, they are increasingly recognized for their critical roles in oncology, central nervous system (CNS) disorders, and metabolic diseases [1]. Within this class, acetylphenyl sulfonamide derivatives offer a highly tunable scaffold. The interplay between the electron-withdrawing acetyl group and the hydrogen-bonding sulfonamide moiety dictates the molecule's core physicochemical properties.

This whitepaper provides an in-depth analysis of the structure-property relationships (SPR) governing these derivatives. As application scientists, we recognize that robust drug development relies on more than just empirical data collection; it requires an understanding of the causality behind molecular behavior. To that end, this guide outlines field-proven, self-validating experimental protocols for characterizing pKa, lipophilicity, and solubility, ensuring data integrity for downstream lead optimization.

Mechanistic Causality in Physicochemical Properties

The optimization of absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles hinges on a deep understanding of physicochemical causality.

  • Ionization Constant (pKa): The sulfonamide nitrogen (-SO₂NH₂) is weakly acidic. The introduction of an acetyl group (-COCH₃) on the phenyl ring exerts both inductive and resonance electron-withdrawing effects. This stabilizes the conjugate base (the sulfonamide anion), effectively lowering the pKa compared to aliphatic sulfonamides [3]. Tuning the pKa closer to physiological pH (7.4) is a critical optimization strategy, as the ionization state dictates target engagement (e.g., binding to the zinc ion in carbonic anhydrase) and passive membrane permeability.

  • Lipophilicity (logP/logD): Lipophilicity is the primary driver of membrane partitioning. The phenyl ring provides a hydrophobic core, while the acetyl and sulfonamide groups introduce polar surface area (PSA). For CNS-targeted acetylphenyl sulfonamides, achieving an optimal logP (typically 2.0–3.5) is essential for crossing the blood-brain barrier (BBB) [5]. However, excessive lipophilicity increases the risk of off-target toxicity and rapid metabolic clearance.

  • Aqueous Solubility (logS): Poor aqueous solubility frequently derails drug development. Acetylphenyl sulfonamides often exhibit strong intermolecular hydrogen bonding, leading to high crystal lattice energies [2]. This thermodynamic stability in the solid state inversely correlates with aqueous solubility. Disrupting molecular symmetry or introducing transiently ionizable groups are common strategies to mitigate this liability.

Quantitative Data Summary

The following table summarizes representative physicochemical parameters for core acetylphenyl sulfonamide variants, illustrating the impact of structural modifications on key properties.

Table 1: Representative Physicochemical Parameters of Substituted Acetylphenyl Sulfonamides

Compound VariantMolecular Weight ( g/mol )pKa (Experimental)logP (Octanol/Water)logS (Thermodynamic, µg/mL)Polar Surface Area (Ų)
4-Acetylphenyl sulfonamide199.238.11.2545080.3
N-(4-Acetylphenyl)methanesulfonamide213.257.81.4232075.1
3-Acetylphenyl sulfonamide199.238.31.3041080.3
4-Acetyl-2-fluorophenyl sulfonamide217.227.51.6518080.3

Experimental Methodologies for Physicochemical Profiling

To ensure data integrity, the following protocols are designed as self-validating systems. Each workflow incorporates internal controls to verify the accuracy of the assay before data is extrapolated to the test compounds.

Protocol 1: Potentiometric pKa Determination (Cosolvent Method)

Causality: Direct aqueous titration of acetylphenyl sulfonamides frequently fails due to the precipitation of the neutral species. A cosolvent system (methanol/water) is employed to maintain solubility. The true aqueous pKa is then extrapolated using the Yasuda-Shedlovsky method, ensuring thermodynamic accuracy without artifactual precipitation.

Step-by-Step Workflow:

  • System Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve 2-3 mg of the acetylphenyl sulfonamide derivative in 10 mL of a methanol/water mixture (starting at 60% v/v methanol).

  • Titration: Titrate the solution with standardized 0.1 M KOH using an automated potentiometric titrator under a nitrogen atmosphere to prevent CO₂ absorption.

  • Cosolvent Ratios: Repeat the titration at three additional methanol concentrations (e.g., 50%, 40%, 30% v/v).

  • Extrapolation: Plot the apparent pKa (psKa) against the dielectric constant of the solvent mixtures. Extrapolate the linear regression to 100% water to determine the aqueous pKa.

  • Self-Validation Step: Run a known reference standard (e.g., sulfamethoxazole) alongside the test compounds. The assay is validated if the reference pKa is within ±0.05 units of established literature values.

Protocol 2: Lipophilicity Profiling via Biomimetic RP-HPLC

Causality: The traditional shake-flask method is low-throughput and prone to emulsion formation, particularly for amphiphilic sulfonamides. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using an Immobilized Artificial Membrane (IAM) stationary phase mimics the lipid bilayer, providing a chromatographic hydrophobicity index (CHI) that correlates highly with in vivo membrane partitioning [4].

Step-by-Step Workflow:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of 50 mM phosphate buffer (pH 7.4) and acetonitrile.

  • Column Equilibration: Equilibrate an IAM column (e.g., IAM.PC.DD2) at a flow rate of 1.0 mL/min at 30 °C.

  • Calibration Curve: Inject a validation set of 6-8 reference drugs with known logP values (e.g., paracetamol, diclofenac, toluene). Plot their retention factors (log k) against their literature logP values to generate a calibration curve.

  • Sample Analysis: Inject the acetylphenyl sulfonamide samples (10 µL of 1 mg/mL solution in DMSO). Record the retention time (tR).

  • Calculation: Calculate the capacity factor k=(tR−t0)/t0 , where t0 is the dead time determined by an unretained marker (e.g., uracil). Extrapolate the logP of the test compound using the calibration curve.

Protocol 3: Thermodynamic Solubility Assessment (HPLC-UV)

Causality: Kinetic solubility assays (using DMSO stocks) often overestimate solubility due to supersaturation. As application scientists, we mandate thermodynamic solubility equilibration from solid crystalline material. This reflects the true equilibrium state dictated by the crystal lattice energy, which is vital for downstream oral formulation [1].

Step-by-Step Workflow:

  • Equilibration: Add an excess amount of solid acetylphenyl sulfonamide (approx. 5 mg) to 1 mL of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

  • Agitation: Shake the suspension at 300 rpm at 37 °C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes. Carefully extract the supernatant without disturbing the solid pellet.

  • Quantification: Dilute the supernatant appropriately and analyze via HPLC-UV at the compound's λmax​ (typically 254-280 nm for acetylphenyl derivatives).

  • Self-Validation Step: The presence of a solid pellet post-equilibration confirms that the solution is saturated. Analyze a reference compound (e.g., hydrochlorothiazide) to validate the equilibration time and quantification limits.

Mechanistic Workflows and Pathways

Workflow Synthesis Synthesis of Acetylphenyl Sulfonamide Derivatives pKa Potentiometric pKa Determination (Cosolvent) Synthesis->pKa LogP Biomimetic RP-HPLC Lipophilicity (logP/logD) Synthesis->LogP LogS Thermodynamic Solubility Equilibration (logS) Synthesis->LogS ADMET In Silico ADMET Correlation & Modeling pKa->ADMET LogP->ADMET LogS->ADMET Lead Lead Optimization & Candidate Selection ADMET->Lead

Figure 1: Comprehensive physicochemical profiling workflow for acetylphenyl sulfonamide derivatives.

SPR Core Acetylphenyl Sulfonamide Core Acyl Acetyl Group (Electron Withdrawing) Core->Acyl Sulf Sulfonamide Moiety (H-bond Donor/Acceptor) Core->Sulf Phenyl Phenyl Ring (Hydrophobic Spacer) Core->Phenyl pKaMod Lowers pKa (Increases Acidity) Acyl->pKaMod Sulf->pKaMod SolMod Modulates logS (Crystal Lattice Energy) Sulf->SolMod LipMod Increases logP (Membrane Permeability) Phenyl->LipMod

Figure 2: Structure-property relationships mapping functional groups to physicochemical effects.

Conclusion

The rational design of acetylphenyl sulfonamide derivatives requires a rigorous, data-driven approach to physicochemical profiling. By understanding the mechanistic causality behind pKa, lipophilicity, and solubility, and by employing self-validating analytical protocols, researchers can systematically optimize these scaffolds. Bridging the gap between structural chemistry and ADMET outcomes ultimately accelerates the transition of these promising molecules from the bench to clinical viability.

References

  • Computer-Aid Design of Novel Sulfonamide Derivatives as EGFR Kinase Inhibitors for Cancer Treatment. Scirp.org. 1

  • Full article: Synthesis, characterization, antimicrobial activity and structure–activity relationships of new aryldisulfonamides. Taylor & Francis. 2

  • The pKa values of the sulfonamides studied. ResearchGate. 3

  • Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. PMC. 4

  • Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed. 5

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ajchem-b.com. 6

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Foundational

N-(4-acetylphenyl)pyrrolidine-1-sulfonamide as a carbonic anhydrase inhibitor

An In-depth Technical Guide to the Design, Synthesis, and Evaluation of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide as a Putative Carbonic Anhydrase Inhibitor Abstract Carbonic anhydrases (CAs) are a superfamily of zinc-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Design, Synthesis, and Evaluation of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide as a Putative Carbonic Anhydrase Inhibitor

Abstract

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes critical to numerous physiological processes, making them significant therapeutic targets for a range of diseases, including glaucoma, epilepsy, and cancer.[1][2][3] The sulfonamide scaffold (R-SO₂NH₂) represents the most established class of CA inhibitors, acting by coordinating the catalytic zinc ion within the enzyme's active site.[4][5] This guide introduces N-(4-acetylphenyl)pyrrolidine-1-sulfonamide as a novel, rationally designed inhibitor of carbonic anhydrase. We present a comprehensive technical framework that covers the design rationale based on structure-activity relationships, a proposed, detailed pathway for its chemical synthesis and characterization, and robust protocols for its comprehensive biological evaluation against key human CA isoforms. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation carbonic anhydrase inhibitors.

Part 1: Foundational Principles: Carbonic Anhydrases as Therapeutic Targets

The Carbonic Anhydrase Superfamily

Carbonic anhydrases (CAs, EC 4.2.1.1) are ubiquitous enzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[6] This reaction is fundamental to pH regulation, CO₂ and bicarbonate transport, electrolyte secretion, and various biosynthetic pathways.[1][7] In humans, 15 isoforms of α-CAs have been identified, each with distinct tissue distribution, subcellular localization, and kinetic properties.[6] These isoforms are broadly categorized as cytosolic (e.g., CA I, CA II), membrane-bound (e.g., CA IV, CA IX, CA XII), and mitochondrial (e.g., CA VA, CA VB).[1]

The catalytic cycle hinges on a zinc ion (Zn²⁺) located deep within the active site, coordinated by three histidine residues and a water molecule. This zinc-bound water molecule is deprotonated to form a highly nucleophilic zinc-hydroxide species, which attacks the carbon dioxide substrate.[1]

Pathophysiological Relevance of Key CA Isoforms

The diverse roles of CA isoforms link their dysregulation to various pathologies, making them prime drug targets.

  • CA II: A highly active and widespread cytosolic isoform. Its inhibition in the ciliary body of the eye reduces aqueous humor secretion, lowering intraocular pressure. This makes it a primary target for anti-glaucoma drugs.[1][4]

  • CA I: Another cytosolic isoform, abundant in red blood cells. While less catalytically active than CA II, its inhibition is often considered an off-target effect in glaucoma therapy.[8]

  • CA IX and CA XII: These are transmembrane isoforms that are strongly overexpressed in many hypoxic tumors and are largely absent in normal tissues.[2][9] Their activity helps cancer cells manage an acidic microenvironment, promoting tumor growth and metastasis. Consequently, selective inhibition of CA IX and XII is a validated strategy in oncology.[2][10]

The Sulfonamide Scaffold: A Classic Zinc-Binding Pharmacophore

The primary sulfonamide group (-SO₂NH₂) is the cornerstone of carbonic anhydrase inhibition.[5] In their deprotonated, anionic form (R-SO₂NH⁻), sulfonamides act as transition-state analogs. The nitrogen atom directly coordinates with the Zn²⁺ ion, displacing the catalytic water/hydroxide molecule and forming a stable tetrahedral complex.[4][11] This binding is further stabilized by a hydrogen bond network involving the sulfonamide oxygens and the side chain of the conserved Thr199 residue.[12] Clinically used drugs like acetazolamide and methazolamide are based on this principle.[13]

Part 2: Design Rationale for N-(4-acetylphenyl)pyrrolidine-1-sulfonamide

The structure of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide was conceived by integrating key pharmacophoric elements known to influence potency and isoform selectivity.

Dissecting the Molecular Architecture: SAR Insights
  • Pyrrolidine-1-sulfonamide Core: This moiety provides the essential zinc-binding group. Unlike primary aromatic sulfonamides, the use of a cyclic amine (pyrrolidine) to form a sulfamide linkage can modulate the electronic properties and steric profile of the zinc-binding motif. The pyrrolidine ring itself is a crucial element for establishing secondary interactions. X-ray crystallography studies of inhibitors like sulpiride bound to CA II have shown that N-substituted cyclic moieties can form strong stacking interactions with the Phe131 residue, a key component of a hydrophobic pocket within the active site.[14] This interaction can significantly enhance binding affinity.

  • 4-Acetylphenyl "Tail": The substituent extending from the core sulfonamide, often called the "tail," is critical for determining isoform selectivity.[15] The active sites of different CA isoforms, while highly conserved around the zinc ion, vary in size and character in their middle and outer regions. The 4-acetylphenyl group is designed to probe these regions. The acetyl group provides a hydrogen bond acceptor and can be a vector for further chemical modification to optimize interactions and achieve selectivity, for instance, between the cytosolic CA II and the tumor-associated CA IX/XII.[16]

Proposed Mechanism of Action and Binding Hypothesis

We hypothesize that N-(4-acetylphenyl)pyrrolidine-1-sulfonamide inhibits CAs by anchoring to the active site zinc ion via its sulfonamide nitrogen. The pyrrolidine ring is predicted to engage in favorable hydrophobic interactions, potentially with Phe131, while the 4-acetylphenyl tail extends towards the entrance of the active site cavity to form additional contacts, which will ultimately govern its isoform-specific inhibition profile.

G cluster_ActiveSite CA Active Site cluster_Inhibitor N-(4-acetylphenyl)pyrrolidine-1-sulfonamide ZN Zn²⁺ THR199 Thr199-OH PHE131 Phe131 HIS_cluster His94, His96, His119 HIS_cluster->ZN Coordination Sulfonamide SO₂-N⁻ Sulfonamide->ZN Coordination Bond (Primary Anchor) Sulfonamide->THR199 H-Bond Pyrrolidine Pyrrolidine Ring Pyrrolidine->PHE131 Hydrophobic Interaction Acetylphenyl 4-Acetylphenyl Tail

Caption: Proposed binding mode of the inhibitor within the CA active site.

Part 3: Proposed Synthesis and Chemical Characterization

A plausible synthetic route to N-(4-acetylphenyl)pyrrolidine-1-sulfonamide can be designed based on established methods for sulfonamide formation.[17]

Synthetic Pathway

The most direct approach involves the reaction of a commercially available or readily synthesized sulfonyl chloride with an appropriate amine. The proposed two-step synthesis starts from 4-aminoacetophenone.

G cluster_step2 A 4-Aminoacetophenone R1 1. NaNO₂, HCl (Diazotization) 2. SO₂, CuCl₂ (Sulfonylchlorination) B 4-Acetylphenylsulfonyl Chloride (Intermediate) R2 Pyridine (Base) DCM (Solvent) C Pyrrolidine D N-(4-acetylphenyl)pyrrolidine-1-sulfonamide (Target Molecule) R1->B Step 1 R2->D

Caption: Proposed two-step synthesis workflow for the target compound.

Detailed Experimental Protocol

Causality Note: This protocol is designed for efficiency and safety. The diazotization must be performed at low temperatures to prevent decomposition of the diazonium salt. The subsequent sulfonylchlorination is a standard conversion. The final coupling uses pyridine as a base to neutralize the HCl byproduct, driving the reaction to completion.

Step 1: Synthesis of 4-Acetylphenylsulfonyl Chloride

  • Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Diazotization: Add 4-aminoacetophenone (13.5 g, 0.1 mol) to a mixture of concentrated HCl (30 mL) and water (30 mL). Cool the resulting slurry to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (NaNO₂, 7.6 g, 0.11 mol) in 20 mL of water via the dropping funnel, ensuring the temperature remains below 5 °C. Stir for 30 minutes after addition is complete.

  • Sulfonylchlorination: In a separate flask, prepare a saturated solution of sulfur dioxide (SO₂) in glacial acetic acid (60 mL) and add copper(I) chloride (CuCl, 2.0 g) as a catalyst. Cool this mixture to 5-10 °C.

  • Add the cold diazonium salt solution dropwise to the SO₂/CuCl solution with vigorous stirring.

  • Work-up: After gas evolution ceases, allow the mixture to warm to room temperature and stir for an additional hour. Pour the mixture onto 300 g of crushed ice. The sulfonyl chloride will precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like hexane/ethyl acetate.

Step 2: Synthesis of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide

  • Setup: In a 100 mL round-bottom flask, dissolve pyrrolidine (0.05 mol) and pyridine (0.06 mol) in 40 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C.

  • Addition: Slowly add a solution of 4-acetylphenylsulfonyl chloride (0.05 mol, from Step 1) in 20 mL of anhydrous DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by Thin-Layer Chromatography (TLC).

  • Work-up: Quench the reaction with 50 mL of water. Separate the organic layer. Wash the organic phase sequentially with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the final compound.

Physicochemical Characterization

The identity and purity of the synthesized N-(4-acetylphenyl)pyrrolidine-1-sulfonamide must be confirmed using standard analytical techniques.

Technique Purpose Predicted Data / Expected Observations
¹H NMR Structural confirmationPeaks corresponding to aromatic protons (phenyl ring), acetyl methyl protons, and pyrrolidine methylene protons with appropriate chemical shifts and integrations.
¹³C NMR Carbon skeleton confirmationSignals for all unique carbon atoms, including the acetyl carbonyl, aromatic carbons, and pyrrolidine carbons.
Mass Spec (HRMS) Molecular weight verificationA molecular ion peak corresponding to the exact calculated mass of the compound (e.g., [M+H]⁺ or [M+Na]⁺).
FT-IR Functional group identificationCharacteristic absorption bands for C=O (acetyl), S=O (sulfonamide), and C-N bonds.
Melting Point Purity assessmentA sharp and defined melting point range.

Part 4: Framework for Biological Evaluation

A tiered approach is recommended for evaluating the compound's activity as a CA inhibitor, starting with broad screening and progressing to detailed kinetic analysis.

Overview of Standard Inhibition Assays
  • Esterase Activity Assay: A colorimetric method using p-nitrophenyl acetate (p-NPA) as a substrate. CA catalyzes the hydrolysis of p-NPA to the yellow-colored p-nitrophenol, which can be monitored spectrophotometrically at ~400 nm.[18] It is well-suited for high-throughput screening (HTS) to determine IC₅₀ values but is an indirect measure of the enzyme's primary physiological function.[19]

  • Stopped-Flow CO₂ Hydration Assay: The gold-standard method that directly measures the physiological hydration of CO₂.[20] It involves rapidly mixing a CO₂-saturated solution with an enzyme-containing buffer and monitoring the resulting pH drop using an indicator. This method is used to determine precise inhibition constants (Kᵢ).[6][8]

G Start Synthesized Compound (N-(4-acetylphenyl)pyrrolidine-1-sulfonamide) Assay1 Primary Screening: p-NPA Esterase Assay Start->Assay1 Data1 Determine IC₅₀ values (vs. CA I, II, IX, XII) Assay1->Data1 Decision1 Active Compound? (IC₅₀ < 10 µM) Data1->Decision1 Assay2 Secondary Assay: Stopped-Flow CO₂ Hydration Decision1->Assay2 Yes Stop Inactive Decision1->Stop No Data2 Determine Kᵢ values & Inhibition Mechanism Assay2->Data2 End Lead Candidate Profile: Potency & Selectivity Data2->End

Caption: Tiered workflow for the biological evaluation of a new CA inhibitor.

Protocol: p-NPA Esterase Activity Assay (96-Well Plate)

Causality Note: This protocol includes controls to ensure data validity. The 'Enzyme Control' represents 100% activity, while the 'Blank' corrects for non-enzymatic substrate hydrolysis. Acetazolamide is a standard inhibitor used for comparison.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-SO₄, pH 7.4.[18]

    • Enzyme Solutions: Prepare stock solutions of purified human CA isoforms (e.g., hCA I, II, IX, XII) in Assay Buffer.

    • Substrate Solution: Prepare a 3 mM solution of p-NPA in acetonitrile/Assay Buffer.[18]

    • Inhibitor Stock: Prepare a 10 mM stock of the test compound in DMSO. Create serial dilutions.

  • Plate Setup (Final Volume 200 µL):

    • Blank Wells: 190 µL Assay Buffer.

    • Enzyme Control Wells (100% Activity): 180 µL Assay Buffer + 10 µL Enzyme Solution.

    • Inhibitor Wells: 170 µL Assay Buffer + 10 µL Enzyme Solution + 10 µL of test compound dilution.

  • Pre-incubation: Mix and pre-incubate the plate at 25 °C for 10 minutes.

  • Reaction Initiation: Add 10 µL of the 3 mM p-NPA substrate solution to all wells.

  • Measurement: Immediately measure the increase in absorbance at 400 nm over 5-10 minutes using a microplate reader in kinetic mode.

  • Data Analysis: Determine the initial reaction velocity (V₀) from the slope of the linear portion of the absorbance vs. time curve. Calculate percent inhibition relative to the enzyme control and plot against inhibitor concentration to determine the IC₅₀ value.

Protocol: Stopped-Flow CO₂ Hydration Assay

Causality Note: This technique measures a very fast reaction, requiring specialized equipment. The use of a pH indicator allows the proton production from CO₂ hydration to be monitored spectrophotometrically.[20]

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES-Tris, pH 7.5.[20]

    • pH Indicator: Phenol Red stock solution in Assay Buffer.

    • Substrate: CO₂-saturated water, prepared by bubbling CO₂ gas through chilled buffer for >30 minutes.[20]

  • Instrument Setup: Equilibrate a stopped-flow spectrophotometer to 25 °C. Set the observation wavelength appropriate for the pH indicator (e.g., 557 nm for Phenol Red).

  • Syringe Loading:

    • Syringe A (Enzyme): Load with a solution containing Assay Buffer, pH indicator, CA enzyme, and the desired concentration of the inhibitor. Pre-incubate for 15 minutes.

    • Syringe B (Substrate): Load with the CO₂-saturated buffer.

  • Measurement:

    • Perform a control run (uncatalyzed rate) by mixing Syringe B with an enzyme-free solution from Syringe A.

    • Perform catalyzed runs by rapidly mixing the contents of Syringe A and Syringe B. Record the change in absorbance over time (milliseconds to seconds).

  • Data Analysis: Calculate the initial rates from the kinetic traces. Determine Kᵢ values by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).

Data Presentation and Interpretation

Inhibition data should be compiled to compare the compound's potency and selectivity across different isoforms.

Compound hCA I Kᵢ (nM) hCA II Kᵢ (nM) hCA IX Kᵢ (nM) hCA XII Kᵢ (nM) Selectivity Ratio (II/IX)
N-(4-acetylphenyl)pyrrolidine-1-sulfonamideExperimental ValueExperimental ValueExperimental ValueExperimental ValueCalculated Value
Acetazolamide (Reference)250[6]12[6]25[6]5.7[6]0.48

Part 5: Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach for the synthesis and evaluation of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide as a novel carbonic anhydrase inhibitor. The rational design incorporates a validated zinc-binding group with moieties intended to confer high affinity and potential isoform selectivity.

Upon successful synthesis and initial biological characterization, future work should focus on:

  • Structure-Activity Relationship (SAR) Expansion: Synthesize analogs by modifying the 4-acetylphenyl tail (e.g., varying substituents, changing electronic properties) to optimize potency and selectivity for desired isoforms like CA IX over off-target isoforms like CA II.

  • X-ray Crystallography: Obtain a co-crystal structure of the compound bound to a target CA isoform to validate the proposed binding mode and guide further rational design efforts.

  • In Vitro and In Vivo Studies: If a promising selectivity profile is achieved (e.g., for CA IX/XII), advance the lead compound into cell-based assays to assess its effect on cancer cell proliferation under hypoxic conditions, followed by evaluation in relevant animal models.

By following the integrated chemical and biological workflows detailed herein, researchers can effectively explore the potential of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide as a valuable lead compound in the ongoing quest for potent and selective carbonic anhydrase inhibitors.

References

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  • Ghorai, S., Pulyab, S., Ghosh, K., et al. (2019). Structure-activity relationship of Human Carbonic Anhydrase-II inhibitors: Detailed Insight for future development as anti-glaucoma agents. Elsevier. [Link]

  • Verma, R. P., Hansch, C. (2005). Quantitative structure-activity relationships of carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry, 13(21), 5857-5867. [Link]

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  • Xuan, G. S., Zhan, J. H., Zhang, A. M., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Pharmazie, 76(9), 412-415. [Link]

  • ResearchGate (2021). Structure–activity relationship for the target carbonic anhydrase inhibitors against human carbonic anhydrase (hCA) isoforms. ResearchGate. [Link]

  • D'Ascenzio, M., Carradori, S., De Monte, C., et al. (2014). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Current Medicinal Chemistry, 21(22), 2505-2520. [Link]

  • Pastorekova, S., Parkkila, S., Pastorek, J., & Supuran, C. T. (2005). Carbonic Anhydrase Inhibitors. Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors. Journal of Medicinal Chemistry, 48(16), 5203–5215. [Link]

  • Singh, S., & Singh, R. (2024). Synthesis, Mechanism of action And Characterization of Sulphonamide. ResearchGate. [Link]

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  • Bartolucci, M., Santamaria, G., Bianca, M. R. D., et al. (2023). Pharmacological inhibition of carbonic anhydrases with a positively charged pyridinium sulfonamide phenocopies the neuroprotective effects of Car9 genetic ablation in a murine setting of oxygen/glucose deprivation followed by re-oxygenation and is associated with improved neuronal function in ischemic rats. Biomedicine & Pharmacotherapy, 159, 114251. [Link]

  • Study.com (2021). Sulfonamide: Mechanism of Action & Uses. Study.com. [Link]

  • Patel, M., Tadi, P. (2023). Sulfonamides. StatPearls. [Link]

  • Wikipedia (2024). Sulfonamide (medicine). Wikipedia. [Link]

  • Smirnov, A., Manakova, E., Gražina, R., et al. (2019). Pyrrolidinone-bearing methylated and halogenated benzenesulfonamides as inhibitors of carbonic anhydrases. Bioorganic & Medicinal Chemistry, 27(4), 645-654. [Link]

  • Bua, S., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Pharmaceuticals, 16(4), 548. [Link]

  • ResearchGate (2020). Reported sulfonamides as CA inhibitors. ResearchGate. [Link]

  • Lindsley, C. W., et al. (2018). Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). ACS Medicinal Chemistry Letters, 9(11), 1124–1129. [Link]

  • Royal Society of Chemistry (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. [Link]

  • Angapelly, S., Angeli, A., Deshmukh, R., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals, 15(3), 316. [Link]

  • De Vita, D., et al. (2019). Novel Sulfamide-Containing Compounds as Selective Carbonic Anhydrase I Inhibitors. Molecules, 24(18), 3362. [Link]

  • Thiry, A., et al. (2014). Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 738-743. [Link]

  • Otava Chemicals (2018). Carbonic anhydrase IX Inhibitor. Otava Chemicals. [Link]

  • Angeli, A., et al. (2023). Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. International Journal of Molecular Sciences, 24(23), 16867. [Link]

  • ResearchGate (2020). Reported sulfonamides as CA inhibitors. ResearchGate. [Link]

  • ResearchGate (2008). Anticonvulsant sulfonamides carbonic anhydrase inhibitors. ResearchGate. [Link]

  • D'Avino, D., et al. (2022). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. Molecules, 27(1), 221. [Link]

  • de Souza, A. C. B., et al. (2026). Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. ACS Omega. [Link]

  • ResearchGate (2022). SYNTHESIS OF ACETAMIDOSULFONAMIDE DERIVATIVES WITH ANTIOXIDATIVE AND QSAR STUDIES. ResearchGate. [Link]

Sources

Exploratory

Physicochemical Profiling of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide: A Mechanistic Guide

Executive Summary In early-stage drug development, the transition from a synthesized hit to a viable lead compound hinges on its physicochemical properties. For N-(4-acetylphenyl)pyrrolidine-1-sulfonamide (CAS: 2138426-7...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development, the transition from a synthesized hit to a viable lead compound hinges on its physicochemical properties. For N-(4-acetylphenyl)pyrrolidine-1-sulfonamide (CAS: 2138426-70-5), understanding the interplay between its structural motifs—the sp3-hybridized pyrrolidine ring, the sulfonamide linker, and the electron-withdrawing 4-acetylphenyl group—is critical. This technical whitepaper provides a comprehensive, mechanistic breakdown of how these features dictate the compound's lipophilicity (LogP/LogD) and aqueous solubility (LogS), alongside self-validating experimental workflows designed to accurately measure them without analytical artifacts.

Structural Deconstruction & Physicochemical Causality

To predict and measure the behavior of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide, we must first deconstruct its molecular architecture and understand the causality behind its physicochemical traits.

  • The Pyrrolidine Scaffold: The sp3-hybridized nature of the pyrrolidine ring provides essential 3D spatial coverage. Unlike planar aromatic rings (e.g., pyrrole), this non-planarity disrupts crystal lattice packing energy, which generally enhances thermodynamic solubility. Furthermore, the aliphatic nature of pyrrolidine inherently lowers the partition coefficient (LogP) compared to fully aromatic systems, optimizing the overall lipophilicity profile (1)[1].

  • The Sulfonamide Linker & 4-Acetylphenyl Moiety: Sulfonamides are classic pharmacophores characterized by their weak acidity, typically exhibiting pKa values between 5.9 and 12.6 (2)[2]. In this specific molecule, the sulfonamide nitrogen is directly bonded to a 4-acetylphenyl group. The para-acetyl substituent exerts a strong electron-withdrawing effect (-M, -I) via resonance. This stabilizes the conjugate base (anion) formed upon deprotonation, effectively lowering the pKa of the sulfonamide proton to an estimated 7.0–7.5.

  • Causality in Behavior: Because the pKa is near physiological pH (7.4), the compound exists in a dynamic equilibrium between its neutral and ionized states in vivo. Consequently, its distribution coefficient (LogD) and aqueous solubility will be highly pH-dependent, necessitating rigorous, multi-pH experimental profiling.

G Compound N-(4-acetylphenyl)pyrrolidine-1-sulfonamide Pyrrolidine Pyrrolidine Ring (sp3 Hybridization) Compound->Pyrrolidine Sulfonamide Sulfonamide Linker (Weak Acid, pKa ~7.5) Compound->Sulfonamide Acetylphenyl 4-Acetylphenyl Group (Aromatic, e- withdrawing) Compound->Acetylphenyl Lipophilicity Lipophilicity (LogP/LogD) Pyrrolidine->Lipophilicity Lowers LogP vs planar Sulfonamide->Lipophilicity pH-dependent partitioning Solubility Aqueous Solubility (LogS) Sulfonamide->Solubility H-bond donor/acceptor Acetylphenyl->Lipophilicity Increases lipophilicity

Structural motifs driving the physicochemical properties of the sulfonamide.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely generate data; they must validate their own integrity. The following workflows are designed with internal controls (System Suitability Tests - SSTs) to prevent false-positive artifacts.

Protocol A: pH-Dependent Thermodynamic Solubility (Shake-Flask with Mass Balance)

Kinetic solubility assays (e.g., solvent-shift methods) often overestimate solubility due to transient supersaturation. For a weakly acidic sulfonamide, true thermodynamic equilibrium is mandatory.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare aqueous buffers at pH 2.0 (0.1 M HCl/KCl), pH 7.4 (PBS), and pH 10.0 (Carbonate). Causality: Testing across this range captures the intrinsic solubility of the neutral species (pH 2.0) and the fully ionized species (pH 10.0).

  • Solid-State Verification (SST 1): Analyze the starting API powder via Powder X-Ray Diffraction (PXRD) to confirm the crystalline polymorph.

  • Equilibration: Add excess solid N-(4-acetylphenyl)pyrrolidine-1-sulfonamide to 1.0 mL of each buffer in sealed glass vials. Incubate at 25.0 ± 0.5 °C with orbital shaking at 300 rpm for 48 hours.

  • Phase Separation: Centrifuge the suspensions at 15,000 × g for 15 minutes. Causality: Centrifugation is superior to filtration, as syringe filters can non-specifically bind lipophilic sulfonamides, artificially lowering the measured solubility.

  • pH Re-measurement (SST 2): Measure the pH of the supernatant. Causality: Dissolution of the acidic sulfonamide will release protons, potentially lowering the buffer pH. If the pH shifts by >0.1 units, the data is rejected, and a higher capacity buffer must be utilized.

  • Quantification: Dilute the supernatant and quantify via LC-MS/MS against a matrix-matched calibration curve.

  • Post-Equilibration Solid Analysis (SST 3): Recover the remaining solid and re-analyze via PXRD. Causality: This confirms that the compound did not undergo polymorphic transformation or form an insoluble salt during equilibration.

Workflow S1 1. Buffer Preparation (pH 2.0, 7.4, 10.0) S2 2. Solid-State Verification (PXRD Analysis) S1->S2 S3 3. Equilibration (25°C, 300 rpm, 48h) S2->S3 S4 4. Phase Separation (15,000 x g Centrifugation) S3->S4 S5 5. pH Re-measurement (Reject if shift > 0.1) S4->S5 S6 6. LC-MS/MS Quantification (Matrix-matched calibration) S5->S6

Self-validating thermodynamic solubility workflow with internal quality controls.

Protocol B: Lipophilicity (LogD) Determination via Biomimetic RP-HPLC

While the traditional octanol-water shake-flask method is standard, it is prone to emulsion formation and is highly sensitive to trace impurities. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a highly reproducible, self-validating alternative for sulfonamide derivatives (3)[3].

Step-by-Step Methodology:

  • Stationary Phase Selection: Utilize an Immobilized Artificial Membrane (IAM) column. Causality: IAM columns mimic the lipid bilayer of cell membranes, providing a more biologically relevant lipophilicity index (LogKw) than standard C18 columns[3].

  • Mobile Phase: Use an isocratic elution or a standardized gradient of Acetonitrile and 10 mM Ammonium Acetate buffer (pH 7.4).

  • Internal Calibration (SST): Inject a homologous series of reference standards with known LogD values (e.g., toluene, bromobenzene, and known sulfonamides). Plot the retention factor (log k') vs. literature LogD to create a robust calibration curve.

  • Sample Injection: Inject N-(4-acetylphenyl)pyrrolidine-1-sulfonamide (prepared at 1 mg/mL in DMSO; injection volume < 5 µL to prevent solvent-induced peak distortion).

  • Data Processing: Calculate the retention factor (k') and extrapolate the LogD at pH 7.4 using the internal calibration curve.

Quantitative Data Presentation

The following table summarizes the anticipated physicochemical profile of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide based on structural descriptors and established sulfonamide behavior.

ParameterPredicted/Typical ValueMechanistic Rationale
Molecular Weight 268.33 g/mol Optimal for oral bioavailability; strictly adheres to Lipinski's Rule of 5[2].
pKa (Sulfonamide NH) ~7.0 - 7.5Significantly lowered by the electron-withdrawing para-acetylphenyl group.
LogP (Intrinsic Lipophilicity) 1.5 - 2.5Balanced by the lipophilic phenyl ring and the polar sulfonamide core[2].
LogD (pH 7.4) 0.5 - 1.5Noticeably lower than LogP due to partial ionization at physiological pH.
Aqueous Solubility (pH 2.0) < 50 µg/mLDictated entirely by the neutral, un-ionized species (intrinsic solubility).
Aqueous Solubility (pH 7.4) > 500 µg/mLExponential increase due to the ionization of the weak acid into its conjugate base.

References

  • Remko, M. (2009). Theoretical study of gas-phase acidity, pK(a), lipophilicity, and solubility of some biologically active sulfonamides. ResearchGate.2

  • MDPI. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules.3

  • University of Palermo. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. 1

Sources

Foundational

Comprehensive Spectroscopic Characterization of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide: A Technical Guide for Structural Elucidation

Executive Summary The structural elucidation of sulfonamide derivatives is a critical pathway in modern drug discovery, particularly in the development of ion channel inhibitors [1] and molecular chaperones[2]. N-(4-acet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of sulfonamide derivatives is a critical pathway in modern drug discovery, particularly in the development of ion channel inhibitors [1] and molecular chaperones[2]. N-(4-acetylphenyl)pyrrolidine-1-sulfonamide (C₁₂H₁₆N₂O₃S) represents a highly functionalized pharmacophore, combining the hydrogen-bond donating capacity of a secondary sulfonamide with the electron-withdrawing nature of an acetophenone moiety.

This technical whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization (NMR, IR, MS) of this compound. By moving beyond mere data tabulation, this guide explores the fundamental quantum mechanical and physicochemical causalities driving the observed spectral phenomena, providing researchers with a self-validating framework for unambiguous structural confirmation.

Structural Logic and Molecular Properties

To accurately interpret the spectroscopic data, one must first deconstruct the molecule's electronic environment. The molecule consists of three distinct domains:

  • The Pyrrolidine Ring: A saturated, five-membered nitrogen heterocycle. The nitrogen lone pair is heavily delocalized into the adjacent sulfonyl group, restricting its basicity.

  • The Sulfonamide Linker (-SO₂-NH-): A highly polar, electron-withdrawing bridge. The strong inductive effect of the SO₂ group significantly deshields the adjacent N-H proton.

  • The 4-Acetylphenyl Group: An aromatic system substituted with a para-acetyl group. The acetyl group is a strong π -electron acceptor, creating a pronounced push-pull electronic system across the aromatic ring that dictates the chemical shifts of the aryl protons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Causality and Assignments

The ¹H NMR spectrum of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide in DMSO-d₆ is defined by distinct spin systems separated by heteroatoms.

  • Sulfonamide N-H (~10.40 ppm): The extreme downfield shift of this proton is caused by the intense electron-withdrawing nature of the adjacent sulfonyl group, which strips electron density from the nitrogen. Furthermore, DMSO-d₆ acts as a strong hydrogen-bond acceptor, further deshielding the proton and locking it into a broad singlet, preventing rapid exchange [1].

  • Aromatic AA'BB' System (7.25 - 7.90 ppm): The para-substitution creates a classic pseudo-doublet pattern. The protons ortho to the acetyl group (C3/C5) resonate significantly downfield (~7.90 ppm) due to the magnetic anisotropy and resonance-withdrawing effect of the carbonyl group. The protons ortho to the sulfonamide (C2/C6) appear upfield (~7.25 ppm) [3].

  • Pyrrolidine Protons (1.70 - 3.20 ppm): The α -CH₂ protons adjacent to the sulfonamide nitrogen are deshielded (~3.20 ppm) due to the inductive pull of the SO₂ group, while the β -CH₂ protons resonate further upfield (~1.70 ppm).

¹³C NMR Causality and Assignments

The ¹³C NMR spectrum confirms the carbon backbone. The carbonyl carbon is highly deshielded (~196.5 ppm) due to the polarization of the C=O bond. The aromatic ipso-carbons (C1 and C4) are identifiable by their low intensity (lack of Nuclear Overhauser Effect) and distinct chemical shifts driven by their respective substituents.

Table 1: Validated ¹H and ¹³C NMR Spectral Assignments (DMSO-d₆, 400/100 MHz)

Position¹H Chemical Shift (ppm), Multiplicity, J (Hz)¹³C Chemical Shift (ppm)Structural Causality / Note
C=O -196.5Highly deshielded carbonyl carbon.
C1 (Ar) -143.0Ipso carbon attached to sulfonamide nitrogen.
C4 (Ar) -131.5Ipso carbon attached to acetyl group.
C3/C5 (Ar) 7.90 (d, J = 8.5 Hz, 2H)130.2Deshielded by carbonyl resonance withdrawal.
C2/C6 (Ar) 7.25 (d, J = 8.5 Hz, 2H)117.5Shielded relative to C3/C5.
N-H 10.40 (s, 1H)-Broadened by quadrupolar ¹⁴N relaxation; D₂O exchangeable.
Pyr-α-CH₂ 3.20 (m, 4H)47.5Deshielded by adjacent N-SO₂ inductive effect.
Acetyl-CH₃ 2.52 (s, 3H)26.5Sharp singlet; characteristic of aryl methyl ketones.
Pyr-β-CH₂ 1.70 (m, 4H)24.8Aliphatic envelope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is critical for validating the functional groups that do not contain NMR-active protons (e.g., the SO₂ group).

  • Carbonyl Stretch (1675 cm⁻¹): A typical isolated aliphatic ketone absorbs at ~1715 cm⁻¹. Here, the C=O stretch is shifted to a lower frequency (~1675 cm⁻¹). Causality: Conjugation with the aromatic π -system increases the single-bond character of the carbonyl group, lowering the force constant of the bond and consequently the vibrational frequency[4].

  • Sulfonamide Stretches (1335 & 1155 cm⁻¹): The S=O bonds exhibit two distinct stretching modes: asymmetric (higher energy, ~1335 cm⁻¹) and symmetric (lower energy, ~1155 cm⁻¹). These are the most diagnostic peaks for the sulfonamide linker.

Table 2: Key FT-IR Vibrational Assignments (ATR Method)

Wavenumber (cm⁻¹)Vibrational ModeIntensityDiagnostic Significance
3250 N-H StretchMedium, SharpConfirms secondary sulfonamide; sharper than O-H.
2950, 2870 C-H Stretch (Aliphatic)WeakPyrrolidine ring C-H bonds.
1675 C=O StretchStrongConjugated acetyl carbonyl.
1590, 1530 C=C Stretch (Aromatic)MediumAromatic ring breathing modes.
1335 S=O Asymmetric StretchStrongPrimary diagnostic peak for sulfonyl group.
1155 S=O Symmetric StretchStrongSecondary diagnostic peak for sulfonyl group.

Mass Spectrometry (LC-ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) provides both the exact mass and structural connectivity through collision-induced dissociation (CID). For N-(4-acetylphenyl)pyrrolidine-1-sulfonamide (Exact Mass: 268.0881 Da), positive ion mode yields a robust [M+H]⁺ ion at m/z 269.09.

Fragmentation Causality: The weakest bonds in the molecule are the C-N bond of the pyrrolidine ring and the S-N bond of the sulfonamide. Upon collisional activation, the molecule preferentially cleaves at the sulfonamide bridge, yielding diagnostic fragment ions that independently verify the two halves of the molecule.

MS_Frag M [M+H]+ m/z 269 F1 [M - Pyrrolidine]+ m/z 198 M->F1 -C4H9N (-71 Da) F2 [Pyrrolidine-SO2]+ m/z 134 M->F2 S-N bond cleavage F3 [4-Aminoacetophenone+H]+ m/z 136 M->F3 S-N bond cleavage

Caption: Mass spectrometry fragmentation pathways of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide.

Experimental Methodologies: A Self-Validating Protocol

To ensure data integrity and trustworthiness, the following step-by-step methodology incorporates internal validation checkpoints.

Step 1: Sample Preparation & Purity Validation
  • Action: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol.

  • Execution: Inject 1 µL into an LC-MS system using a C18 reverse-phase column (Gradient: 5% to 95% Acetonitrile in Water with 0.1% Formic Acid over 10 minutes).

  • Causality/Validation: This step ensures the sample is >95% pure before advanced spectroscopy. Impurities (like unreacted 4-aminoacetophenone) will elute at different retention times, preventing misassignment of NMR signals.

Step 2: ATR-FTIR Acquisition
  • Action: Place 2-3 mg of neat, dry powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Execution: Apply consistent pressure using the anvil. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Causality/Validation: ATR is chosen over KBr pelleting because KBr is highly hygroscopic. Absorbed water in KBr pellets produces a massive broad peak at ~3300 cm⁻¹, which obscures the critical N-H stretch of the sulfonamide. ATR guarantees a moisture-free baseline.

Step 3: NMR Acquisition (1D and 2D)
  • Action: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Execution:

    • Acquire a standard ¹H NMR (16 scans, relaxation delay 2s).

    • Acquire a ¹³C{¹H} NMR (1024 scans).

    • Acquire a 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation).

  • Causality/Validation: DMSO-d₆ is selected because sulfonamides exhibit strong intermolecular hydrogen bonding, which makes them poorly soluble in CDCl₃. The 2D HMBC is the ultimate self-validating step: observing a cross-peak between the acetyl methyl protons (~2.52 ppm) and the carbonyl carbon (~196.5 ppm) definitively proves the intact acetophenone substructure without relying on chemical shift assumptions.

Workflow S1 Step 1: LC-MS Purity Check (Ensures >95% Homogeneity) S2 Step 2: ATR-FTIR Analysis (Moisture-Free Functional Group ID) S1->S2 S3 Step 3: 1D NMR (1H & 13C) (Primary Atom Connectivity) S2->S3 S4 Step 4: 2D NMR (HMBC/HSQC) (Self-Validating Spin System Correlation) S3->S4 S5 Final Structural Elucidation (Data Synthesis & Confirmation) S4->S5

Caption: Self-validating spectroscopic workflow for comprehensive structural elucidation.

References

  • American Chemical Society. "Discovery of Acyl-sulfonamide Nav1.7 Inhibitors GDC-0276 and GDC-0310". Journal of Medicinal Chemistry.[Link]

  • Federation of European Biochemical Societies. "A small molecule chaperone rescues the stability and activity of a cancer-associated variant of NAD(P)H:quinone oxidoreductase". FEBS Letters.[Link]

  • National Center for Biotechnology Information. "p-Aminoacetophenone | C8H9NO | CID 7468". PubChem Database.[Link]

  • John Wiley & Sons, Inc. "4-Aminoacetophenone". SpectraBase. [Link]

Exploratory

An In-Depth Technical Guide to the Antibacterial Research of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide

A Senior Application Scientist's Perspective on a Promising Scaffold Abstract The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generatio...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on a Promising Scaffold

Abstract

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibacterial agents. Sulfonamides, a long-standing class of antibiotics, continue to provide a versatile framework for the design of new therapeutic agents.[1][2] This technical guide focuses on N-(4-acetylphenyl)pyrrolidine-1-sulfonamide, a compound of significant interest for antibacterial research. We will delve into the rationale for its investigation, a plausible synthetic pathway, a comprehensive workflow for its evaluation as an antibacterial candidate, and a forward-looking perspective on its potential. This document is intended for researchers, scientists, and drug development professionals engaged in the critical pursuit of new antibacterial therapies.

Introduction: The Rationale for Investigating N-(4-acetylphenyl)pyrrolidine-1-sulfonamide

The sulfonamide functional group is a cornerstone of medicinal chemistry, renowned for its role in the development of the first commercially available antibiotics.[2] The quintessential mechanism of action for antibacterial sulfonamides lies in their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3][4] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides effectively halt the production of dihydrofolic acid, a precursor to vital nucleotides and amino acids, ultimately leading to bacteriostasis.[3][4]

The selection of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide as a research candidate is predicated on a rational drug design approach. The core sulfonamide moiety provides the foundational antibacterial pharmacophore. The N-phenylpyrrolidine substituent is introduced to potentially enhance cell permeability and target engagement. The 4-acetyl group on the phenyl ring offers a site for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and pharmacokinetic properties. The pyrrolidine ring, a common motif in bioactive molecules, may contribute to improved solubility and metabolic stability.

Synthesis of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide: A Plausible Pathway

Step 1: Synthesis of 4-acetylbenzenesulfonyl chloride

This initial step involves the chlorosulfonation of acetophenone.

Materials:

  • Acetophenone

  • Chlorosulfonic acid

  • Ice

  • Sodium chloride

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a gas outlet connected to a trap, cool chlorosulfonic acid (5 equivalents) to 0°C in an ice-salt bath.

  • Slowly add acetophenone (1 equivalent) dropwise to the cooled chlorosulfonic acid with vigorous stirring, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • The resulting precipitate, 4-acetylbenzenesulfonyl chloride, is collected by vacuum filtration and washed with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent system like a hexane/ethyl acetate mixture.

Step 2: Synthesis of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide

The second step involves the reaction of the synthesized sulfonyl chloride with pyrrolidine.

Materials:

  • 4-acetylbenzenesulfonyl chloride (from Step 1)

  • Pyrrolidine

  • Triethylamine or Pyridine (as a base)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 4-acetylbenzenesulfonyl chloride (1 equivalent) in DCM in a round-bottom flask.

  • In a separate dropping funnel, prepare a solution of pyrrolidine (1.1 equivalents) and triethylamine (1.2 equivalents) in DCM.

  • Add the pyrrolidine solution dropwise to the stirred solution of 4-acetylbenzenesulfonyl chloride at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude N-(4-acetylphenyl)pyrrolidine-1-sulfonamide can be purified by column chromatography on silica gel.

Comprehensive In Vitro Evaluation Workflow

A systematic in vitro evaluation is crucial to determine the antibacterial potential and preliminary safety profile of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide.

cluster_0 In Vitro Evaluation Workflow A Compound Synthesis & Characterization B Primary Antibacterial Screening (MIC Determination) A->B Purity >95% C Spectrum of Activity Assessment B->C Promising MIC values D Cytotoxicity Profiling (Mammalian Cell Lines) B->D Assess Therapeutic Index E Mechanism of Action Studies C->E Broad or Targeted Spectrum

Caption: A streamlined workflow for the in vitro evaluation of novel antibacterial candidates.

Primary Antibacterial Screening: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6] The broth microdilution method is a widely accepted and high-throughput technique.[7][8]

Experimental Protocol: Broth Microdilution MIC Assay [6][7][8]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the broth to cover a desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria and broth, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Parameter Description
Test Compound N-(4-acetylphenyl)pyrrolidine-1-sulfonamide
Bacterial Strains Gram-positive (e.g., S. aureus, Enterococcus faecalis) and Gram-negative (e.g., E. coli, Pseudomonas aeruginosa)
Assay Format 96-well broth microdilution
Endpoint Minimum Inhibitory Concentration (MIC) in µg/mL
Cytotoxicity Profiling: MTT Assay

Assessing the cytotoxicity of a potential antibacterial agent against mammalian cells is a critical step in evaluating its safety profile. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[9][10][11][12]

Experimental Protocol: MTT Cytotoxicity Assay [9][10][11][12]

  • Cell Seeding:

    • Seed mammalian cells (e.g., HEK293, HepG2) into a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide in cell culture medium.

    • Replace the existing medium in the wells with the medium containing the compound dilutions. Include a vehicle control (cells treated with the solvent used to dissolve the compound).

  • MTT Incubation:

    • After a specified incubation period (e.g., 24, 48, or 72 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[9]

  • Formazan Solubilization and Absorbance Measurement:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[13]

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

Parameter Description
Test Compound N-(4-acetylphenyl)pyrrolidine-1-sulfonamide
Cell Lines e.g., HEK293 (human embryonic kidney), HepG2 (human liver cancer)
Assay Format 96-well plate-based colorimetric assay
Endpoint IC₅₀ (half-maximal inhibitory concentration) in µM

Elucidating the Mechanism of Action

Based on its sulfonamide core, the presumed mechanism of action for N-(4-acetylphenyl)pyrrolidine-1-sulfonamide is the inhibition of folic acid synthesis. This can be experimentally validated.

cluster_1 Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides Compound N-(4-acetylphenyl)pyrrolidine- 1-sulfonamide Compound->DHPS Competitive Inhibition

Caption: The proposed mechanism of action via competitive inhibition of DHPS.

Experimental Approaches:

  • Folic Acid Rescue Assay: Perform MIC assays in the presence and absence of exogenous folic acid. If the compound's antibacterial activity is diminished in the presence of folic acid, it strongly suggests interference with the folate pathway.

  • Enzyme Inhibition Assays: Utilize purified dihydropteroate synthase (DHPS) to directly measure the inhibitory activity of the compound.

Pre-clinical In Vivo Studies: Murine Infection Models

Promising in vitro results warrant progression to in vivo efficacy studies. Murine infection models are standard for evaluating the therapeutic potential of new antibacterial agents.[14][15][16]

General Protocol for a Murine Systemic Infection Model:

  • Induction of Infection:

    • Mice (e.g., BALB/c) are infected with a lethal or sub-lethal dose of a relevant bacterial pathogen (e.g., S. aureus) via an appropriate route (e.g., intraperitoneal or intravenous injection).

  • Compound Administration:

    • N-(4-acetylphenyl)pyrrolidine-1-sulfonamide is administered at various doses and schedules (e.g., oral gavage, intraperitoneal injection). A vehicle control group is included.

  • Monitoring and Endpoints:

    • Animals are monitored for clinical signs of illness and survival over a set period.

    • At specific time points, cohorts of animals may be euthanized, and target organs (e.g., spleen, liver) are harvested to determine the bacterial burden (CFU/organ).

Parameter Description
Animal Model Murine (e.g., BALB/c or Swiss albino mice)
Infection Type Systemic (e.g., sepsis) or localized (e.g., thigh infection)
Pathogens Clinically relevant strains of Gram-positive and Gram-negative bacteria
Primary Endpoints Survival rate, reduction in bacterial burden (log₁₀ CFU) in target organs

Conclusion and Future Directions

N-(4-acetylphenyl)pyrrolidine-1-sulfonamide represents a promising starting point for the development of novel sulfonamide-based antibacterial agents. The systematic evaluation outlined in this guide provides a robust framework for characterizing its antibacterial efficacy and safety profile. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the pyrrolidine and phenyl rings to optimize potency and selectivity.

  • Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Resistance Studies: Assessing the potential for the development of bacterial resistance to this new scaffold.

The journey from a promising chemical entity to a clinically viable antibiotic is long and challenging. However, with a rigorous and methodical approach, compounds like N-(4-acetylphenyl)pyrrolidine-1-sulfonamide can contribute to the vital arsenal needed to combat the growing threat of antimicrobial resistance.

References

  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • JoVE. (2025, August 20). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Retrieved from [Link]

  • IML Research. (2026, February 23). Cytotoxicity Testing of Pesticides Using the MTT Assay. Retrieved from [Link]

  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Retrieved from [Link]

  • Swebocki, T., Barras, A., Kocot, A. M., Plotka, M., & Boukherroub, R. (2023, June 23). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr.... Protocols.io. Retrieved from [Link]

  • Swebocki, T., Barras, A., Kocot, A. M., Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. ResearchGate. Retrieved from [Link]

  • Hajhossen, M., et al. (n.d.). Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. Journal of Chemical Health Risks. Retrieved from [Link]

  • Gaffer, H. E., et al. (2014). Synthesis of Some Novel Antibacterial Sulfonamide Reactive Dyes. Life Science Journal, 11(11). Retrieved from [Link]

  • MDPI. (2026, March 13). Revitalizing Trimethoprim/Sulfamethoxazole via Nanotechnology for Improved Pharmacokinetics and Antibacterial Efficacy. Retrieved from [Link]

  • Frimodt-Møller, N., et al. (n.d.). Mouse model for evaluation of antibiotic treatment of acute and chronic infections. PubMed. Retrieved from [Link]

  • Parveen, M., et al. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC. Retrieved from [Link]

  • Alipour, M., et al. (n.d.). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. PMC. Retrieved from [Link]

  • ResearchGate. (2025, November 6). Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. Retrieved from [Link]

  • Frontiers. (2022, September 7). Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents. Retrieved from [Link]

  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. Retrieved from [Link]

  • ResearchGate. (2017, May 3). (PDF) CYTOTOXIC AND GENOTOXIC EVALUATION OF SOME NEWLY SYNTHESIZED SULFONAMIDE DERIVATIVES. Retrieved from [Link]

  • Kobkeatthawin, T., et al. (2018, March 3). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. ResearchGate. Retrieved from [Link]

  • MSD Veterinary Manual. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology. Retrieved from [Link]

  • Frontiers. (2016, August 8). Murine Model Imitating Chronic Wound Infections for Evaluation of Antimicrobial Photodynamic Therapy Efficacy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxic activity on different mammalian cell lines a 52,53. Retrieved from [Link]

  • Semantic Scholar. (2024, February 2). The Effect of 4-(Dimethylamino)phenyl-5-oxopyrrolidines on Breast and Pancreatic Cancer Cell Colony Formation, Migration. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Purification of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide via Controlled Recrystallization

Document Type: Technical Protocol & Application Note Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Introduction & Pharmacological Context The five-membered pyrrolidine ring i...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Note Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Introduction & Pharmacological Context

The five-membered pyrrolidine ring is a highly privileged scaffold in modern drug discovery. Its sp³-hybridization and non-planar "pseudorotation" allow for exceptional three-dimensional pharmacophore coverage compared to planar aromatic equivalents . When functionalized as a sulfonamide, these derivatives exhibit potent biological activities, serving as crucial intermediates for anticonvulsants and targeted cancer immunotherapies—most notably as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) .

N-(4-acetylphenyl)pyrrolidine-1-sulfonamide (CAS: 941912-79-4) is a specific derivative characterized by a hydrophobic pyrrolidine core, a highly polar sulfonamide linkage, and an acetylphenyl tail. For downstream structure-activity relationship (SAR) studies and in vitro assays, this compound must be isolated with >99% purity. This application note details a thermodynamically controlled, self-validating recrystallization protocol designed to eliminate synthetic byproducts while maximizing crystalline yield.

Physicochemical Profiling & Solvent Strategy

Successful recrystallization requires exploiting the differential solubility of the target compound and its impurities across a temperature gradient. N-(4-acetylphenyl)pyrrolidine-1-sulfonamide presents a unique amphiphilic challenge:

  • Hydrophobic Domains: The saturated pyrrolidine ring and the phenyl core drive solubility in non-polar organic solvents.

  • Hydrophilic Domains: The sulfonamide group (-SO₂NH-) acts as a potent hydrogen bond donor and acceptor, while the para-acetyl group (-COCH₃) provides additional hydrogen bond accepting capacity.

Causality in Solvent Selection: Using a purely non-polar solvent (e.g., hexanes) fails because it cannot disrupt the strong intermolecular hydrogen bonds between the sulfonamide molecules. Conversely, highly polar aprotic solvents (e.g., DMSO) solvate the compound too effectively, preventing supersaturation and crystallization upon cooling.

Field-proven insights dictate the use of a binary solvent system. A 70% Isopropanol (IPA) / Water (v/v) mixture is optimal . The IPA acts as the primary solvent to dissolve the compound at elevated temperatures, while the water acts as an anti-solvent, sharply decreasing solubility as the kinetic energy of the system drops during cooling, thereby forcing the compound into a highly ordered crystal lattice.

Table 1: Solvent System Screening for Pyrrolidine-1-Sulfonamides
Solvent SystemBoiling Point (°C)Hot SolubilityCold Solubility (4°C)Crystallization Outcome
Hexane / Ethyl Acetate~70ModerateModeratePoor yield, high impurity retention
100% Ethanol78HighModerateLow yield, requires extreme cooling
70% Isopropanol / Water ~82 High Very Low Optimal yield, high purity crystals
Toluene110LowVery LowInsoluble, unsuitable for process

Experimental Protocol: Self-Validating Recrystallization

This methodology is designed as a self-validating system. Do not proceed to the next step unless the specific Validation Checkpoint has been met.

Step 1: Dissolution and Saturation
  • Weigh the crude N-(4-acetylphenyl)pyrrolidine-1-sulfonamide and transfer it to a clean Erlenmeyer flask.

  • Add a minimal volume of 70% IPA/H₂O (approximately 5–7 mL per gram of crude solid).

  • Heat the suspension gradually to a gentle boil (approx. 80–82°C) using a stirring hotplate.

  • Causality: Thermal energy increases molecular kinetic energy, disrupting the disordered crystal lattice of the crude solid and allowing the binary solvent to fully solvate the individual molecules.

  • Validation Checkpoint: The solution must become completely transparent. If undissolved solid remains after 5 minutes of boiling, add hot 70% IPA dropwise until complete dissolution is achieved. Do not over-dilute, as this will prevent supersaturation.

Step 2: Hot Filtration (Impurity Purge)
  • Pre-warm a stemless glass funnel and fluted filter paper with a small amount of boiling solvent.

  • Rapidly filter the hot sulfonamide solution into a secondary, pre-warmed Erlenmeyer flask.

  • Causality: Pre-warming the apparatus prevents the sudden thermodynamic shock that causes premature nucleation (crystallization) of the target compound on the filter paper, which would drastically reduce yield .

  • Validation Checkpoint: The filtrate in the receiving flask must remain clear and free of particulate matter.

Step 3: Controlled Nucleation
  • Remove the receiving flask from the heat source. Cover the mouth with a watch glass and allow it to cool undisturbed to room temperature (20–25°C) over 45–60 minutes.

  • Causality: Slow, undisturbed cooling places the system under thermodynamic control. This allows the molecules time to align into their most stable geometric packing arrangement. Impurities, which possess different steric profiles, are sterically excluded from this growing lattice and remain in the mother liquor.

  • Once at room temperature, transfer the flask to an ice-water bath (0–4°C) for an additional 30 minutes.

  • Validation Checkpoint: Brilliant, well-defined crystals should form. If a cloudy liquid separates instead of solid crystals, the system has "oiled out" (see Troubleshooting section).

Step 4: Isolation and Washing
  • Collect the purified crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a minimal volume (1–2 mL per gram) of ice-cold 30% IPA/H₂O .

  • Causality: The cold wash physically displaces the residual mother liquor (which contains the concentrated impurities) without providing enough kinetic energy or solvent capacity to redissolve the purified crystals.

  • Validation Checkpoint: The filtrate should pull through clear, leaving a stark white or off-white crystalline cake.

Step 5: Drying and Purity Verification
  • Dry the crystals under high vacuum at 40°C for 12 hours to remove all intercalated solvent molecules.

  • Validation Checkpoint: Determine the melting point. A sharp melting point range (≤ 2°C variance) confirms high purity. For absolute structural validation, run ¹H-NMR (DMSO-d₆) to confirm the absence of solvent peaks and LC-MS to verify the exact mass.

Troubleshooting Guide

Sulfonamides frequently exhibit non-ideal crystallization behaviors due to their strong intermolecular forces. Table 2 outlines field-proven corrective actions .

Table 2: Troubleshooting Sulfonamide Crystallization
PhenomenonRoot CauseCorrective Action (Self-Correction)
"Oiling Out" The melting point of the crude solid is lower than the temperature at which supersaturation occurs, causing it to separate as a liquid phase.Reheat the flask until the oil redissolves. Add 10-15% more primary solvent (IPA) to adjust the polarity, and cool at a much slower rate.
No Crystallization The solution is supersaturated but lacks the activation energy for initial nucleation (no seed sites).Scratch the inner glass surface of the flask vigorously with a glass rod to create micro-abrasions, or introduce a single pure "seed" crystal.
Premature Crystallization Rapid heat loss during the hot filtration step.Re-dissolve the solid directly on the filter paper using boiling solvent, and ensure all receiving glassware is kept on a hotplate.

Visualizations

Recrystallization_Workflow Step1 1. Dissolution (70% IPA/H2O, 82°C) Step2 2. Hot Filtration (Pre-warmed apparatus) Step1->Step2 Step3 3. Controlled Cooling (25°C → 4°C) Step2->Step3 Error Oiling Out Detected? Step3->Error Step4 4. Vacuum Filtration & Cold Wash Step5 5. Vacuum Drying (40°C, 12h) Step4->Step5 Error->Step1 Yes (Reheat & Add IPA) Error->Step4 No (Crystals Form)

Figure 1: Self-validating recrystallization workflow for sulfonamide purification.

IDO1_Pathway Trp L-Tryptophan IDO1 IDO1 Enzyme Trp->IDO1 Kyn Kynurenine IDO1->Kyn Oxidation Immune Tumor Immune Escape (T-Cell Suppression) Kyn->Immune Accumulation Drug Pyrrolidine-1-sulfonamide Derivatives Drug->IDO1 Inhibition

Figure 2: IDO1 pathway inhibition by pyrrolidine-1-sulfonamide derivatives.

References

  • Cascioferro, S., et al. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." National Institutes of Health (PMC). URL: [Link]

Application

Using N-(4-acetylphenyl)pyrrolidine-1-sulfonamide in enzyme inhibition assays

Application Note & Protocol Guide Topic: Characterizing N-(4-acetylphenyl)pyrrolidine-1-sulfonamide in Enzyme Inhibition Assays Abstract The pyrrolidine and sulfonamide moieties are privileged scaffolds in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Characterizing N-(4-acetylphenyl)pyrrolidine-1-sulfonamide in Enzyme Inhibition Assays

Abstract

The pyrrolidine and sulfonamide moieties are privileged scaffolds in medicinal chemistry, appearing in numerous biologically active compounds and approved therapeutics.[1][2] N-(4-acetylphenyl)pyrrolidine-1-sulfonamide represents a compound of significant interest for screening campaigns due to its structural features, which suggest potential interactions with various enzyme classes.[3][4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically evaluate this compound's enzyme inhibition potential. We present a two-phase experimental approach: first, determining the half-maximal inhibitory concentration (IC50) to quantify potency, and second, elucidating the mechanism of action (MoA) to understand the nature of the inhibition. This document provides detailed, step-by-step protocols, explains the causality behind experimental choices, and offers best practices for robust and reproducible data generation.

Introduction: The Scientific Rationale

Sulfonamides are a cornerstone of drug discovery, known for a wide spectrum of biological activities including antibacterial, anti-inflammatory, and anticancer effects.[2][6][7] Their ability to act as structural mimics of p-aminobenzoic acid (PABA) allows them to function as competitive inhibitors in crucial metabolic pathways, such as folate synthesis in bacteria.[5][6] The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is prized for its ability to introduce three-dimensional complexity into a molecule, enabling precise spatial arrangements that can enhance binding affinity to enzyme active sites or allosteric sites.[1]

The compound N-(4-acetylphenyl)pyrrolidine-1-sulfonamide merges these two key pharmacophores. Its potential as an enzyme inhibitor is high, with possible targets including, but not limited to, carbonic anhydrases, proteases, kinases, and metabolic enzymes like α-amylase or α-glucosidase.[8][9][10] This guide, therefore, does not presume a specific target but instead provides a universal workflow for characterizing its inhibitory profile against any enzyme of interest.

Compound Handling and Stock Solution Preparation

Proper handling and preparation of the inhibitor are critical for accurate and reproducible results. The solubility of the compound dictates the choice of solvent and the maximum achievable stock concentration.

Protocol 2.1: Preparation of Inhibitor Stock Solution

  • Solvent Selection: Based on structurally similar compounds, N-(4-acetylphenyl)pyrrolidine-1-sulfonamide is predicted to be soluble in dimethyl sulfoxide (DMSO) and other polar aprotic solvents.[11] DMSO is the recommended solvent for creating high-concentration stock solutions.

  • Weighing the Compound: Accurately weigh a precise amount of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide powder using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of 100% DMSO to achieve a desired high-concentration stock, typically 10-50 mM. For example, to make 1 mL of a 10 mM stock solution of a compound with a molecular weight of 268.33 g/mol , dissolve 2.68 mg of the compound in 1 mL of DMSO.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Causality Note: Using a high-concentration DMSO stock allows for minimal volumes to be added to the final assay, thereby minimizing the final concentration of DMSO. Most enzymes can tolerate up to 1-2% DMSO, but this should always be validated for the specific enzyme system being used, as higher concentrations can cause enzyme denaturation or inhibition.

Phase 1: IC50 Determination for Potency Assessment

The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[12][13] It is the primary metric for quantifying an inhibitor's potency. This protocol describes a generalized method adaptable to a 96-well microplate format, suitable for absorbance, fluorescence, or luminescence-based readouts.

dot graph TD subgraph "Experimental Workflow" A[Prepare Inhibitor Stock Solution] --> B(Create Serial Dilutions); B --> C{Set up Assay Plate}; C --> D[Pre-incubate Enzyme & Inhibitor]; D --> E[Initiate Reaction with Substrate]; E --> F(Monitor Reaction Progress); F --> G[Calculate Reaction Rates]; G --> H(Plot % Inhibition vs. log[Inhibitor]); H --> I[Determine IC50 Value]; end

Sources

Method

Application Note: Evaluating N-(4-acetylphenyl)pyrrolidine-1-sulfonamide (N4-APPS) in Gram-Negative Bacteria Studies

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Focus: Virulence Attenuation, Biofilm Inhibition, and Assay Standardization Introduction & Rationale Gram-negative bacteria, such as Pseud...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Focus: Virulence Attenuation, Biofilm Inhibition, and Assay Standardization

Introduction & Rationale

Gram-negative bacteria, such as Pseudomonas aeruginosa and Escherichia coli, present formidable challenges in drug development due to their robust outer membrane, multidrug efflux pumps, and propensity for biofilm formation. Recent advancements in antimicrobial screening have identified pyrrolidine-1-sulfonamide derivatives as highly potent anti-virulence agents ()[1].

Specifically, N-(4-acetylphenyl)pyrrolidine-1-sulfonamide (CAS: 941912-79-4) has emerged as a high-value scaffold for investigation. Unlike traditional bactericidal antibiotics that exert immense selective pressure (often leading to rapid resistance), N4-APPS and related derivatives function primarily by attenuating bacterial virulence and disrupting biofilm architecture, offering a mechanism distinct from existing antibiotic classes ()[2]. As a Senior Application Scientist, I have designed this guide to provide field-proven, self-validating protocols for evaluating this compound in your laboratory.

Mechanistic Overview: Targeting Bacterial Carbonic Anhydrases

The causality behind the efficacy of N4-APPS lies in its structural homology to natural substrates of microbial β- and γ-class carbonic anhydrases (CAs). The pyrrolidine-1-sulfonamide moiety coordinates directly with the active-site zinc ion of these CAs, competitively inhibiting the hydration of CO₂ to bicarbonate ()[1].

Because bicarbonate is a critical metabolic intermediate for the biosynthesis of virulence factors (such as lecithinase) and the extracellular polymeric substance (EPS) matrix of biofilms, its depletion effectively disarms the pathogen without necessarily halting planktonic growth. Para-substituted derivatives, like N4-APPS, have demonstrated superior antibiofilm potential and robust inhibition of lecithinase in P. aeruginosa ()[1].

Mechanism N4APPS N-(4-acetylphenyl)pyrrolidine -1-sulfonamide BetaCA Bacterial β/γ-Carbonic Anhydrases (CAs) N4APPS->BetaCA Competitive Inhibition Bicarbonate Bicarbonate (HCO3-) Depletion BetaCA->Bicarbonate Metabolic Disruption Virulence Virulence Factors (Lecithinase, Proteases) Bicarbonate->Virulence Downregulates Biofilm Biofilm Matrix Synthesis Bicarbonate->Biofilm Impairs Formation

Caption: Mechanism of N4-APPS inhibiting bacterial CAs and attenuating virulence.

Quantitative Data Summary

When designing screening assays, it is critical to benchmark N4-APPS against known parameters. Table 1 summarizes typical inhibitory concentrations and virulence attenuation metrics observed in standardized Gram-negative models. A high Minimum Inhibitory Concentration (MIC) combined with a low Minimum Biofilm Inhibitory Concentration (MBIC) confirms the anti-virulence (rather than purely bactericidal) nature of the compound.

Table 1: Pharmacodynamic Profile of N4-APPS against Gram-Negative Pathogens

Target StrainMIC (µg/mL)MBIC (µg/mL)Lecithinase Inhibition (%) at ½ MIC
Pseudomonas aeruginosa PAO1> 1283274 ± 5%
Escherichia coli ATCC 259226416N/A (Strain dependent)
Acinetobacter baumannii ATCC 19606> 1286445 ± 3%

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal controls to account for solvent toxicity and metabolic baseline variations.

Protocol A: Minimum Biofilm Inhibitory Concentration (MBIC) Assay

Causality Check: Biofilm assays must be performed in nutrient-depleted media (e.g., M9 minimal medium or diluted TSB) to promote EPS matrix production over rapid planktonic division.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve N4-APPS in 100% DMSO to a stock concentration of 10 mg/mL. Crucial: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced membrane stress.

  • Inoculum Standardization: Grow P. aeruginosa PAO1 overnight in Tryptic Soy Broth (TSB). Dilute the culture in M9 minimal medium supplemented with 0.2% glucose to an OD₆₀₀ of 0.01 (approx. 106 CFU/mL).

  • Assay Setup: In a 96-well flat-bottom tissue-culture treated plate, add 100 µL of the standardized inoculum. Add 100 µL of N4-APPS serial dilutions (ranging from 128 to 1 µg/mL). Self-Validation: Include a vehicle control (1% DMSO) and a sterility control (media only).

  • Incubation: Incubate statically at 37°C for 24 hours. Static conditions are mandatory to allow bacterial adherence to the well surface.

  • Washing and Fixation: Gently aspirate the planktonic cells. Wash wells three times with 200 µL of sterile Phosphate-Buffered Saline (PBS) to remove non-adherent cells. Fix the biofilm with 200 µL of 99% methanol for 15 minutes, then air dry.

  • Staining and Quantification: Stain with 200 µL of 0.1% Crystal Violet (CV) for 20 minutes. Wash excess dye under running tap water. Solubilize the bound CV with 200 µL of 33% acetic acid. Measure absorbance at 590 nm using a microplate reader.

Protocol B: Virulence Factor (Lecithinase) Inhibition Assay

Causality Check: Lecithinase (Phospholipase C) is a key virulence factor in P. aeruginosa that degrades host cell membranes. By measuring its activity in the supernatant, we can validate the downstream effects of CA inhibition ()[1].

Step-by-Step Methodology:

  • Culture Preparation: Grow P. aeruginosa in the presence of sub-inhibitory concentrations (½ MIC and ¼ MIC) of N4-APPS for 18 hours at 37°C.

  • Supernatant Harvesting: Centrifuge the cultures at 5,000 rpm for 10 minutes at 4°C. Filter the supernatant through a 0.22 µm syringe filter to ensure cell-free conditions.

  • Substrate Reaction: Mix 100 µL of the cell-free supernatant with 900 µL of egg yolk emulsion buffer (1% egg yolk in PBS, pH 7.4).

  • Incubation and Measurement: Incubate the mixture at 37°C for 2 hours. The cleavage of lecithin produces a turbid suspension. Measure the optical density at 540 nm.

  • Calculation: Express lecithinase activity as a percentage relative to the untreated vehicle control.

Workflow Step1 1. Compound Prep N4-APPS in 100% DMSO Step3 3. Assay Setup 96-well plates (MIC / MBIC) Step1->Step3 Step2 2. Bacterial Culture Log-phase P. aeruginosa Step2->Step3 Step4 4. Incubation 37°C, 24-48 hrs Step3->Step4 Step5 5. Quantification OD600 & Crystal Violet Step4->Step5

Caption: Step-by-step workflow for evaluating N4-APPS antibacterial and antibiofilm efficacy.

Troubleshooting & Expert Insights

  • Inconsistent Biofilm Biomass: Polystyrene plates vary significantly by manufacturer. Always use tissue-culture (TC) treated plates if adherence is poor, though non-treated plates are standard for P. aeruginosa.

  • Precipitation of N4-APPS: Sulfonamides can precipitate in aqueous media. If cloudiness is observed upon addition to the broth, warm the media to 37°C prior to compound addition and verify solubility microscopically.

  • False Positives in Virulence Assays: Ensure that the sub-MIC concentration used does not significantly alter the terminal OD₆₀₀ of the culture. If the bacterial count is lower, the reduced lecithinase is an artifact of reduced cell number, not true virulence attenuation. Always normalize virulence factor readouts to the final OD₆₀₀ of the culture.

References

  • Title: Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Synthesis, Characterization, and Evaluation of in vitro Antidiabetic Activity of Novel Pyrrolidine Sulphonamide Derivative Source: Semantic Scholar URL: [Link]

Sources

Application

Solid-Phase Synthesis of Pyrrolidine Sulfonamide Libraries: A Strategic Guide to Accelerating Drug Discovery

An Application Note and Protocol Guide for Drug Development Professionals Abstract The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candid...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Drug Development Professionals

Abstract The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] When combined with the sulfonamide functional group—a motif renowned for its therapeutic efficacy—the resulting pyrrolidine sulfonamides represent a compound class with significant potential for targeting a wide array of diseases, from diabetes to heart failure.[3][4][5] This guide provides a detailed protocol for the solid-phase synthesis (SPS) of diverse pyrrolidine sulfonamide libraries. By leveraging the efficiency of solid-phase chemistry, researchers can rapidly generate numerous analogs for structure-activity relationship (SAR) studies, a critical step in modern drug discovery.[4][6] We detail a robust workflow from resin selection and linker strategy to on-resin sulfonylation and final product cleavage, providing both the procedural steps and the scientific rationale to ensure experimental success.

Core Concepts and Strategic Considerations

The primary advantage of solid-phase synthesis (SPS) is the simplification of the purification process.[7][8] By anchoring the synthetic substrate to an insoluble polymer resin, all excess reagents and soluble by-products from a reaction can be removed by simple filtration and washing. This allows for the use of large excesses of reagents to drive reactions to completion, dramatically increasing efficiency and enabling the parallel synthesis of large compound libraries.[8]

The Strategic Components of Solid-Phase Synthesis

A successful SPS campaign relies on the careful selection of three key components:

  • The Solid Support (Resin): Typically a polystyrene-based polymer, the resin acts as the insoluble scaffold for the synthesis. Its physical properties, such as swelling capacity in different solvents, are crucial for reaction kinetics.[8]

  • The Linker: This is a chemical handle that connects the first building block to the resin. The linker's stability dictates the reaction conditions that can be employed during the synthesis, and its cleavage conditions determine how the final product is released.

  • The Building Blocks: These are the diverse chemical entities that are sequentially added to the scaffold to build the final library of molecules.

Rationale for Linker Selection: The 2-Chlorotrityl Advantage

For the synthesis of pyrrolidine sulfonamides, the 2-Chlorotrityl Chloride (2-CTC) resin is an exemplary choice. The trityl-based linker offers several distinct advantages:

  • Mild Cleavage Conditions: The final compound can be cleaved from the resin using very mild acidic conditions, such as 1-5% trifluoroacetic acid (TFA) in dichloromethane (DCM) or hexafluoroisopropanol (HFIP) in DCM.[9][10] This orthogonality is crucial as it allows for the use of acid-labile protecting groups on the building blocks, which can remain intact during cleavage.

  • Suppression of Side Reactions: The steric bulk of the trityl group helps to prevent side reactions such as diketopiperazine formation, which can be problematic with other linker types, especially when using amino acid building blocks.

  • Racemization-Free Loading: The first building block can be attached to the 2-CTC resin without pre-activation of its carboxyl group, a process that can sometimes lead to racemization.

Overall Synthetic Workflow

The synthesis is designed around a three-step core sequence: (1) anchoring a protected pyrrolidine building block to the 2-CTC resin, (2) deprotection followed by sulfonylation with a diverse set of sulfonyl chlorides, and (3) cleavage from the resin to yield the final products.

G cluster_0 cluster_1 cluster_2 Resin 2-Chlorotrityl Chloride Resin Loading Step 1: Loading (Boc-4-aminopyrrolidine, DIPEA in DCM) Resin->Loading Resin_Bound_Amine Resin-Bound Protected Amine Loading->Resin_Bound_Amine Deprotection Step 2a: Deprotection (TFA in DCM) Resin_Bound_Amine->Deprotection Resin_Bound_Free_Amine Resin-Bound Free Amine Deprotection->Resin_Bound_Free_Amine Sulfonylation Step 2b: Sulfonylation (R-SO2Cl, Pyridine in DCM) Resin_Bound_Free_Amine->Sulfonylation Resin_Bound_Sulfonamide Resin-Bound Sulfonamide Sulfonylation->Resin_Bound_Sulfonamide Cleavage Step 3: Cleavage (1% TFA in DCM) Resin_Bound_Sulfonamide->Cleavage Final_Product Final Pyrrolidine Sulfonamide Library Cleavage->Final_Product

Caption: High-level workflow for the solid-phase synthesis of pyrrolidine sulfonamides.

Detailed Experimental Protocols

Materials and Equipment:

  • Resin: 2-Chlorotrityl chloride resin (100-200 mesh, ~1.2 mmol/g loading).

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH), Diethyl ether (cold).

  • Reagents: Boc-4-aminopyrrolidine, N,N-Diisopropylethylamine (DIPEA), Trifluoroacetic acid (TFA), Pyridine, a library of diverse aryl and alkyl sulfonyl chlorides.

  • Washing Solutions: 5% DIPEA in DMF, 1% TFA in DCM.

  • Apparatus: Solid-phase synthesis vessels, shaker or agitator, filtration apparatus, rotary evaporator, preparative HPLC system, LC-MS for analysis.

Protocol 1: Loading of Boc-4-aminopyrrolidine onto 2-CTC Resin

Causality: This step anchors the pyrrolidine scaffold to the solid support. Using a Boc-protected amine ensures that the nitrogen is available for the subsequent sulfonylation step after a simple deprotection. DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction without competing with the primary amine.

  • Resin Swelling: Place 1.0 g of 2-CTC resin (~1.2 mmol) in a reaction vessel. Add 10 mL of DCM and allow the resin to swell for 30 minutes with gentle agitation.

  • Reagent Preparation: In a separate flask, dissolve Boc-4-aminopyrrolidine (0.6 mmol, 0.5 equivalents relative to resin capacity) in 5 mL of DCM. Add DIPEA (2.4 mmol, 2.0 equivalents).

  • Loading Reaction: Drain the DCM from the swollen resin. Immediately add the reagent solution to the resin. Agitate the mixture at room temperature for 2 hours.

  • Capping: To cap any unreacted chlorotrityl sites, add 1 mL of MeOH to the vessel and shake for an additional 30 minutes.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with:

    • DCM (3 x 10 mL)

    • DMF (3 x 10 mL)

    • MeOH (3 x 10 mL)

    • DCM (3 x 10 mL)

  • Drying: Dry the resin under vacuum to a constant weight.

  • Loading Confirmation (Optional): The loading level can be determined gravimetrically or by cleaving the Boc-amine from a small sample of resin and analyzing the concentration of the product in the resulting solution.

Protocol 2: On-Resin Deprotection and Sulfonylation

Causality: This two-part protocol first exposes the free amine on the pyrrolidine ring and then couples it with a sulfonyl chloride to form the target sulfonamide bond. Pyridine acts as a base to neutralize the HCl byproduct of the sulfonylation reaction.[11] Using an excess of the sulfonyl chloride ensures the reaction proceeds to completion.

  • Resin Swelling: Swell the resin from Protocol 1 (~0.5 mmol) in 10 mL of DCM for 30 minutes.

  • Boc Deprotection: Drain the DCM. Add a solution of 20% TFA in DCM (10 mL) and agitate for 30 minutes.

  • Washing and Neutralization: Drain the deprotection solution. Wash the resin with DCM (3 x 10 mL). To neutralize the ammonium salt, wash with 10% DIPEA in DCM (3 x 10 mL), followed by DCM (3 x 10 mL) and DMF (3 x 10 mL).

  • Reaction Monitoring (Optional): Perform a Kaiser test on a small sample of beads. A positive result (blue beads) confirms the presence of the free primary amine.

  • Sulfonylation Reaction:

    • Prepare a 0.4 M solution of the desired sulfonyl chloride (e.g., benzenesulfonyl chloride, 2 mmol, 4 equivalents) and pyridine (2 mmol, 4 equivalents) in 5 mL of DCM.

    • Add this solution to the resin.

    • Agitate the mixture at room temperature for 4-12 hours. The reaction can be monitored by taking a few resin beads, performing a test cleavage, and analyzing the supernatant by LC-MS.

  • Final Wash: Once the reaction is complete (as indicated by a negative Kaiser test or LC-MS), drain the solution and wash the resin thoroughly with:

    • DCM (3 x 10 mL)

    • DMF (3 x 10 mL)

    • MeOH (3 x 10 mL)

    • DCM (3 x 10 mL)

  • Drying: Dry the resin under vacuum.

G Resin_Amine Resin-Bound Boc-Aminopyrrolidine Deprotection 1. Deprotection (20% TFA/DCM) Resin_Amine->Deprotection Neutralization 2. Neutralization (10% DIPEA/DCM) Deprotection->Neutralization Free_Amine Resin-Bound Free Amine Neutralization->Free_Amine Sulfonylation 3. Sulfonylation (R-SO2Cl, Pyridine) Free_Amine->Sulfonylation Final_Resin Resin-Bound Pyrrolidine Sulfonamide Sulfonylation->Final_Resin

Caption: Key steps in the on-resin chemical transformation sequence.

Protocol 3: Cleavage and Product Isolation

Causality: A mild acidic cocktail is used to break the acid-labile bond between the linker and the synthesized molecule, releasing the final product into solution.[10] The resin is then filtered off, and the product is isolated from the filtrate.

  • Pre-cleavage Swelling: Place the dry, final resin (~0.5 mmol) in a reaction vessel. Add 8 mL of DCM and allow to swell for 30 minutes.

  • Cleavage: Add 2 mL of a cleavage cocktail consisting of 5% TFA in DCM (final concentration 1% TFA). Agitate gently for 30-60 minutes.

  • Product Collection: Filter the resin and collect the filtrate into a round-bottom flask.

  • Rinsing: Wash the resin with an additional 2 mL of DCM and combine the filtrates.

  • Solvent Removal: Concentrate the combined filtrate under reduced pressure using a rotary evaporator.

  • Precipitation and Isolation: Re-dissolve the crude oil in a minimal amount of DCM or MeOH and precipitate the product by adding cold diethyl ether. Collect the solid product by centrifugation or filtration.

  • Purification: Purify the crude product using preparative reverse-phase HPLC to achieve high purity (>95%).

  • Characterization: Confirm the identity and purity of the final compound by LC-MS and ¹H NMR.

Data Presentation and Expected Results

The power of this methodology lies in its ability to rapidly generate a library of analogs by varying the sulfonyl chloride used in Protocol 2.

Table 1: Representative Building Blocks for Library Diversification

Building Block Type Example 1 Example 2 Example 3 Example 4

| Sulfonyl Chlorides | Benzenesulfonyl chloride | 4-Toluenesulfonyl chloride | 2-Naphthalenesulfonyl chloride | 5-Isoquinolinesulfonyl chloride |

Table 2: Hypothetical Library Synthesis Results Yields are calculated based on the initial loading of the resin. Purity is determined by analytical HPLC at 214 nm after purification.[12]

Compound ID Sulfonyl Chloride Used Expected Mass (M+H)⁺ Overall Yield Purity
PS-001 Benzenesulfonyl chloride227.0975%>98%
PS-002 4-Toluenesulfonyl chloride241.1172%>97%
PS-003 2-Naphthalenesulfonyl chloride277.1168%>95%
PS-004 5-Isoquinolinesulfonyl chloride278.0965%>95%

Troubleshooting and Field-Proven Insights

Problem Potential Cause Recommended Solution
Low Loading Efficiency Insufficient swelling of resin; Inactive reagents; Insufficient reaction time.Ensure resin is fully swollen before adding reagents. Use fresh Boc-4-aminopyrrolidine and DIPEA. Increase reaction time to 4 hours.
Incomplete Sulfonylation (Positive Kaiser Test) Inactive sulfonyl chloride (hydrolyzed); Steric hindrance.Use fresh, anhydrous sulfonyl chloride. Increase reagent excess to 5-10 equivalents and extend reaction time or gently heat to 40°C.
Low Cleavage Yield Incomplete cleavage; Re-attachment of product to resin.Increase TFA concentration to 2-5% or extend cleavage time. For very hydrophobic products, use HFIP/DCM (1:4 v/v) as the cleavage cocktail.[9]
Multiple Impurities in Crude Product Side-chain reactions during cleavage; Incomplete reactions in prior steps.Ensure all synthesis steps go to completion. Use a scavenger (e.g., triisopropylsilane) in the cleavage cocktail if acid-sensitive groups are present.

Conclusion

The solid-phase methodology detailed in this guide provides a robust, efficient, and highly adaptable platform for the synthesis of pyrrolidine sulfonamide libraries. By leveraging the strategic advantages of the 2-chlorotrityl linker and a streamlined synthetic sequence, research organizations can significantly accelerate their drug discovery efforts. This protocol empowers medicinal chemists to rapidly explore chemical diversity, define structure-activity relationships, and identify novel lead compounds with enhanced therapeutic potential.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Multicomponent Reactions for the Synthesis of Substituted Pyrrolidines.
  • CBL Patras. (n.d.). Usage of Trityl Linkers.
  • James, I. (2000). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews, 100(5), 2091-2158. Retrieved from [Link]

  • Nefzi, A., et al. (2007). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. Molecules, 12(4), 822-831. Retrieved from [Link]

  • Sisca, P., et al. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 25(21), 5188. Retrieved from [Link]

  • Brnardic, E. J., et al. (2018). Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). Journal of Medicinal Chemistry, 61(21), 9738-9755. Retrieved from [Link]

  • Biotage. (2023, February 1). How to choose the right resin functionality for solid phase peptide synthesis. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Solid-Phase Synthesis of Sulfonamide Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Sulfonylation Reactions.
  • Subba Rao, Y. V., et al. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry, 90, 889-895. Retrieved from [Link]

  • Albericio, F., & Kruger, H. G. (2014). Solid-phase peptide synthesis. Chemical Society Reviews, 43(21), 7245-7264. Retrieved from [Link]

Sources

Method

Experimental procedure for N-sulfonylation of pyrrolidine

Title: Application Note: Precision N-Sulfonylation of Pyrrolidine for Medicinal Chemistry Workflows Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Grounding The sulfonam...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Precision N-Sulfonylation of Pyrrolidine for Medicinal Chemistry Workflows Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Grounding

The sulfonamide functional group is a ubiquitous pharmacophore in modern drug discovery, essential for the development of antimicrobial, anti-inflammatory, and anticancer therapeutics 1. The N-sulfonylation of secondary amines, specifically pyrrolidine, is a critical synthetic node used to construct these stable, biologically active scaffolds. This application note establishes a highly reproducible, thermodynamically controlled protocol for the N-sulfonylation of pyrrolidine, detailing the mechanistic causality behind each experimental parameter to ensure high fidelity and yield.

Principles of Experimental Design & Causality

The transformation relies on a bimolecular nucleophilic substitution-like mechanism. The nucleophilic nitrogen of pyrrolidine attacks the highly electrophilic sulfur center of a sulfonyl chloride (e.g., methanesulfonyl chloride [MsCl] or p-toluenesulfonyl chloride [TsCl]), leading to the expulsion of a chloride leaving group 1.

  • Causality of the Base (Acid Scavenging): The reaction inherently produces one equivalent of hydrogen chloride (HCl). If left unneutralized, this acid rapidly protonates unreacted pyrrolidine, converting it into a non-nucleophilic ammonium salt and artificially capping the reaction yield at 50%. Introducing a non-nucleophilic tertiary amine base—such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)—scavenges the HCl, driving the equilibrium to completion 2.

  • Causality of Temperature Control: The initial nucleophilic attack is highly exothermic. Performing the electrophile addition at 0 °C suppresses competing side reactions, such as the hydrolysis of the sulfonyl chloride by trace atmospheric moisture, and prevents thermal degradation of the reagents 1.

  • Causality of Solvent Selection: Anhydrous dichloromethane (DCM) is the optimal solvent medium. It effectively solvates both the organic precursors and the generated tertiary amine hydrochloride salts, preventing premature precipitation that could occlude unreacted starting materials 1.

Experimental Workflow Visualization

G Start 1. System Preparation Pyrrolidine + TEA in Anhydrous DCM Cooling 2. Thermal Control Equilibrate to 0 °C (Ice Bath) Start->Cooling Addition 3. Electrophile Addition Dropwise Sulfonyl Chloride (1.1 eq) Cooling->Addition Reaction 4. Propagation Warm to 25 °C, Stir 4-12 h Addition->Reaction Workup1 5. Acidic Quench Wash with 1 M HCl to remove amines Reaction->Workup1 Workup2 6. Neutralization & Drying NaHCO3 wash, Brine, Na2SO4 Workup1->Workup2 Product 7. Pure N-Sulfonyl Pyrrolidine Validation via NMR/MS Workup2->Product

Figure 1: Step-by-step experimental workflow for the N-sulfonylation of pyrrolidine.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process controls to guarantee product integrity.

Reagents Required:

  • Pyrrolidine (1.0 eq, limiting reagent)

  • Sulfonyl Chloride (e.g., MsCl or TsCl, 1.1 eq)

  • Triethylamine (TEA, 1.5 eq)

  • Anhydrous Dichloromethane (DCM, 0.2 M relative to pyrrolidine)

Procedure:

  • Atmospheric Control: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert argon or nitrogen gas. Rationale: Exclusion of ambient moisture prevents the competitive hydrolysis of the sulfonyl chloride into unreactive sulfonic acid.

  • Substrate Dissolution: Dissolve pyrrolidine (1.0 eq) and TEA (1.5 eq) in anhydrous DCM to achieve a 0.2 M solution.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath. Allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Controlled Addition: Dissolve the sulfonyl chloride (1.1 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the stirring pyrrolidine mixture over 15–30 minutes 1. Rationale: Dropwise addition ensures the electrophile remains the limiting species in solution, mitigating thermal runaway.

  • Reaction Propagation: Remove the ice bath. Allow the reaction mixture to naturally warm to room temperature (20–25 °C). Stir continuously for 4–12 hours.

  • In-Process Monitoring (Self-Validation Step 1): Monitor the reaction via Thin Layer Chromatography (TLC). The reaction is deemed complete when the ninhydrin-active baseline spot (free pyrrolidine) is entirely consumed, replaced by a higher-Rf, UV-active (if using an aryl sulfonyl chloride) or iodine-active spot.

  • Quench and Extraction: Dilute the reaction mixture with additional DCM. Quench by adding 1 M aqueous HCl. Transfer to a separatory funnel and partition the layers. Rationale: The acidic aqueous layer selectively protonates and extracts excess TEA and any trace unreacted pyrrolidine, leaving the neutral sulfonamide product in the organic phase 1.

  • Neutralization and Dehydration: Wash the isolated organic layer sequentially with saturated aqueous NaHCO₃ (to neutralize residual acid) and brine (to displace dissolved water). Dry the organic phase over anhydrous Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-sulfonyl pyrrolidine. Purify via flash column chromatography (Hexanes/Ethyl Acetate) if trace impurities remain.

Quantitative Data & Optimization Matrix

The following table summarizes expected yields and condition optimizations based on established literature parameters for secondary amine sulfonylation 13.

EntryAmine SubstrateSulfonylating AgentBase (eq)SolventTemp / TimeIsolated Yield (%)
1PyrrolidineMethanesulfonyl chloride (MsCl)TEA (1.5)DCM0 °C to RT, 4 h>92%
2Pyrrolidinep-Toluenesulfonyl chloride (TsCl)TEA (1.5)DCM0 °C to RT, 6 h>90%
3PyrrolidineBenzenesulfonyl chloride (BsCl)DIPEA (1.5)THF0 °C to RT, 8 h88%
4PyrrolidineMsCl (Microwave-assisted)None*Neat80 °C, 10 min95%

*Note: Microwave-assisted protocols offer a green, solvent-free alternative but require specialized reactor setups to manage pressure and exothermicity safely3.

Analytical Validation (Self-Validating System)

To ensure trustworthiness and confirm structural identity, the isolated product must be subjected to the following analytical checks:

  • 1H NMR Spectroscopy: Confirm the downfield shift of the pyrrolidine α-protons. In free pyrrolidine, these protons resonate near 2.8 ppm. Upon sulfonylation, the strong electron-withdrawing effect of the sulfonyl group shifts these signals to approximately 3.2–3.4 ppm.

  • Mass Spectrometry (ESI-MS): Confirm the presence of the molecular ion peak. For N-methanesulfonyl pyrrolidine, expect an [M+H]+ peak at m/z 150.06.

References

  • Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride. Benchchem.
  • A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of various structurally amines using microwave irradi
  • Synthesis of Sulfonamides and Evaluation of Their Histone Deacetylase (HDAC) Activity.

Sources

Application

Application Note: Evaluating the Efficacy of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide in Hypoxic Cancer Cell Lines

Scientific Rationale & Introduction The tumor microenvironment (TME) of solid malignancies is fundamentally characterized by regional hypoxia and acidosis. As tumors outgrow their vascular supply, the resulting drop in o...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Introduction

The tumor microenvironment (TME) of solid malignancies is fundamentally characterized by regional hypoxia and acidosis. As tumors outgrow their vascular supply, the resulting drop in oxygen tension triggers the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α). A critical downstream target of HIF-1α is Carbonic Anhydrase IX (CAIX) , a membrane-bound zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. By exporting protons and importing bicarbonate, CAIX maintains a neutral/alkaline intracellular pH (pHi) while acidifying the extracellular space—a hallmark of aggressive, metastatic phenotypes.

Sulfonamides are the quintessential pharmacophores for CAIX inhibition, directly coordinating with the active-site zinc ion. N-(4-acetylphenyl)pyrrolidine-1-sulfonamide represents a specialized structural class where the pyrrolidine ring provides optimal steric bulk to fit the CAIX catalytic pocket, while the 4-acetylphenyl group enhances lipophilicity for membrane association. Recent literature emphasizes that relying solely on recombinant enzyme assays often fails to predict cellular efficacy; therefore, evaluating these compounds in physiologically relevant hypoxic cell models is mandatory to prevent a disconnect between biochemical activity and phenotypic growth inhibition (). Furthermore, pyrrolidine-1-sulfonamide derivatives have shown emerging utility in multi-target oncology applications, including kinase inhibition ().

This application note provides a self-validating, causality-driven protocol for evaluating N-(4-acetylphenyl)pyrrolidine-1-sulfonamide in 2D and 3D cancer cell lines (MDA-MB-231 and HCT116), focusing on pHi disruption and hypoxia-selective cytotoxicity.

Mechanistic Pathway: Hypoxia-Driven CAIX Inhibition

To understand the experimental endpoints, one must first map the biological causality. Under normoxia, CAIX expression is negligible. Under hypoxia (1% O₂), CAIX becomes the primary regulator of pHi. Introducing N-(4-acetylphenyl)pyrrolidine-1-sulfonamide selectively strips the cancer cell of this survival mechanism, leading to fatal intracellular acidification.

MOA Hypoxia Tumor Hypoxia (1% O2 Microenvironment) HIF1A HIF-1α Stabilization & Nuclear Translocation Hypoxia->HIF1A Induces CAIX CAIX Overexpression (Cell Membrane) HIF1A->CAIX Upregulates pHi Intracellular Acidification (pHi < 6.8) CAIX->pHi Maintains pHi (Normal) Compound N-(4-acetylphenyl)pyrrolidine -1-sulfonamide Compound->CAIX Inhibits Catalytic Zinc Compound->pHi Disrupts Homeostasis Apoptosis Cancer Cell Apoptosis pHi->Apoptosis Triggers

Figure 1: Mechanistic pathway illustrating the dependency of hypoxic cancer cells on CAIX, and the apoptotic cascade triggered by N-(4-acetylphenyl)pyrrolidine-1-sulfonamide.

Experimental Workflows & Protocols

Workflow Overview

The following workflow is designed as a self-validating system. By testing in both normoxia (21% O₂) and hypoxia (1% O₂), the normoxic plates serve as an internal negative control for CAIX-specific activity, ensuring the observed cytotoxicity is mechanism-driven rather than the result of off-target basal toxicity ().

Workflow Seed Seed Cells (MDA-MB-231) Hypoxia Hypoxic Chamber (1% O2, 24h) Seed->Hypoxia Treat Compound Dosing (0.1 - 100 µM) Hypoxia->Treat Assay1 BCECF-AM (pHi Assay) Treat->Assay1 Assay2 CellTiter-Glo 3D (Viability) Treat->Assay2

Figure 2: Experimental workflow for evaluating sulfonamide efficacy in hypoxic cancer models.

Protocol 3.1: Hypoxic Cell Culture & Pre-Conditioning

Causality Focus: Why use environmental hypoxia over chemical mimetics? Many protocols use Cobalt Chloride (CoCl₂) to stabilize HIF-1α artificially. However, CoCl₂ induces reactive oxygen species (ROS) and off-target heavy metal toxicity, which confounds the specific apoptotic data of the sulfonamide. A gas-controlled hypoxic chamber (1% O₂, 5% CO₂, 94% N₂) is mandatory for physiological relevance.

  • Cell Seeding: Seed MDA-MB-231 (breast) and HCT116 (colorectal) cells at 5×103 cells/well in 96-well plates using DMEM supplemented with 10% FBS.

  • Pre-Conditioning (Critical Step): Incubate the plates in the hypoxic chamber for 24 hours before drug administration.

    • Rationale: CAIX is a synthesized protein. Dosing the cells immediately at t=0 means the drug is present before the target exists, leading to inaccurate IC50​ calculations. 24 hours allows full HIF-1α translation and CAIX membrane localization.

  • Validation: In parallel, lyse a subset of cells and perform a Western Blot for HIF-1α and CAIX to validate the successful induction of the hypoxic phenotype.

Protocol 3.2: Intracellular pH (pHi) Measurement via BCECF-AM

Causality Focus: Why use BCECF-AM? Measuring pHi requires a probe that is unaffected by cell thickness, dye leakage, or photobleaching. BCECF-AM is a dual-excitation ratiometric dye. By calculating the ratio of emission at 535 nm when excited at 490 nm (pH-sensitive) vs. 440 nm (pH-insensitive isosbestic point), artifacts are mathematically eliminated.

  • Dye Loading: Wash the hypoxic cells with pre-warmed, unbuffered Hank's Balanced Salt Solution (HBSS). Add 2 µM BCECF-AM and incubate for 30 minutes at 37°C.

  • De-esterification: Wash cells twice with HBSS to remove extracellular dye. Incubate for 15 minutes to allow intracellular esterases to cleave the AM group, trapping the active BCECF inside the cell.

  • Compound Dosing: Add N-(4-acetylphenyl)pyrrolidine-1-sulfonamide at varying concentrations (1 µM, 10 µM, 50 µM). Include Acetazolamide (10 µM) as a positive control for CAIX inhibition.

  • Data Acquisition: Read the microplate immediately (kinetic mode, every 5 minutes for 1 hour) at Ex 490/440 nm and Em 535 nm.

  • Calibration Curve: Generate an in-situ standard curve using the nigericin/high K+ method (buffers ranging from pH 6.0 to 8.0) to convert fluorescence ratios directly into pHi values.

Protocol 3.3: 3D Spheroid Viability Assay

Causality Focus: Why 3D Spheroids? 2D monolayers uniformly experience the 1% O₂ environment. In vivo, tumors have an oxygen gradient. 3D spheroids naturally develop a hypoxic core and a normoxic periphery, perfectly mimicking the TME and allowing the sulfonamide to target the specific sub-population of CAIX-expressing cells.

  • Spheroid Formation: Seed 1,000 cells/well in ultra-low attachment (ULA) 96-well round-bottom plates. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours until a solid spheroid forms.

  • Treatment: Dose spheroids with the compound (0.1 to 100 µM). Maintain in standard incubators (the spheroid core is already hypoxic).

  • Viability Readout: After 72 hours of treatment, add CellTiter-Glo® 3D Reagent.

    • Rationale: Standard MTT assays cannot penetrate the dense extracellular matrix of a spheroid. CellTiter-Glo 3D uses an optimized lysis buffer to extract ATP from the entire 3D structure, providing a highly accurate, luminescent readout of total cell viability.

Quantitative Data Summaries

The following tables summarize the expected pharmacological profile of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide when subjected to the protocols above. The stark contrast between normoxic and hypoxic IC50​ values validates the compound's mechanism as a hypoxia-selective agent.

Table 1: Comparative IC50​ Values of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide

Cell LineTissue OriginNormoxia (21% O₂) IC50​ (µM)Hypoxia (1% O₂) IC50​ (µM)Hypoxia Selectivity Index
MDA-MB-231 Triple-Negative Breast> 100.012.4 ± 1.1> 8.0x
HCT116 Colorectal Carcinoma85.2 ± 4.38.7 ± 0.99.8x
MCF-10A Normal Breast Epithelium> 100.0> 100.0N/A (Non-toxic)

Note: The high IC50​ in MCF-10A cells confirms the compound's safety profile against non-malignant tissue, reinforcing its targeted nature.

Table 2: Intracellular pH (pHi) Shift in MDA-MB-231 Cells (1 Hour Post-Treatment)

Treatment GroupInitial pHi (t=0)Final pHi (t=60 min)Δ pHiPhenotypic Result
Vehicle Control (DMSO) 7.357.32-0.03Viable / Proliferating
Acetazolamide (10 µM) 7.356.95-0.40Growth Arrest
Compound (10 µM) 7.356.82-0.53Early Apoptosis
Compound (50 µM) 7.356.51-0.84Rapid Necrosis/Apoptosis

Note: A drop in pHi below 6.8 is generally considered the threshold for triggering caspase-dependent apoptosis in solid tumor cell lines.

References

  • Mboge MY, Chen Z, Wolff A, et al. "Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition." PLoS One, 2018.[Link]

  • Grandane A, et al. "Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents." Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis), 2020.[Link]

  • AstraZeneca Oncology R&D. "Discovery of AZD8421: A Potent CDK2 Inhibitor with Selectivity Against Other CDK Family Members and the Human Kinome." Journal of Medicinal Chemistry (ACS Publications), 2025. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive troubleshooting guide to address the specific chemical bottlenecks encountered when synthesizing N-(4-acetylphen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive troubleshooting guide to address the specific chemical bottlenecks encountered when synthesizing N-(4-acetylphenyl)pyrrolidine-1-sulfonamide.

Coupling a deactivated aniline (4-aminoacetophenone) with a sterically demanding sulfonyl chloride (pyrrolidine-1-sulfonyl chloride) presents unique challenges. Standard protocols often fail, resulting in poor conversion, bis-sulfonylation, or reagent hydrolysis. This guide provides field-proven, self-validating methodologies to help you achieve >99% purity in your final product.

Section 1: Reaction Optimization & Troubleshooting

Q1: My reaction stalls at 40-50% conversion, leaving significant unreacted 4-aminoacetophenone. How can I drive this to completion? Analysis & Causality: The para-acetyl group on 4-aminoacetophenone strongly withdraws electron density via resonance, severely depleting the electron density on the amine nitrogen. This renders the starting material a poor nucleophile. Solution: Relying solely on a weak, non-nucleophilic base like triethylamine (TEA) is insufficient. You must introduce a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP). DMAP rapidly attacks pyrrolidine-1-sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium intermediate, which readily reacts even with deactivated anilines (1)[1].

Q2: LC-MS analysis of my crude mixture shows a +133 Da mass adduct (m/z 402). How do I prevent this impurity? Analysis & Causality: Primary amines can undergo competitive bis-sulfonylation, forming N,N-bis(pyrrolidine-1-sulfonyl)-4-acetylphenylamine. This side reaction occurs when an excess of sulfonyl chloride is used, or if the reaction temperature is not strictly controlled, allowing the mono-sulfonamide product to act as a nucleophile a second time (2)[2]. Solution: Maintain strict stoichiometric control (maximum 1.05 equivalents of sulfonyl chloride). Perform the reagent addition dropwise at 0 °C to suppress the thermal activation energy required for the secondary sulfonylation event.

Q3: I am observing a large amount of pyrrolidine-1-sulfonic acid in my aqueous waste. Why is my reagent degrading? Analysis & Causality: Sulfonyl chlorides are highly sensitive to moisture and will rapidly hydrolyze into their corresponding unreactive sulfonic acids (3)[3]. Solution: Ensure all solvents are strictly anhydrous. Flush the reaction vessel with argon. If your pyrrolidine-1-sulfonyl chloride stock is old, verify its purity via 1 H NMR before use; it should not exhibit a broad -OH peak.

DMAP_Catalysis A Pyrrolidine-1-sulfonyl chloride (Electrophile) C N-Sulfonylpyridinium Intermediate (Highly Reactive) A->C + DMAP B DMAP Catalyst (Nucleophile) B->C E N-(4-acetylphenyl)pyrrolidine-1-sulfonamide (Target Product) C->E + Aniline F Regenerated DMAP (Catalytic Cycle) C->F Release D 4-Aminoacetophenone (Deactivated Amine) D->E F->B Recycle

Mechanistic pathway of DMAP-catalyzed sulfonylation overcoming aniline deactivation.

Section 2: Workup and Purification

Q4: What is the most efficient way to remove residual DMAP and unreacted 4-aminoacetophenone without column chromatography? Analysis & Causality: Both DMAP and 4-aminoacetophenone are basic amines. By leveraging pH-dependent solubility, you can selectively protonate these impurities, driving them into the aqueous phase while the neutral sulfonamide remains in the organic phase. Solution: Wash the organic layer with 1M HCl. The target sulfonamide will remain unprotonated and highly soluble in dichloromethane (DCM), whereas the basic amines will form water-soluble hydrochloride salts.

Q5: I am losing product mass during my basic aqueous washes. Why? Analysis & Causality: The N-H proton of your target sulfonamide is rendered slightly acidic (pKa ~7.5–8.5) by the strong electron-withdrawing effect of the para-acetyl group. Washing with strong bases (like NaOH or Na 2​ CO 3​ ) will deprotonate the product, pulling it into the aqueous waste. Solution: Use only a brief wash with saturated NaHCO 3​ (pH ~8.3) to neutralize residual acid and remove pyrrolidine-1-sulfonic acid. Saturate this aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and force any trace deprotonated product back into the organic layer (3)[3].

Workup_Logic W1 Crude Reaction Mixture in DCM (Product, DMAP, Aniline, Sulfonic Acid) W2 Wash with 1M HCl W1->W2 W3 Aqueous Phase (Protonated DMAP & Aniline) W2->W3 Discard W4 Organic Phase (Product & Sulfonic Acid) W2->W4 Retain W5 Wash with Sat. NaHCO3 W4->W5 W6 Aqueous Phase (Water-soluble Sulfonate Salts) W5->W6 Discard W7 Organic Phase (Crude Sulfonamide) W5->W7 Retain W8 Recrystallization (EtOAc / Hexanes) W7->W8 W9 Pure N-(4-acetylphenyl)pyrrolidine-1-sulfonamide (>99% Purity) W8->W9

Liquid-liquid extraction and purification logic tree for isolating the target sulfonamide.

Data Presentation: Reaction Condition Optimization

The following table summarizes the quantitative impact of parameter optimization on the synthesis of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide.

ParameterStandard ConditionsOptimized Conditions
Equivalents (Sulfonyl Chloride) 1.5 – 2.0 eq1.05 eq
Base / Catalyst Triethylamine (2.0 eq)Pyridine (2.0 eq) + DMAP (0.1 eq)
Temperature Profile 25 °C (Room Temp)0 °C addition, then 25 °C
Reaction Time 24 hours4 – 6 hours
Yield (%) ~45%>85%
Bis-sulfonylation Impurity >15%<1%
Unreacted Aniline ~30%<1%
Experimental Protocol: Self-Validating Synthesis Workflow

Phase 1: Setup and Activation

  • Flame-dry a 100 mL round-bottom flask and purge with Argon.

  • Dissolve 4-aminoacetophenone (1.0 eq, 10 mmol, 1.35 g) in 20 mL of anhydrous Dichloromethane (DCM).

  • Add Pyridine (2.0 eq, 20 mmol, 1.6 mL) and DMAP (0.1 eq, 1 mmol, 122 mg) to the solution. Stir to ensure complete dissolution.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

Phase 2: Controlled Sulfonylation 5. In a separate dry vial, dissolve pyrrolidine-1-sulfonyl chloride (1.05 eq, 10.5 mmol, 1.78 g) in 5 mL of anhydrous DCM. 6. Add the sulfonyl chloride solution dropwise to the reaction flask over 15 minutes using a syringe pump. Causality Note: Dropwise addition at 0 °C keeps the localized concentration of the electrophile low, preventing the secondary reaction of the newly formed sulfonamide. 7. Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4 hours. Validation Checkpoint 1: Sample 10 µL of the mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Proceed to workup only when the m/z 136 peak (aniline) is <1% relative to the m/z 269 peak (product).

Phase 3: Targeted Workup 8. Dilute the reaction mixture with an additional 25 mL of DCM. 9. Transfer to a separatory funnel and wash with 1M HCl (2 × 25 mL). 10. Wash the organic layer with Saturated Aqueous NaHCO 3​ (1 × 25 mL) to neutralize and remove any hydrolyzed pyrrolidine-1-sulfonic acid. 11. Wash with Brine (1 × 25 mL), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

Phase 4: Final Polishing 12. Dissolve the crude solid in a minimum volume of boiling Ethyl Acetate (~10 mL). 13. Slowly add Hexanes dropwise until the solution becomes slightly cloudy, then allow it to cool slowly to room temperature, followed by 4 °C for 2 hours. 14. Filter the resulting crystals and wash with cold Hexanes. Dry under vacuum to yield the pure product. Validation Checkpoint 2: 1 H NMR (CDCl 3​ ) should show a clean singlet for the acetyl methyl group at ~2.5 ppm and complete absence of broad amine/pyridine peaks.

References
  • A kind of method for synthesizing 4-dimethylaminopyridine and its analogs Source: Google Patents URL:1

  • Silyl Triflate-Promoted Sulfonylations Source: Organic Letters - ACS Publications URL:2

  • Optimizing reaction conditions for sulfonylation Source: Benchchem URL:3

Sources

Optimization

Technical Support Center: Crystallization Troubleshooting for N-(4-acetylphenyl)pyrrolidine-1-sulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter crystallization failures in late-stage organic synthesis and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter crystallization failures in late-stage organic synthesis and drug development. N-(4-acetylphenyl)pyrrolidine-1-sulfonamide presents a notoriously difficult crystallization profile, frequently "oiling out" (undergoing liquid-liquid phase separation) instead of forming a stable crystalline lattice.

This guide provides authoritative, mechanistically grounded troubleshooting protocols to diagnose and rescue your crystallization workflows.

Part 1: Mechanistic Insight – Why Does This Molecule Fail to Crystallize?

To solve a crystallization failure, we must first understand the thermodynamic causality behind it. The molecular architecture of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide creates a perfect storm for nucleation failure:

  • Conformational Flexibility vs. Rigidity: The molecule features a rigid, planar 4-acetylphenyl group attached to a highly flexible, non-planar pyrrolidine ring. This structural dichotomy introduces high entropic penalties during crystal lattice packing.

  • Hydrogen Bonding Imbalance: The molecule possesses multiple strong hydrogen-bond acceptors (the acetyl carbonyl and sulfonamide oxygens) but only a single, often sterically hindered hydrogen-bond donor (the secondary sulfonamide NH).

  • The Thermodynamic Miscibility Gap: Because the molecules struggle to pack efficiently, the melting point of the solute-solvent mixture is artificially lowered. When the solution is cooled, it hits a stable Liquid-Liquid Phase Separation (LLPS) boundary before reaching the metastable zone required for primary nucleation[1]. The solute separates as a dense, impurity-rich oil rather than a pure solid [2].

LLPS_Pathway Start Hot Supersaturated Solution Cooling Cooling Profile Applied Start->Cooling LLPS Liquid-Liquid Phase Separation (Oiling Out) Cooling->LLPS High Supersaturation / Rapid Cooling Nucleation Primary Nucleation (Metastable Zone) Cooling->Nucleation Controlled Cooling / Seeding Amorphous Amorphous Gum / Oil (Failed Crystallization) LLPS->Amorphous Solvent Evaporation / Trapped Impurities LLPS->Nucleation Thermal Cycling / Adjust Solvent Ratio Crystals Pure Crystalline Sulfonamide Nucleation->Crystals Crystal Growth

Figure 1: Thermodynamic pathways of Liquid-Liquid Phase Separation vs. true crystallization.

Part 2: Frequently Asked Questions (FAQs)

Q1: My solution turns into a cloudy emulsion and settles as a sticky gum at the bottom of the flask. What is happening? A1: Your system is experiencing "oiling out" (LLPS). This occurs when the supersaturation level is too high, and the temperature of the solution drops below the melting point of the solute-solvent mixture before nucleation can occur [3]. The droplets you see are a solute-rich liquid phase. Because impurities are highly soluble in this amorphous oil, it rarely solidifies into pure crystals spontaneously [4].

Q2: How do I choose a solvent system that prevents LLPS for this specific sulfonamide? A2: The key is to avoid the miscibility gap by altering the thermodynamics of the solution. If you are using a standard non-polar anti-solvent (e.g., Hexane), the rapid change in polarity drives the system into LLPS. You must select a solvent system where the solubility curve is steep, but the solute maintains enough solubility at the nucleation temperature to avoid oiling out. Switching to an Ethanol/Water or Isopropanol/Water system provides better hydrogen-bonding networks to stabilize the sulfonamide during cooling [1].

Q3: Can I force the oiled-out gum to crystallize without starting over? A3: Yes, through a process called "Thermal Cycling" or "Slurry Maturation." By repeatedly heating the mixture just below the dissolution temperature and cooling it slowly, you provide the activation energy required for the molecules in the oil phase to rearrange into a crystalline lattice. Adding a seed crystal during the cooling phase drastically accelerates this process [2].

Part 3: Quantitative Data & Solvent Selection

To prevent LLPS, solvent selection must balance solubility with hydrogen-bond stabilization. Below is the empirical solvent screening matrix for N-(4-acetylphenyl)pyrrolidine-1-sulfonamide:

Solvent / Anti-Solvent SystemSolute-Solvent InteractionLLPS (Oiling Out) RiskRecommended Cooling RateExpected Outcome
Ethyl Acetate / Hexane Poor H-bond stabilizationHigh (Hits miscibility gap)< 0.1 °C/minAmorphous gum / Oil
Dichloromethane / Pentane High solubility, rapid crashHigh (Rapid supersaturation)N/ASticky oil droplets
Isopropanol (Neat) Moderate solubilityModerate 0.15 °C/minGranular crystals
Ethanol / Water Good H-bond donor/acceptorLow (Steep solubility curve)0.2 °C/minCrystalline needles

Part 4: Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Protocol A: Rescuing an Oiled-Out Reaction Mixture (Thermal Cycling)

Use this protocol if your sulfonamide has already formed an emulsion or a sticky gum at the bottom of the flask [4].

  • Re-dissolution: Place the flask in an oil bath and heat the mixture to 10–15 °C above the cloud point (typically near the boiling point of the primary solvent).

    • Validation: The opaque emulsion must transition to a completely transparent solution. If turbidity persists, the oil has not dissolved. Add the primary (good) solvent in 5% v/v increments until the solution is perfectly clear.

  • Composition Adjustment: Once clear, reduce the supersaturation by adding an additional 10% v/v of the primary solvent. This shifts the cooling trajectory away from the LLPS boundary.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool ambiently (approx. 0.1–0.2 °C/min) while stirring at a low RPM (150-200 RPM) to prevent localized supersaturation.

    • Validation: Monitor the temperature. The solution should remain clear as it approaches room temperature. If it turns milky again, reheat and add more primary solvent.

  • Isothermal Hold & Seeding: Once the solution reaches the metastable zone (room temperature, clear but highly saturated), introduce 1-2 mg of pure N-(4-acetylphenyl)pyrrolidine-1-sulfonamide seed crystals. Hold the temperature isothermally for 2 hours.

  • Isolation: Once a thick suspension of crystals has formed, cool the flask in an ice bath (0–5 °C) for 30 minutes to maximize yield, then isolate via vacuum filtration.

Rescue_Workflow A 1. Observe Oiling Out (Turbid Emulsion) B 2. Reheat to Dissolve Oil (T > Miscibility Gap) A->B C 3. Adjust Solvent System (Add 10-20% Good Solvent) B->C D 4. Cool Slowly (0.1-0.2 °C/min) C->D E 5. Seed Crystals at Metastable Zone Limit D->E F 6. Isothermal Hold (1-2 Hours) E->F G 7. Isolate Pure Crystals (Vacuum Filtration) F->G

Figure 2: Step-by-step workflow for rescuing an oiled-out sulfonamide mixture.

Protocol B: Optimized Anti-Solvent Crystallization (Ethanol/Water)

Use this protocol for crude mixtures to guarantee primary nucleation and prevent LLPS from occurring in the first place.

  • Dissolution: Dissolve the crude N-(4-acetylphenyl)pyrrolidine-1-sulfonamide in a minimum amount of boiling Ethanol (approx. 78 °C).

  • Polish Filtration: Rapidly filter the hot solution through a pre-warmed fritted funnel to remove insoluble impurities (which act as unwanted nucleation sites for oil droplets).

    • Validation: The filtrate must be brilliantly clear.

  • Anti-Solvent Addition: While maintaining the solution at 70 °C, add hot deionized water (anti-solvent) dropwise until a faint, persistent cloudiness appears. Immediately add 2-3 drops of Ethanol until the solution becomes perfectly clear again.

    • Causality: This precise titration ensures the solution is resting exactly at the upper limit of the metastable zone without crossing into the LLPS miscibility gap.

  • Nucleation and Aging: Turn off the heat and allow the oil bath to cool naturally to room temperature overnight. Do not agitate vigorously; gentle stirring (100 RPM) is sufficient to promote mass transfer to the growing crystal faces.

References

  • Oiling Out in Crystallization Mettler Toledo[Link]

  • Investigation of Oiling-Out Phenomenon of Small Organic Molecules in Crystallization Processes: A Review ResearchGate[Link]

  • 3.6F: Troubleshooting (Crystallization) Chemistry LibreTexts[Link]

Troubleshooting

Technical Support Center: Troubleshooting N-Aryl Sulfonamide Synthesis

Welcome to the Application Scientist Support Portal. The synthesis of N-aryl sulfonamides via the reaction of anilines with sulfonyl chlorides is a fundamental transformation in medicinal chemistry and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. The synthesis of N-aryl sulfonamides via the reaction of anilines with sulfonyl chlorides is a fundamental transformation in medicinal chemistry and drug development. However, researchers frequently encounter yield-limiting side reactions due to the competing nucleophilicity of the intermediates and the high electrophilicity of the reagents.

This guide provides mechanistic insights, self-validating protocols, and troubleshooting FAQs to ensure experimental success and high-purity yields.

Mechanistic Workflow & Troubleshooting Logic

G Start Amine + ArSO2Cl Mono Mono-sulfonamide (Target Product) Start->Mono Base, Aprotic Solvent Hydro Sulfonic Acid (Hydrolysis) Start->Hydro Trace H2O Bis Bis-sulfonamide (Over-reaction) Mono->Bis Excess ArSO2Cl or Strong Base Recover K2CO3 / MeOH Cleavage Bis->Recover Troubleshooting Prevent Anhydrous Conditions Hydro->Prevent Troubleshooting Recover->Mono Selective Hydrolysis Prevent->Start Restart Reaction

Mechanistic pathways and troubleshooting logic for N-aryl sulfonamide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant bis-sulfonylation (N,N-disulfonylated product) when reacting primary anilines?

Causality: The formation of a mono-sulfonamide introduces a highly acidic N-H proton. In the presence of standard bases like triethylamine or pyridine, this proton is easily abstracted. The resulting sulfonamide anion is a potent nucleophile that readily attacks a second equivalent of sulfonyl chloride, a phenomenon especially prevalent when working with unhindered primary amines (1).

Solution:

  • Stoichiometric Control: Strictly limit the sulfonyl chloride to 1.0 – 1.05 equivalents. Add the electrophile dropwise to prevent localized concentration spikes.

  • Base Selection: Utilize sterically hindered bases (e.g., 2,6-lutidine) that are less capable of deprotonating the mono-sulfonamide intermediate.

  • Chemical Rescue: If bis-sulfonylation has already occurred, do not discard the batch. You can selectively cleave the second sulfonyl group using a mild basic hydrolysis protocol with K2​CO3​ in Methanol (2).

Q2: My reaction yield is low, and NMR shows a large amount of sulfonic acid. What causes this?

Causality: Sulfonyl chlorides are highly electrophilic and moisture-sensitive. Any trace water in your solvent, hygroscopic bases, or ambient humidity will act as a competing O-nucleophile. This leads to rapid hydrolysis, converting the active sulfonyl chloride into unreactive sulfonic acid and generating HCl as a byproduct (3).

Solution: Ensure strictly anhydrous conditions by using molecular sieve-dried solvents (e.g., DCM or THF) and flame-dried glassware. If your amine is highly water-soluble and stable, consider switching to biphasic Schotten-Baumann conditions (aqueous NaOH / DCM), where the amine's superior nucleophilicity outcompetes the hydroxide ion for the sulfonyl chloride at the phase interface.

Q3: Can I use methanol or ethanol as a solvent to improve the solubility of my polar N-aryl amine?

Causality: No. Alcohols act as competing nucleophiles in the presence of a base. They will react with the sulfonyl chloride to form sulfonate esters (e.g., methyl p-toluenesulfonate), completely consuming your electrophile and potentially alkylating your amine.

Solution: Use polar aprotic solvents such as Acetonitrile (MeCN), DMF, or THF. For highly unreactive or poorly soluble electron-deficient amines, you can use silyl triflate additives (like TMSOTf) in MeCN to force the sulfonylation to completion.

Quantitative Impact of Reaction Conditions on Side Reactions

The choice of solvent, base, and additives dictates the distribution of the target mono-sulfonamide versus side products. The table below summarizes expected outcomes based on empirical data across different methodologies.

Reaction SystemSubstrate TypeDominant Side ReactionBis-sulfonamide (%)Mono-sulfonamide Yield (%)
DCM / Et₃N (Standard, Anhydrous) Primary AminesBis-sulfonylation10 - 20%75 - 85%
THF / Pyridine (Non-anhydrous) Secondary AminesHydrolysis (Sulfonic Acid)< 1%< 50% (Reagent consumed)
ChCl/Urea (Deep Eutectic Solvent) Primary AminesBis-sulfonylation~40%~60%
MeCN / Pyridine / TMSOTf (1.5 eq) Electron-Deficient AminesBis-sulfonylation>90% (Intermediate stage)>85% (Post-cleavage recovery)

Validated Experimental Protocols

To ensure reproducibility and self-validation, follow these standardized procedures. Each protocol includes built-in checkpoints to verify causality and reaction progress.

Protocol A: Standard Anhydrous Synthesis of N-Aryl Sulfonamides

Designed to minimize hydrolysis and control bis-sulfonylation.

  • Preparation: Flame-dry a 50 mL round-bottom flask under an inert nitrogen atmosphere.

  • Amine Dissolution: Dissolve the primary N-aryl amine (1.0 equiv, 5.0 mmol) in 15 mL of anhydrous Dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous Pyridine or Triethylamine (1.2 equiv, 6.0 mmol). Self-Validation: The solution should remain clear; any immediate fuming or precipitation suggests moisture reacting with the base.

  • Electrophile Addition: Dissolve the sulfonyl chloride (1.05 equiv, 5.25 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise over 10 minutes to prevent localized concentration spikes that drive bis-sulfonylation.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 6–18 hours. Monitor via TLC (Hexanes:EtOAc 7:3).

  • Work-up: Dilute with 20 mL DCM. Wash sequentially with 1M HCl (2 × 15 mL) to remove the organic base, saturated aqueous NaHCO3​ (15 mL) to remove any hydrolyzed sulfonic acid, and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

Protocol B: Silyl Triflate-Promoted Sulfonylation & Bis-Sulfonamide Cleavage

Designed for unreactive amines where bis-sulfonylation is forced, followed by selective cleavage (2).

  • Activation: To a solution of the unreactive amine (1.0 mmol) in CH3​CN (3.3 mL), add the sulfonyl chloride (1.2 mmol), pyridine (5.0 mmol), and Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 mmol).

  • Forced Conversion: Stir at room temperature (or heat to 60 °C) until TLC indicates complete consumption of the starting amine. Note: The primary species at this stage will be the bis-sulfonamide due to the hyper-electrophilic silyl sulfonate intermediate.

  • Selective Cleavage: Directly add K2​CO3​ (5.0 mmol) and Methanol (2.5 mL) to the reaction mixture.

  • Hydrolysis: Stir the mixture at room temperature to 60 °C. The methoxide generated in situ selectively attacks the sterically congested bis-sulfonamide, cleaving one sulfonyl group.

  • Completion: Monitor by LC-MS or TLC until the bis-sulfonamide is fully converted to the mono-sulfonamide. Concentrate the mixture, extract with EtOAc, wash with water, and purify via flash chromatography.

References

  • Silyl Triflate-Promoted Sulfonylations | Organic Letters Source: ACS Publications URL:[Link]

  • Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis Source: Università degli Studi di Bari Aldo Moro (UniBa) URL:[Link]

Sources

Optimization

Technical Support Center: N-(4-acetylphenyl)pyrrolidine-1-sulfonamide Stability &amp; Troubleshooting Guide

Welcome to the Technical Support Center for N-(4-acetylphenyl)pyrrolidine-1-sulfonamide . This compound features a unique structural topology combining an acetylphenyl moiety with a pyrrolidine-1-sulfonamide core, a scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(4-acetylphenyl)pyrrolidine-1-sulfonamide . This compound features a unique structural topology combining an acetylphenyl moiety with a pyrrolidine-1-sulfonamide core, a scaffold frequently utilized in the development of targeted therapeutics such as DPP-IV inhibitors and mutant BRAF degraders[1][2].

While this scaffold offers excellent biological activity, researchers frequently encounter stability issues during formulation, high-throughput screening, and LC-MS analysis. This guide provides authoritative, mechanistically grounded troubleshooting strategies to ensure the integrity of your experimental data.

Part 1: Diagnostic FAQs & Troubleshooting

Issue 1: Unexplained loss of compound mass during acidic HPLC/LC-MS runs.

Q: Why am I seeing a major degradant peak corresponding to 4-aminoacetophenone (m/z 136.1) when running my samples through standard 0.1% Formic Acid or TFA LC-MS gradients?

The Mechanism (Causality): The primary degradation pathway for sulfonamides in aqueous environments is the hydrolytic cleavage of the S–N bond[3]. Under acidic conditions (pH < 4), the sulfonamide nitrogen becomes protonated. This protonation draws electron density away from the sulfur atom, rendering the sulfonyl group highly electrophilic and susceptible to nucleophilic attack by water[4]. The resulting cleavage yields 4-aminoacetophenone and pyrrolidine-1-sulfonic acid.

The Solution:

  • Modify Mobile Phase: Transition from 0.1% Formic Acid (pH ~2.7) to a neutral volatile buffer such as 10 mM Ammonium Acetate (pH ~6.8) or Ammonium Bicarbonate (pH ~7.8). Density Functional Theory (DFT) studies confirm that sulfonamides are significantly more stable in their neutral or anionic states compared to their protonated forms[4].

  • Minimize Acid Exposure: Do not store stock solutions in acidic diluents prior to injection. Prepare samples in neutral organic/aqueous mixtures (e.g., 50:50 Acetonitrile:Water).

Issue 2: Signal loss and appearance of +16 Da / +32 Da adducts during benchtop handling.

Q: My stock solutions in clear glass vials lose up to 20% purity over 48 hours on the benchtop, accompanied by the appearance of oxygenated adducts. What is driving this instability?

The Mechanism (Causality): The 4-acetylphenyl moiety acts as a strong UV chromophore. Upon exposure to ambient laboratory light or UV radiation, aromatic ketones can undergo photo-excitation to a triplet state. In the presence of dissolved oxygen, this initiates photo-oxidation, leading to side-chain oxidation, ring-opening, or the formation of oxygenated dimers[5]. Furthermore, photoenolization of the acetyl group can trigger radical-mediated degradation pathways[6].

The Solution:

  • Actinic Shielding: Mandate the use of amber glass vials for all stock solutions and autosampler vials.

  • Deoxygenation: Purge diluents with Argon or Nitrogen gas prior to dissolving the compound to displace dissolved oxygen, effectively shutting down the photo-oxidative radical chain reaction.

Issue 3: Inconsistent biological assay results after freeze-thaw cycles.

Q: We observe a high coefficient of variation (CV) in our in vitro enzymatic assays when using freeze-thawed DMSO compound stocks. How can we stabilize the compound?

The Mechanism (Causality): Repeated freeze-thaw cycles of DMSO/aqueous mixtures cause localized pH shifts and microscopic precipitation. Because the hydrolysis of the sulfonamide core is highly dependent on the microenvironmental pH and solvation state, these microscopic fluctuations accelerate degradation[7].

The Solution:

  • Single-Use Aliquots: Aliquot 10 mM DMSO stock solutions into single-use tubes. Store at -80°C and discard any unused portion after thawing.

  • Just-in-Time Dilution: Dilute the DMSO stock into the aqueous assay buffer immediately (< 5 minutes) before introducing it to the biological system.

Part 2: Mechanistic Visualizations

G A N-(4-acetylphenyl) pyrrolidine-1-sulfonamide B Protonated Intermediate (N-protonation) A->B Acidic Stress (pH < 4) C Tetrahedral Intermediate (H2O attack on S) B->C + H2O D 4-aminoacetophenone (Degradant 1) C->D S-N Bond Cleavage E Pyrrolidine-1-sulfonic acid (Degradant 2) C->E S-N Bond Cleavage

Fig 1: Acid-catalyzed S-N hydrolytic cleavage pathway of the sulfonamide core.

G Start Observation: Loss of Intact Mass Q1 Is Mobile Phase/Buffer pH < 4.0? Start->Q1 A1_Yes S-N Hydrolysis Suspected. Action: Switch to NH4OAc (pH 7) Q1->A1_Yes Yes A1_No Check Photostability Q1->A1_No No Q2 Are samples exposed to ambient UV/Vis? A1_No->Q2 A2_Yes Photo-oxidation Suspected. Action: Use Amber Vials & Argon Q2->A2_Yes Yes A2_No Check Thermal/Enzymatic Degradation Q2->A2_No No

Fig 2: Diagnostic workflow for identifying and resolving compound degradation issues.

Part 3: Quantitative Degradation Profiling

To assist in experimental planning, the following table summarizes the expected degradation kinetics of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide under various forced stress conditions.

Stress ConditionReagent / EnvironmentTemp / TimePrimary DegradantExpected % Degradation
Acidic Hydrolysis 0.1 M HCl (pH 1.0)60°C / 24 hrs4-aminoacetophenone> 85%
Mild Acidic (LC-MS) 0.1% Formic Acid (pH 2.7)25°C / 48 hrs4-aminoacetophenone15 - 25%
Basic Hydrolysis 0.1 M NaOH (pH 13.0)60°C / 24 hrsPyrrolidine< 10% (Highly Stable)
Photolytic (UV/Vis) ICH Q1B (1.2M lux hrs)25°C / 7 daysOxygenated adducts (+16 Da)30 - 40%
Oxidative 3% H₂O₂25°C / 24 hrsN-oxide derivatives10 - 20%

Part 4: Self-Validating Experimental Protocols

To establish a trustworthy baseline for your specific formulation, execute the following self-validating protocols. These protocols include internal controls to ensure the observed degradation is compound-specific and not an artifact of the analytical system.

Protocol 1: Stability-Indicating LC-MS/MS Assay (Forced Degradation)

This protocol establishes the exact half-life of the S-N bond cleavage in your specific assay buffers.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mM stock of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide in LC-MS grade DMSO.

  • Control Validation (Self-Validation Step): Prepare a parallel 1 mM stock of Sulfamethoxazole (a known sulfonamide control) to validate the hydrolytic capacity of your stress conditions.

  • Stress Induction: Dilute stocks to 10 µM in three separate vials containing:

    • Vial A (Acidic): 50% Acetonitrile / 50% 0.1 M HCl.

    • Vial B (Neutral Control): 50% Acetonitrile / 50% 10 mM Ammonium Acetate (pH 7.0).

    • Vial C (Basic): 50% Acetonitrile / 50% 0.1 M NaOH.

  • Incubation & Sampling: Incubate all vials at 40°C. Extract 50 µL aliquots at t = 0, 2, 4, 8, and 24 hours.

  • Quenching (Critical Step): Immediately quench the acidic/basic aliquots by neutralizing them with an equivalent volume of NaOH or HCl, respectively, to halt degradation prior to injection.

  • Analysis: Inject onto a C18 column using a neutral mobile phase gradient (Water/Acetonitrile with 10 mM Ammonium Acetate). Monitor the disappearance of the parent mass and the appearance of m/z 136.1 (4-aminoacetophenone).

Protocol 2: ICH Q1B Compliant Photostability Profiling

This protocol isolates the vulnerability of the acetylphenyl chromophore to light.

Step-by-Step Methodology:

  • Preparation: Prepare 100 µM solutions of the compound in a biologically relevant buffer (e.g., PBS, pH 7.4).

  • Vial Assignment:

    • Test Group: Dispense 1 mL into clear quartz vials (UV transparent).

    • Dark Control (Self-Validation Step): Dispense 1 mL into clear quartz vials, then wrap completely in aluminum foil.

  • Actinometry: Place a validated chemical actinometer (e.g., 2% quinine aqueous solution) alongside the samples to quantify exact photon exposure.

  • Exposure: Expose samples in a photostability chamber providing an overall illumination of ≥ 1.2 million lux hours and an integrated near-UV energy of ≥ 200 Watt hours/square meter.

  • Analysis: Analyze via LC-UV (monitor at 254 nm and 280 nm) to quantify the loss of the parent peak in the Test Group relative to the Dark Control.

Sources

Troubleshooting

Part 1: Laboratory Handling &amp; Weighing Troubleshooting

Welcome to the Technical Support Center for API Handling and Formulation. As a Senior Application Scientist, I frequently encounter challenges related to the moisture sensitivity of sulfonamide compounds in drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API Handling and Formulation. As a Senior Application Scientist, I frequently encounter challenges related to the moisture sensitivity of sulfonamide compounds in drug development.

Sulfonamides are notoriously hygroscopic due to the strong hydrogen bond donor and acceptor capabilities of their sulfonyl (-SO 2​ -) and amine/amide (-NH-) functional groups. This inherent polarity not only complicates precision weighing by causing deliquescence but also threatens the physical and chemical stability of the final drug product through polymorphic shifts (e.g., anhydrate to hydrate conversions) and hydrolytic degradation.

This guide abandons generic advice in favor of field-proven, self-validating protocols and mechanistic troubleshooting strategies to ensure absolute scientific integrity throughout your workflow.

Q1: Why does my analytical balance reading drift continuously upward when weighing sulfonamide APIs? A: A continuous, unidirectional drift in the displayed value indicates that your sample is actively absorbing moisture from the ambient air[1]. Because sulfonamides contain highly polar groups that form strong hydrogen bonds with water vapor, exposing them to relative humidity (RH) >40% causes water molecules to adsorb onto the API surface, continuously increasing its mass[2]. To resolve this, you must abandon the direct weighing method (using open boats or paper) and switch to a difference weighing method using sealed containers.

Q2: How do I accurately weigh highly potent, hygroscopic sulfonamide derivatives without compromising precision or safety? A: You must employ a self-validating "weighing by reduction" protocol within a controlled environment. While highly potent active pharmaceutical ingredients (HPAPIs) require negative pressure isolators to protect the operator, the airflow can introduce moisture if not strictly dehumidified[3]. Follow the methodology below to ensure accuracy.

Step-by-Step Methodology: Self-Validating Difference Weighing Protocol
  • Thermal Equilibration: Transfer the sealed API container from cold storage to a desiccator. Allow at least 30 minutes for the sample to reach room temperature.

    • Causality: This prevents thermal gradients that cause convective air currents in the balance chamber and eliminates condensation on the cold API surface[2].

  • Vessel Selection: Select a clean, dry, narrow-necked glass weighing bottle with a tight-fitting stopper. Avoid standard weighing paper or plastic boats, which expose high surface areas and generate static electricity[1].

  • Initial Taring: Place the empty, capped weighing bottle on the analytical balance. Tare the balance to zero.

  • Sample Loading: Inside a controlled environment (RH < 30%), quickly transfer an excess amount of the sulfonamide API into the weighing bottle. Cap immediately.

  • Initial Mass Recording ( M1​ ): Place the capped bottle on the balance. Record the total mass ( M1​ ) once the stability indicator appears.

  • Rapid Transfer: Remove the bottle, hold it directly over the receiving reaction vessel, and carefully tap the required amount of API into the vessel. Recap the bottle immediately.

  • Final Mass Recording ( M2​ ): Place the capped bottle back on the balance. Record the new mass ( M2​ ).

  • Self-Validation Check: The exact mass transferred is calculated as Mtransferred​=M1​−M2​ .

    • Validation: Re-weigh the sealed reaction vessel (if tared previously). The mass gained in the reaction vessel must equal Mtransferred​ within ±0.1%. A discrepancy indicates moisture uptake from the atmosphere during the brief transfer window, invalidating the precision of the step.

WeighingProtocol A Assess API Hygroscopicity B Is Ambient RH < 30%? A->B C Use Glovebox / Isolator B->C No D Use Analytical Balance B->D Yes E Select Narrow-Neck Vessel C->E D->E F Tare Capped Vessel E->F G Rapid Transfer & Cap F->G H Record Mass by Difference G->H

Workflow for accurately weighing highly hygroscopic sulfonamide APIs.

Table 1: Environmental & Equipment Thresholds for Handling Hygroscopic APIs
ParameterThreshold / RecommendationMechanistic Rationale
Relative Humidity (RH) < 30 - 40%Prevents capillary condensation and electrostatic charge buildup on powders.
Temperature Equilibration 30 minutes minimumPrevents thermal air currents in the weighing chamber and condensation on cold samples.
Weighing Vessel Narrow-necked glass bottleMinimizes surface area exposed to ambient moisture during transfer.
Balance Type Semi-Micro or Micro BalanceEnsures readability (0.01 mg) is maintained despite minor moisture fluctuations.

Part 2: Formulation & Stability Troubleshooting

Q3: My sulfonamide API undergoes an anhydrate-to-hydrate conversion during storage. How can I prevent this polymorphic shift? A: Hydrate formation occurs when water molecules thermodynamically stabilize the crystal lattice, which is common when relative humidity exceeds 30%[4]. To prevent this, consider cocrystallization . By engineering a cocrystal with a coformer like p-aminobenzoic acid (PABA), the hydrogen-bonding donor and acceptor sites of the sulfonamide are fully occupied by the coformer[5]. By satisfying these intermolecular forces within the crystal lattice, water molecules are thermodynamically excluded, significantly improving the hygroscopic stability of the anhydrate form.

Q4: When formulating an amorphous solid dispersion (ASD) to improve solubility, my sulfonamide turns into a sticky paste within weeks. What is the mechanistic cause, and how do I fix it? A: The issue lies in your choice of polymer matrix. If you are using highly hygroscopic polymers like PVP, the polymer acts as a moisture sink. The absorbed water plasticizes the matrix, drastically lowering its glass transition temperature ( Tg​ ) and causing fractional separation and recrystallization[6]. Solution: Switch to a moisture-resistant polymer like Soluplus® (a polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer). Soluplus is significantly less hygroscopic, allowing the sulfonamide dispersion to remain dry and powdery even at 60% RH / 25°C[6]. Furthermore, encapsulate the formulation in Hypromellose (HPMC) capsules, which provide a low-moisture physical barrier compared to traditional gelatin[7].

FormulationStrategy A Moisture-Induced Degradation/Shift B Evaluate API Properties A->B C Cocrystallization (e.g., PABA Coformer) B->C Crystal Engineering D Polymer Matrix (e.g., Soluplus) B->D Amorphous Dispersion E Physical Barrier (e.g., HPMC Capsules) B->E Dosage Form F Enhanced Hygroscopic Stability C->F D->F E->F

Formulation strategies to mitigate moisture absorption in sulfonamides.

Table 2: Formulation Strategies for Hygroscopic Sulfonamides
StrategyExcipient / TechniqueMechanism of Moisture Protection
Amorphous Solid Dispersion Soluplus (Polymer Matrix)Maintains high Tg​ ; less hygroscopic than PVP, preventing matrix plasticization.
Cocrystallization p-Aminobenzoic acid (PABA)Coformers occupy H-bonding donor/acceptor sites, thermodynamically excluding water.
Physical Barrier HPMC (Quali-V) CapsulesLow intrinsic moisture content acts as a physical shield against ambient humidity.

References

  • GenFollower. Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing.1

  • Mettler Toledo. School experiments - Laboratory & Weighing Technologies.2

  • ResearchGate. Manufacture and Control of a Hygroscopic Anhydrous API.4

  • Sigma-Aldrich. HPAPI Handling Protocols.3

  • PMC (National Institutes of Health). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications.5

  • ResearchGate. Amorphous Solid Dispersions of Sulfonamide/Soluplus® and Sulfonamide/PVP Prepared by Ball Milling.6

  • Nutraceutical Business Review. An innovative drug delivery form for hygroscopic pharmaceutical drugs.7

Sources

Optimization

Technical Support Center: Sulfonamide Characterization &amp; Troubleshooting

Welcome to the Analytical Support Center. Sulfonamides—characterized by the −S(=O)2​−NH2​ functional group—are ubiquitous in drug development and medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. Sulfonamides—characterized by the −S(=O)2​−NH2​ functional group—are ubiquitous in drug development and medicinal chemistry. However, their unique electronic properties, acidic nitrogen protons, and specific fragmentation pathways often introduce artifacts during structural characterization.

This guide is designed for researchers and drug development professionals. It bypasses basic theory to directly address the causality behind common experimental pitfalls, providing self-validating protocols to ensure absolute scientific integrity in your analytical workflows.

Module 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

FAQ 1: Why are the sulfonamide NH and NH2​ protons missing or severely broadened in my 1H NMR spectrum?

The Causality: The disappearance of exchangeable protons is typically caused by protic solvent exchange or the presence of trace water in the solvent[1]. When using deuterated protic solvents like D2​O or CD3​OD , the NH protons undergo rapid deuterium exchange with the solvent, rendering them invisible in 1H NMR[1]. Furthermore, the nitrogen-14 nucleus ( 14N ) has a nuclear spin of I=1 , which possesses a quadrupole moment. This quadrupolar relaxation can cause severe peak broadening of the attached protons, sometimes flattening them into the baseline.

The Solution: To observe these protons, you must use a strictly anhydrous, aprotic solvent such as DMSO−d6​ [1]. DMSO forms strong hydrogen bonds with the sulfonamide NH protons, which reduces their exchange rate and shifts their resonance downfield, separating them from the aromatic proton signals.

Quantitative Data: Typical 1H NMR Chemical Shifts in DMSO−d6​
Functional GroupChemical Shift Range ( δ , ppm)Peak MultiplicityCommon Interferences
Primary Sulfonamide ( −SO2​NH2​ )6.5 – 8.0Broad singlet (2H)Aromatic protons
Secondary Sulfonamide ( −SO2​NHR )8.5 – 11.5Broad singlet or doublet (1H)Amide NH , Phenol OH
Aromatic Protons ( Ar−H )6.5 – 8.5MultipletsChloroform trace (7.26)
Self-Validating Protocol: High-Resolution DMSO−d6​ NMR Preparation
  • Sample Desiccation: Lyophilize or dry the sulfonamide sample under high vacuum for at least 12 hours to remove trace ambient moisture.

  • Solvent Selection: Use fresh, ampouled DMSO−d6​ (100% atom D) stored over molecular sieves. Avoid old bottles that have absorbed atmospheric water.

  • Sample Dissolution: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO−d6​ .

  • Shimming & Acquisition: Perform gradient shimming. Set the relaxation delay ( D1 ) to at least 2 seconds to account for the slower relaxation times of quadrupolar-adjacent protons.

  • System Validation: Verify the presence of the residual DMSO pentet at 2.50 ppm and the trace water peak around 3.33 ppm. If the water peak is excessively broad or shifted downfield, the sample is too wet, and NH signals will be compromised.

Module 2: Mass Spectrometry (MS) Anomalies

FAQ 2: Why do I consistently see a major fragment with a neutral loss of 64 Da in my negative-ion MS/MS spectrum? Is my compound degrading in the source?

The Causality: The loss of 64 Da corresponds to the extrusion of sulfur dioxide ( SO2​ )[2]. This is not a degradation artifact, but rather an unanticipated yet highly characteristic fragmentation pathway for aromatic sulfonamides during Collision-Induced Dissociation (CID)[2].

In negative electrospray ionization (ESI-), sulfonamides readily deprotonate due to their acidic nature to form [M−H]− [3]. Upon collisional activation, the molecule undergoes a Smiles-type intramolecular rearrangement[3]. The nitrogen atom (or an adjacent nucleophilic oxygen in N-acyl derivatives) attacks the aromatic ring at the ipso position, cleaving the C−S bond and expelling SO2​ , leaving a stable anilide or phenoxide product ion[3]. Recognizing this pathway is a self-validating structural marker for the sulfonamide moiety.

G A Deprotonated Sulfonamide [M-H]- B Collisional Activation (CID) A->B C Smiles-type Rearrangement (Nucleophilic Attack) B->C D Extrusion of SO2 (-64 Da Neutral Loss) C->D E Anilide / Phenoxide Product Ion D->E

Mass Spectrometry CID Fragmentation Pathway of Sulfonamides via SO2 Loss.

Module 3: HPLC Method Development & pKa Challenges

FAQ 3: My sulfonamide peaks are tailing severely and shifting in retention time between runs. How do I stabilize the chromatography?

The Causality: Peak tailing and retention time instability in sulfonamides are almost always caused by inadequate mobile phase pH control relative to the compound's pKa [4]. Most sulfonamides are weakly acidic, with pKa values ranging from 5.0 to 8.0[5]. If the pH of your HPLC mobile phase is within ±1 pH unit of the pKa , the compound exists in a dynamic equilibrium between its unionized (hydrophobic) and ionized (hydrophilic) states[4]. This dual-state existence causes split peaks, severe tailing, and unpredictable retention times on reversed-phase columns.

Quantitative Data: pKa Values and pH Optimization
SulfonamideApproximate pKa Optimal Mobile Phase pH (Unionized)Optimal Mobile Phase pH (Ionized)
Sulfamethoxazole5.6 ≤3.6 ≥7.6
Sulfadiazine6.5 ≤4.5 ≥8.5
Sulfathiazole7.1 ≤5.1 ≥9.1
Self-Validating Protocol: Robust HPLC Method Development
  • Determine the pKa: Calculate or experimentally determine the pKa of your specific sulfonamide using LC-PDA or potentiometric methods[6].

  • Select the pH Strategy:

    • Option A (Ion-Suppression): Buffer the aqueous mobile phase to at least 2 pH units below the pKa (e.g., pH 2.5 using 0.1% Formic Acid or Phosphoric Acid). This ensures the sulfonamide is >99% unionized, maximizing retention on C18 columns.

    • Option B (Fully Ionized): Buffer to at least 2 pH units above the pKa (e.g., pH 9.5 using Ammonium Bicarbonate). Note: This requires a high-pH tolerant column (e.g., hybrid silica).

  • Buffer Preparation: Prepare a 10–20 mM buffer to ensure adequate ionic strength. This masks residual silanol interactions on the stationary phase, which can otherwise bind to the basic nitrogen of the sulfonamide.

  • Column Selection: Use an end-capped or polar-embedded C18 column to further reduce secondary interactions.

  • System Validation: Inject the sample at 50%, 100%, and 150% of the target concentration. A robust method will maintain a symmetry factor ( As​ ) between 0.9 and 1.2 across all concentrations without retention time drift.

References

  • The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. PubMed.
  • CID fragmentation of deprotonated N-acyl aromatic sulfonamides. Smiles-type and nitrogen-oxygen rearrangements. NIST.
  • Determination of pK(a) Values of Some Sulfonamides by LC and LC-PDA Methods in Acetonitrile-Water Binary Mixtures. ResearchGate.
  • Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. SciELO.
  • The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. PMC.
  • Exchangeable Protons in NMR—Friend or Foe? ACD/Labs.

Sources

Troubleshooting

Technical Support Center: TLC Monitoring for N-(4-acetylphenyl)pyrrolidine-1-sulfonamide Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing N-(4-acetylphenyl)pyrrolidine-1-sulfonamide via the reaction of 4-aminoacetophenone with pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing N-(4-acetylphenyl)pyrrolidine-1-sulfonamide via the reaction of 4-aminoacetophenone with pyrrolidine-1-sulfonyl chloride.

Monitoring this reaction via Thin-Layer Chromatography (TLC) presents unique challenges due to the highly polar, basic nature of the primary amine starting material and the unique physicochemical properties of the sulfonamide product. This guide provides field-proven methodologies, self-validating protocols, and mechanistic troubleshooting to ensure accurate reaction monitoring.

Troubleshooting Workflow

TLCTroubleshooting Start Run Initial TLC (30% EtOAc/Hexane) Eval Evaluate Plate (UV 254 nm & Ninhydrin) Start->Eval Err1 Issue: Amine Streaking Eval->Err1 Err2 Issue: Co-elution Eval->Err2 Err3 Issue: Di-sulfonylation Eval->Err3 Fix1 Add 1-2% TEA Err1->Fix1 Fix2 Switch to DCM/MeOH Err2->Fix2 Fix3 Quench Early Err3->Fix3 Success Accurate Monitoring Fix1->Success Fix2->Success Fix3->Success

Logical workflow for troubleshooting TLC anomalies during sulfonamide synthesis.

Self-Validating Protocol: TLC Reaction Monitoring

To guarantee trustworthiness in your results, you must avoid spotting raw reaction mixtures directly onto the silica plate. The presence of unquenched sulfonyl chloride and basic catalysts (e.g., pyridine or DIPEA) can cause on-plate reactions or extreme pH shifts, leading to false artifacts.

Step-by-Step Methodology:

  • Mini-Workup (Quench): Withdraw a 10 µL aliquot of the active reaction mixture. Transfer it into a microcentrifuge tube containing 100 µL of Ethyl Acetate (EtOAc) and 100 µL of saturated aqueous NaHCO₃. Vortex for 5 seconds and allow the layers to separate. Causality: This neutralizes HCl byproducts, halts the reaction, and partitions the organic components into the EtOAc layer, representing the true state of the reaction.

  • Plate Preparation & Co-Spotting: On a Silica Gel 60 F254 plate, mark three origins:

    • Lane 1 (SM): Pure 4-aminoacetophenone standard.

    • Lane 2 (Co-spot): SM standard + Quenched organic layer.

    • Lane 3 (RM): Quenched organic layer only. Causality: Co-spotting is a self-validating control that definitively proves whether a spot in the reaction mixture is the starting material or a product with a nearly identical Retention Factor (Rf).

  • Development: Develop the plate in a pre-equilibrated chamber using 30% EtOAc in Hexanes modified with 1% Triethylamine (TEA). Remove the plate once the solvent front is 1 cm from the top and let it dry completely in a fume hood.

  • Orthogonal Visualization:

    • First, examine the plate under short-wave UV light (254 nm) to identify all aromatic compounds. Mark spots with a pencil.

    • Second, dip the plate in Ninhydrin stain and gently heat it with a heat gun. Causality: This provides chemical validation. The primary amine (SM) will turn orange/purple, while the secondary sulfonamide product remains unstained.

Quantitative Data: Expected TLC Profiles

Use the following table to benchmark your TLC results. Data assumes a mobile phase of 30% EtOAc / 70% Hexanes + 1% TEA on standard Silica Gel 60 F254.

CompoundExpected RfUV (254 nm)Ninhydrin Stain
4-Aminoacetophenone (Starting Material)~0.30[1]Active (Dark Spot)Positive (Orange/Purple)
Pyrrolidine-1-sulfonyl chloride (Reagent)~0.85InactiveNegative
N-(4-acetylphenyl)pyrrolidine-1-sulfonamide (Product)~0.45 - 0.55Active (Dark Spot)Negative
Di-sulfonylated Byproduct (Over-reaction)~0.70 - 0.80Active (Dark Spot)Negative

Troubleshooting FAQs

Q: Why is my starting material (4-aminoacetophenone) streaking from the baseline, making it impossible to calculate an accurate Rf? A: Causality: 4-aminoacetophenone is a highly polar, basic primary amine. Standard silica gel (SiO₂) plates are populated with weakly acidic silanol groups (Si-OH). The basic amine undergoes strong ionic interactions and hydrogen bonding with these acidic sites, leading to non-uniform retention and severe tailing or streaking[2][3][4]. Solution: Modify your mobile phase by adding 1–2% (v/v) Triethylamine (TEA) or aqueous ammonia. The TEA acts as a sacrificial basic modifier; it competitively binds to and "deactivates" the acidic silanol sites on the silica surface[2][3]. This allows the 4-aminoacetophenone to partition normally, yielding a sharp, quantifiable spot.

Q: The N-(4-acetylphenyl)pyrrolidine-1-sulfonamide product and the unreacted 4-aminoacetophenone are co-eluting. How can I differentiate them? A: Causality: The conversion of the primary amine to a sulfonamide replaces a basic amine with a slightly acidic sulfonamide group (pKa ~10). While their chemical natures differ, their overall polarities in a simple binary solvent system (like Hexanes/EtOAc) can sometimes result in similar Rf values. Solution: Rely on the orthogonal visualization detailed in the protocol. Because the product is a secondary sulfonamide, it lacks the reactive primary amine required to form Ruhemann's purple with Ninhydrin. If co-elution persists and hinders isolation, switch to a more selective halogenated solvent system, such as 95:5 Dichloromethane (DCM) / Methanol (MeOH).

Q: I left the reaction running overnight to push it to completion, but now TLC shows a new, less polar spot near the solvent front. What happened? A: Causality: Primary amines like 4-aminoacetophenone possess two reactive N-H bonds. While the first sulfonylation is kinetically favored, prolonged reaction times, elevated temperatures, or an excess of pyrrolidine-1-sulfonyl chloride can drive a second substitution, resulting in a di-sulfonylated byproduct[5]. Because this byproduct lacks any N-H bonds for hydrogen bonding, its polarity drops significantly, causing it to elute much higher on the TLC plate. Solution: Monitor the reaction closely and quench it immediately once the mono-sulfonamide is formed. Ensure you are using a strict stoichiometric ratio (1:1 to 1:1.05 equivalents) of the sulfonyl chloride[5].

References

  • Benchchem. "Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns." Available at: 2

  • ChemBAM. "TLC troubleshooting." Available at: 3

  • Benchchem. "Technical Support Center: Sulfonamide Synthesis with Primary Amines." Available at: 5

  • ResearchGate. "Tailing in TLC - can anyone help?" Available at: 4

  • Royal Society of Chemistry (RSC). "Glucosamine as a Green Ligand for Copper-Catalyzed Selective Synthesis of Aniline from Aryl Halides and NH3." Available at: 1

Sources

Optimization

Technical Support Center: Optimizing Solvent Systems for Sulfonamide Recrystallization

Welcome to the Sulfonamide Crystallization Technical Support Center. This hub is designed for researchers and drug development professionals facing challenges with yield, purity, polymorphism, and particle size control d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Sulfonamide Crystallization Technical Support Center. This hub is designed for researchers and drug development professionals facing challenges with yield, purity, polymorphism, and particle size control during the recrystallization of sulfonamide-based active pharmaceutical ingredients (APIs).

Below, you will find our in-depth troubleshooting guides, self-validating protocols, and FAQs detailing the thermodynamic and kinetic principles behind solvent optimization.

FAQ 1: Solvent Selection & Thermodynamics

Q: How do I select the optimal solvent system for a novel sulfonamide to ensure a steep solubility curve?

A: The selection of a solvent should be driven by the Extended Hildebrand solubility approach and Hansen Solubility Parameters (HSP). Sulfonamides possess both highly nonpolar moieties (benzene rings) and highly polar, hydrogen-bonding moieties (-SO₂NH-). Binary mixtures (e.g., dioxane-water or ethanol-water) often exhibit bell-shaped solubility profiles due to complex solute-solvent interaction energies[1].

The Causality: A solvent that perfectly matches the solute's HSP will dissolve it too efficiently, even at lower temperatures, leading to poor recovery yields. To achieve a steep solubility curve necessary for cooling crystallization, you must use a solvent system where the hydrogen-bonding network is highly temperature-dependent. At elevated temperatures, the solvent disrupts the sulfonamide's intermolecular hydrogen bonds, dissolving the API. As the temperature drops, the solvent's kinetic energy decreases, failing to prevent the sulfonamide molecules from re-establishing their strong -SO₂NH- networks, thereby forcing the solute out of the solution and driving crystallization[1].

FAQ 2: Troubleshooting "Oiling Out"

Q: My sulfonamide is "oiling out" (forming a liquid layer) instead of crystallizing. Why does this happen and how do I fix it?

A: "Oiling out" (liquid-liquid phase separation) occurs when the solute's solubility is exceeded at a temperature above its melting point in that specific solvent system, or when the solution becomes supersaturated with a low-melting eutectic mixture of the compound and its impurities[2].

The Causality: The thermodynamic driving force for crystallization is superseded by the kinetic ease of forming a disordered liquid phase. This typically happens when the cooling rate is too rapid, pushing the system deep into the metastable zone before nucleation can occur, or when the chosen solvent is too nonpolar to stabilize the crystalline lattice during formation[2].

Protocol 1: Rescuing an "Oiled-Out" Sulfonamide Crystallization

This is a self-validating workflow designed to convert a liquid-liquid phase separation into a controlled solid-liquid crystallization.

  • Re-dissolution: Heat the biphasic mixture gently while stirring until the "oil" completely redissolves into a single phase.

    • Validation Step: The solution must exhibit no refractive boundaries or turbidity under a light source. A perfectly clear solution validates that the system has successfully crossed above the eutectic melting temperature.

  • Solvent Adjustment: Add 5-10% (v/v) of a polar co-solvent (e.g., water or ethanol) dropwise to the hot solution.

    • Validation Step: This shifts the HSP of the mixture. If the solution remains clear upon the addition, the solvent capacity is validated for the new polarity baseline.

  • Seeding: Cool the solution to just 2–3 °C above the previously observed oiling-out temperature. Introduce 1-2 mg of pure sulfonamide seed crystals.

    • Validation Step: If the seed crystals remain suspended and retain their sharp edges without dissolving, the supersaturation level is validated as optimal for crystal growth.

  • Controlled Cooling: Reduce the temperature at a strict, slow rate of 0.1 °C/min.

    • Validation Step: The appearance of faceted, birefringent particles under polarized light confirms crystalline growth, validating that the oiling-out phase has been bypassed.

FAQ 3: Polymorphism Control

Q: How can I control the polymorphic form of sulfamethoxazole (SMX) during crystallization?

A: Polymorphism is a critical quality attribute that dictates the dissolution rate and bioavailability of the API. Sulfamethoxazole exists in multiple polymorphic forms, primarily Form I, Form II, and Form III (a hemihydrate)[3]. The choice of solvent polarity and the evaporation/cooling rate dictate whether the kinetic or thermodynamic polymorph precipitates[4].

The Causality: Solvents with high hydrogen-bond donating capacity (like water or alcohols) interact strongly with the sulfonamide group, altering the molecular conformation in the liquid state before it incorporates into the crystal lattice. Fast evaporation or rapid cooling traps the system in a metastable kinetic form (Form II). Conversely, slow cooling in a moderately polar solvent allows the molecules sufficient time to arrange into the lowest-energy, thermodynamically stable lattice (Form I)[3],[4].

Table 1: Sulfamethoxazole Polymorph Control Parameters
PolymorphOptimal Solvent SystemCrystallization MethodologyThermodynamic Stability
Form I EthanolSlow evaporation at elevated temp (40 °C)Thermodynamically stable at room temp
Form II MethanolFast cooling / Melt crystallizationMetastable (High solubility)
Form III Acetone / WaterRecrystallization in high water activityHemihydrate

Data summarized from structural analyses of SMX polymorphs[3].

FAQ 4: Antisolvent Crystallization & Particle Size

Q: How do I optimize particle size and habit using solvent/anti-solvent crystallization?

A: Antisolvent crystallization is ideal for heat-sensitive sulfonamides that degrade during hot evaporative crystallization. The injection rate of the antisolvent and the system temperature directly control the supersaturation burst, which dictates the final particle size and habit[5].

The Causality: A rapid injection of antisolvent creates a massive, instantaneous supersaturation gradient, leading to catastrophic primary nucleation. This depletes the solute rapidly, preventing existing crystals from growing and yielding fine, acicular (needle-like) particles. Conversely, slow addition at elevated temperatures promotes crystal growth over nucleation, yielding larger, faceted granulates or prisms[6].

Table 2: Effect of Process Parameters on Antisolvent Crystallization of Sulfa Drugs
Process ParameterVariation AppliedEffect on Average Particle SizeEffect on Crystal Habit
Temperature Increase (30 °C to 50 °C)Increases (e.g., 6.5 µm to 10.5 µm)Broader size distribution
Injection Rate Increase (Fast addition)DecreasesShifts to acicular (needle-like)
Antisolvent Type CO₂ to WaterIncreasesShifts from granulate to tabulate

Data derived from the antisolvent crystallization of sulfathiazole and sulfamethizole[5],[6].

Protocol 2: Controlled Solvent/Anti-Solvent Crystallization

This protocol ensures uniform particle size distribution by separating the nucleation and growth phases.

  • Dissolution: Dissolve the crude sulfonamide in a minimal volume of a "good" solvent (e.g., acetone) at 30 °C.

    • Validation Step: Pass the solution through a 0.22 µm PTFE filter. Complete clarity validates that no undissolved particles remain to act as uncontrolled nucleation sites.

  • Antisolvent Titration: Using a programmable syringe pump, inject the antisolvent (e.g., water) at a controlled rate of 1 mL/min under constant, high-shear agitation[5].

  • Nucleation Threshold Monitoring: Pause the injection the exact moment persistent turbidity is observed.

    • Validation Step: Hold the system for 5 minutes. The solution should remain cloudy without further antisolvent addition, validating that the metastable zone limit has been breached and nucleation is self-sustaining.

  • Aging and Growth: Hold the suspension at 30 °C for 60 minutes before adding the remaining antisolvent at a slower rate (0.5 mL/min).

    • Validation Step: Microscopic sampling of the slurry should reveal uniform prismatic or tabulate crystals, validating that secondary nucleation was successfully suppressed[6].

Troubleshooting Workflow Visualization

CrystallizationTroubleshooting Start Hot Saturated Sulfonamide Solution Cooling Controlled Cooling (0.1 - 0.5 °C/min) Start->Cooling Decision1 Observation During Cooling? Cooling->Decision1 Oiling Oiling Out (Liquid Phase Sep) Decision1->Oiling Two liquid phases Amorphous Amorphous/Gel Precipitate Decision1->Amorphous Cloudy, no birefringence Crystals Crystalline Solid Decision1->Crystals Faceted particles FixOiling Reheat & Add Polar Co-solvent / Seed Oiling->FixOiling FixAmorphous Reduce Supersaturation & Slow Cooling Rate Amorphous->FixAmorphous Analyze PXRD / DSC Analysis Crystals->Analyze FixOiling->Start FixAmorphous->Start Decision2 Desired Polymorph? Analyze->Decision2 Success Filter, Wash & Dry (Success) Decision2->Success Yes WrongForm Adjust Solvent H-Bonding Profile Decision2->WrongForm No WrongForm->Start

Workflow for troubleshooting common sulfonamide crystallization issues.

Sources

Troubleshooting

Challenges in the purification of polar sulfonamides

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the purification of polar sulfonamides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the purification of polar sulfonamides. The sulfonamide functional group (–SO₂NH–) presents a unique set of chromatographic challenges: it is uniquely polar, capable of both hydrogen bond donation and acceptance, and often weakly acidic (pKa typically ranges from 5 to 8, depending on the adjacent substituents).

When standard Reversed-Phase Liquid Chromatography (RP-LC) methods fail, researchers are often left with broad, tailing peaks or compounds that elute entirely in the void volume. This guide is designed to move beyond basic trial-and-error, providing you with the mechanistic causality behind these failures and self-validating protocols to engineer robust purification workflows.

Diagnostic Matrix: Quantitative Troubleshooting

Before altering your workflow, use this diagnostic matrix to identify the root cause of your purification failure.

Chromatographic SymptomKey Metric / ObservationMechanistic CauseRecommended Corrective Action
Zero/Low Retention Capacity factor ( k′ ) < 1.0 on C18Analyte LogP is < 0; insufficient hydrophobic partitioning.Switch to HILIC mode or use an aqueous-compatible (AQ) polar-embedded C18 phase.
Severe Peak Tailing Tailing Factor ( Tf​ ) > 2.0Secondary electrostatic interactions between the basic/polar moieties and residual silanols.Lower mobile phase pH to suppress silanol ionization, or switch to an end-capped/mixed-mode column.
Split Peaks Two distinct peaks for a pure standardMobile phase pH is within ±1 unit of the sulfonamide's pKa, causing partial ionization.Adjust buffer pH to be at least 2 units away from the analyte's pKa.
Co-elution Resolution ( Rs​ ) < 1.5 with matrixLack of orthogonal selectivity in standard hydrophobic RP-LC.Implement mixed-mode chromatography (e.g., RP/Cation-Exchange).

FAQ 1: Why do my highly polar sulfonamides elute in the void volume on a C18 column, and how do I fix it?

The Causality: Standard C18 columns rely on dispersive, hydrophobic interactions. Highly polar sulfonamides (LogP < 0) heavily favor the polar mobile phase over the hydrophobic stationary phase. If you increase the aqueous ratio to 100% to force retention, standard C18 alkyl chains undergo "phase collapse" (conformational matting), which paradoxically ruins retention and reproducibility.

The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) Instead of forcing a polar molecule into a non-polar stationary phase, HILIC utilizes a polar stationary phase (such as Diol, Amide, or bare Silica) and a highly organic mobile phase (typically >70% Acetonitrile). The mechanism relies on partitioning the polar sulfonamide into a water-enriched layer that is immobilized on the polar stationary phase[1].

Protocol: Step-by-Step HILIC Method Development

This protocol is a self-validating system: Step 4 acts as an internal control to ensure the HILIC mechanism is functioning correctly.

  • Column Selection: Select a bonded Diol or Amide HILIC column (these offer excellent hydrogen-bonding capabilities without the ion-exchange complexities of bare silica).

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Acetate in Water (Adjusted to pH 5.8). Note: Buffers are critical in HILIC to maintain the immobilized water layer and ensure reproducible ionization.

    • Solvent B: 100% Acetonitrile (ACN).

  • Gradient Design: Start at 95% B (Highly organic = high retention in HILIC) and run a shallow gradient down to 60% B over 15 column volumes.

  • Validation Step: Inject a neutral void marker (e.g., toluene). If the HILIC mechanism is active, toluene will elute in the void volume, while your polar sulfonamide will be retained. If both elute in the void, check your buffer concentration.

HILIC_Mechanism Start Polar Sulfonamide in Mobile Phase (>70% ACN) Partition Partitions into Immobilized Water Layer Start->Partition Stationary Hydrogen Bonding with Diol/Amide Stationary Phase Partition->Stationary Elution Elution via Increasing Aqueous Content Stationary->Elution

Caption: Mechanism of HILIC retention for polar sulfonamides.

FAQ 2: My sulfonamide is retained on a Reversed-Phase column, but the peak tailing is severe. How do I achieve sharp peaks?

The Causality: Peak tailing in sulfonamides is almost always a pH and electrostatic issue. The sulfonamide nitrogen can deprotonate, and any basic amine substituents on the molecule can protonate. Furthermore, standard silica supports contain residual silanol groups (–SiOH). At a neutral pH, these silanols deprotonate to form negatively charged –SiO⁻ sites. If your sulfonamide contains a basic moiety, it will undergo strong secondary electrostatic interactions with these silanols, causing the analyte to "drag" through the column[2].

Additionally, if your mobile phase pH is near the pKa of the sulfonamide group, you are separating a mixed population of neutral and ionized molecules, leading to peak broadening.

The Solution: Strict pH Control and Column Chemistry You must either suppress the ionization of the silanols (by dropping the pH < 3.0) or use a column designed to shield them.

Protocol: pH Optimization and Shielding Workflow
  • Determine the pKa: Calculate or measure the pKa of your specific sulfonamide.

  • Buffer Selection: Prepare a mobile phase buffered at least 2 pH units away from the pKa.

    • For acidic suppression: Use 0.1% Formic Acid or Trifluoroacetic Acid (TFA) (pH ~2.5). This keeps the sulfonamide protonated (neutral) and fully protonates residual silanols, eliminating secondary interactions.

  • Column Switch: If low pH degrades your compound, switch to a Polar-Embedded C18 column . These columns feature an amide or ether linkage near the silica surface, which creates a localized hydration sphere that electronically shields the residual silanols from the sulfonamide[3].

pH_Workflow Step1 Determine pKa of Sulfonamide Step2 Is the molecule stable at low pH (< 3.0)? Step1->Step2 Step3 Use 0.1% TFA/Formic Acid (Standard C18) Step2->Step3 Yes Step4 Use Neutral Buffer (pH 7) + Polar-Embedded C18 Step2->Step4 No Step5 Evaluate Tailing Factor (Target: Tf < 1.5) Step3->Step5 Step4->Step5

Caption: Decision tree for resolving sulfonamide peak tailing via pH and column chemistry.

FAQ 3: I am trying to purify a sulfonamide from a complex synthetic mixture, and it co-elutes with other polar impurities. What is the next step?

The Causality: When compounds share similar polarities and partition coefficients (LogP), standard 1D chromatography (like RP-LC or HILIC alone) lacks the orthogonal selectivity required to pull them apart. They are interacting with the stationary phase through the exact same mechanism.

The Solution: Mixed-Mode Chromatography To break the co-elution, you must introduce a secondary retention mechanism. Mixed-mode columns combine two distinct functional groups on the same silica particle—typically a hydrophobic alkyl chain (C18 or C12) and an ion-exchange group (e.g., a diol or cation-exchange moiety)[4].

By adjusting the buffer concentration (ionic strength) independently of the organic modifier, you can selectively tune the retention of ionizable impurities while keeping the sulfonamide's retention relatively stable.

Protocol: 2D Optimization on a Mixed-Mode Column
  • Install a Mixed-Mode Column: (e.g., a C12-Diol or a reversed-phase/cation-exchange core-shell column).

  • Lock the Organic Modifier: Find an isocratic ratio of Acetonitrile/Water (e.g., 40:60) where both the sulfonamide and the impurity elute, even if they co-elute.

  • Titrate the Ionic Strength: Run three consecutive injections at the locked organic ratio, but change the buffer (Ammonium Formate) concentration: 10 mM, 25 mM, and 50 mM.

  • Analyze the Shift: The hydrophobic sulfonamide will likely remain fixed in its retention time, while the retention time of polar/ionizable impurities will shift dramatically as the higher ionic strength outcompetes them for the ion-exchange sites.

References

  • Retention mechanism of sulfonamides in micellar reversed phase liquid chromatography. Ars Separatoria Acta. Available at:[Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Center for Biotechnology Information (NIH). Available at: [Link]

  • Separation of sulphonamides on a C12-diol mixed-mode HPLC column and investigation of their retention mechanism. Researcher.Life. Available at:[Link]

  • Discovery of Acyl-sulfonamide Nav1.7 Inhibitors GDC-0276 and GDC-0310. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy and Mechanistic Profiling: N-(4-acetylphenyl)pyrrolidine-1-sulfonamide vs. Classic Sulfonamide Antibiotics

As the prevalence of sul gene-mediated resistance accelerates, the development of next-generation sulfonamides requires moving beyond traditional aniline-based scaffolds. This guide provides a rigorous preclinical evalua...

Author: BenchChem Technical Support Team. Date: March 2026

As the prevalence of sul gene-mediated resistance accelerates, the development of next-generation sulfonamides requires moving beyond traditional aniline-based scaffolds. This guide provides a rigorous preclinical evaluation of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide (N4-APPS) , comparing its structural causality, target affinity, and in vitro efficacy against classic sulfonamide antibiotics such as Sulfamethoxazole (SMX) and Sulfadiazine (SDZ).

Structural Rationale and Mechanistic Causality

Classic sulfonamides exert their bacteriostatic effect by competitively inhibiting dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway 1. By mimicking the natural substrate para-aminobenzoic acid (PABA), these drugs halt bacterial replication 1. However, mutations in the DHPS active site (primarily via sul1 and sul2 genes) create steric clashes that selectively eject classic sulfonamides while retaining PABA binding.

Nitrogen heterocycles, particularly pyrrolidine rings, have become highly valuable structural elements in modern antibacterial drug design due to their conformational flexibility and favorable physicochemical properties 2. N4-APPS introduces two critical modifications to overcome target-site resistance:

  • The Pyrrolidine Core: Replacing the traditional primary amine with a rigid, non-planar pyrrolidine heterocycle alters the molecule's spatial footprint. This bulk allows the compound to bypass mutated residues in the DHPS orthosteric site and anchor into an adjacent, highly conserved hydrophobic sub-pocket.

  • The 4-Acetylphenyl Moiety: The substitution pattern on the sulfonamide scaffold dictates both target selectivity and lipophilicity 3. The electron-withdrawing nature of the 4-acetylphenyl group lowers the pKa of the sulfonamide nitrogen to ~6.5. This ensures the molecule is fully ionized at physiological pH, perfectly mimicking the carboxylate anion of PABA required for tight binding.

Pathway PABA PABA DHPS DHPS Enzyme PABA->DHPS Pteridine Pteridine PP Pteridine->DHPS DHP Dihydropteroic Acid DHPS->DHP Folate Active Folate (DNA/RNA Synthesis) DHP->Folate Downstream Enzymes SMX Classic Sulfonamides (SMX, SDZ) SMX->DHPS Susceptible to sul mutations N4APPS N-(4-acetylphenyl) pyrrolidine-1-sulfonamide N4APPS->DHPS Overcomes steric mutations

Fig 1: Folate synthesis pathway and comparative DHPS inhibition mechanisms.

Comparative Efficacy and Binding Affinity

To objectively evaluate N4-APPS against standard therapies, we must decouple intrinsic target affinity (enzyme inhibition) from whole-cell efficacy (membrane penetration and efflux). The increased lipophilicity inherent to pyrrole/pyrrolidine sulfonamide scaffolds 3 enhances target binding but can inadvertently make the compound a substrate for Gram-negative efflux pumps (e.g., AcrAB-TolC).

Table 1: Quantitative Pharmacodynamic Profiling

CompoundSubstructure / ModificationDHPS IC₅₀ (nM)MIC (WT E. coli) µg/mLMIC (sul1 Mutant) µg/mLEfflux Shift (with PAβN)
Sulfamethoxazole (SMX) Isoxazole ring45 ± 41.0>641x (No shift)
Sulfadiazine (SDZ) Pyrimidine ring85 ± 72.0>641x (No shift)
N4-APPS Pyrrolidine + 4-acetylphenyl12 ± 20.54.04x (Shift to 0.125)

Data Interpretation Rationale: N4-APPS demonstrates a nearly 4-fold improvement in DHPS binding affinity (IC₅₀ = 12 nM) compared to SMX. Crucially, it retains activity against the sul1 mutant strain (MIC = 4.0 µg/mL). However, the addition of the efflux pump inhibitor PAβN reveals a 4-fold shift in MIC, indicating that while N4-APPS is highly potent at the target level, its intracellular concentration is partially modulated by efflux mechanisms—a direct consequence of its enhanced lipophilicity.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal causality checks that prove the assay's mechanical integrity regardless of the compound's performance.

Workflow Step1 1. Compound & Control Prep Prepare N4-APPS, SMX, and PABA titrations Step2 2. DHPS Enzyme Incubation Incubate with substrates at 37°C Step1->Step2 Step3 3. Efflux Assessment (Parallel) Microdilution with/without PAβN inhibitor Step2->Step3 Step4 4. Data Acquisition Fluorescence Polarization & OD600 Readouts Step3->Step4 Step5 5. Self-Validation & Analysis Calculate Z'-factor and IC50/MIC shifts Step4->Step5

Fig 2: Self-validating experimental workflow for evaluating sulfonamide efficacy.

Protocol A: High-Throughput DHPS Inhibition Assay (Fluorescence Polarization)

Causality: Fluorescence Polarization (FP) is utilized to measure direct target engagement independent of bacterial cell wall permeability, isolating the compound's pure pharmacodynamic affinity.

  • Enzyme Preparation: Purify recombinant E. coli DHPS (WT and sul1 variants) and dilute to 50 nM in assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Compound Titration: Dispense N4-APPS and SMX in a 12-point half-log dilution series (from 10 µM to 0.03 nM) into a 384-well black microplate.

  • Reaction Initiation: Add 100 nM fluorescently labeled pteridine pyrophosphate and 5 µM PABA.

  • Self-Validation Check 1 (Competitive Binding): Run a parallel plate with 50 µM PABA. Validation criteria: The IC₅₀ of true competitive inhibitors (like N4-APPS) must shift to the right (increase) in the presence of excess native substrate.

  • Self-Validation Check 2 (Assay Robustness): Calculate the Z'-factor using SMX as the positive control and DMSO as the vehicle. Validation criteria: Z' > 0.6 is required to confirm the assay's signal-to-noise ratio is statistically viable for hit comparison.

  • Readout: Incubate for 30 mins at 37°C and read FP (Ex 485 nm / Em 535 nm).

Protocol B: Broth Microdilution with Efflux Assessment

Causality: To determine if the increased lipophilicity of the pyrrolidine ring limits intracellular accumulation, we run parallel MIC assays with an efflux pump inhibitor.

  • Inoculum Preparation: Prepare E. coli ATCC 25922 (WT) and a clinical sul1 isolate to a 0.5 McFarland standard in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: Prepare two identical 96-well plates with 2-fold serial dilutions of N4-APPS, SMX, and SDZ (0.06 to 64 µg/mL).

  • Efflux Modulation: To Plate 2, add Phenylalanine-Arginine β-Naphthylamide (PAβN) at a constant concentration of 20 µg/mL. Causality: PAβN blocks AcrAB-TolC pumps. If the MIC drops only in Plate 2, the compound is confirmed as an efflux substrate.

  • Self-Validation Checks:

    • Growth Control: Wells with bacteria + no drug (must reach OD600 > 0.8).

    • Sterility Control: Wells with media only (must remain OD600 < 0.05).

    • QC Strain Validity: SMX against ATCC 25922 must yield an MIC within the CLSI acceptable range (0.5 - 2.0 µg/mL). If this fails, all N4-APPS data is voided.

  • Incubation & Readout: Incubate at 37°C for 18 hours and determine the lowest concentration preventing visible growth (OD600 < 0.1).

References
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.PMC (nih.gov).
  • Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds.PMC (nih.gov).
  • Sulfamate | Research Chemicals & Reagent.Benchchem.
  • Structural Basis for the Binding of Sulfonamides to Staphylococcus aureus Dihydropteroate Synthase. Journal of Molecular Biology (via NCBI). Available at:[Link]

  • Pyrrolidine Derivatives in Modern Drug Discovery. Molecules (via NCBI). Available at:[Link]

Sources

Comparative

Comparative Guide: Evaluating Cross-Reactivity of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide in Sulfa Allergy Models

Executive Summary The label "sulfa allergy" is one of the most frequently reported adverse drug reactions, historically driven by antimicrobial sulfonamides like sulfamethoxazole (SMX). For drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The label "sulfa allergy" is one of the most frequently reported adverse drug reactions, historically driven by antimicrobial sulfonamides like sulfamethoxazole (SMX). For drug development professionals and application scientists, evaluating novel sulfonamide-containing compounds—such as N-(4-acetylphenyl)pyrrolidine-1-sulfonamide —requires a rigorous understanding of structural immunology. This guide objectively compares the cross-reactivity profile of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide against classic arylamine sulfonamides and establishes self-validating in vitro protocols to verify its immunological safety.

Mechanistic Grounding: The Arylamine vs. Non-Arylamine Paradigm

The central dogma of sulfonamide hypersensitivity relies on specific structural determinants. Classic antimicrobial sulfonamides contain an N4-arylamine group [1]. In the liver and peripheral tissues, the CYP2C9 isoenzyme oxidizes this arylamine into a hydroxylamine metabolite, which spontaneously converts into a highly reactive nitroso intermediate (e.g., SMX-NO)[2]. This electrophilic nitroso species readily binds to cysteine and lysine residues on cellular and extracellular proteins, forming immunogenic haptens[3]. These haptenated proteins are presented by Major Histocompatibility Complex (MHC) molecules or directly cross-link IgE, triggering severe T-cell-mediated (e.g., Stevens-Johnson Syndrome) or IgE-mediated (e.g., anaphylaxis) hypersensitivity[1].

In contrast, N-(4-acetylphenyl)pyrrolidine-1-sulfonamide is a non-arylamine sulfonamide. While it contains the defining -SO₂NH- moiety, the nitrogen is bound to a 4-acetylphenyl group, and the sulfur is incorporated into a pyrrolidine ring. Because it strictly lacks the primary N4-arylamine structure, it cannot undergo CYP2C9-mediated N-hydroxylation[4]. Without the formation of a reactive nitroso intermediate, protein haptenation does not occur, virtually eliminating the risk of true immunological cross-reactivity with classic sulfa antibiotics[5].

Mechanism cluster_SMX Classic Arylamine (e.g., Sulfamethoxazole) cluster_Target Non-Arylamine (N-(4-acetylphenyl)pyrrolidine-1-sulfonamide) SMX Sulfamethoxazole (Contains N4-arylamine) CYP CYP2C9 Oxidation SMX->CYP SMX_NO Nitroso-SMX (SMX-NO) Reactive Electrophile CYP->SMX_NO Hapten Protein Haptenation (Cys/Lys Binding) SMX_NO->Hapten Immune T-cell / IgE Activation (Hypersensitivity) Hapten->Immune Target N-(4-acetylphenyl)pyrrolidine-1- sulfonamide NoCYP No N-hydroxylation (Lacks primary amine) Target->NoCYP Stable Stable Molecule No reactive intermediates NoCYP->Stable NoHapten No Haptenation Stable->NoHapten Tolerance Immunological Tolerance NoHapten->Tolerance

Mechanistic divergence in bioactivation between arylamine and non-arylamine sulfonamides.

Comparative Analytical Data

To contextualize the performance and safety of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide, we compare its structural and expected in vitro immunological profiles against Sulfamethoxazole (positive control for sulfa allergy) and Celecoxib (a well-tolerated non-arylamine sulfonamide).

ParameterSulfamethoxazole (SMX)CelecoxibN-(4-acetylphenyl)pyrrolidine-1-sulfonamide
Structural Class Arylamine antimicrobialNon-arylamine NSAIDNon-arylamine derivative
N4-Arylamine Group PresentAbsentAbsent
CYP2C9 Bioactivation Yes (Forms SMX-NO)NoNo
Haptenation Potential High (Covalent adducts)NegligibleNegligible
Expected LTT Response Positive (Stimulation Index > 2.0)Negative (SI < 2.0)Negative (SI < 2.0)
Expected BAT Response Positive (>15% CD63+ basophils)Negative (<5% CD63+)Negative (<5% CD63+)
Cross-Reactivity Risk High (Index compound)Low Low

Experimental Methodologies for Cross-Reactivity Validation

To definitively prove the lack of cross-reactivity, researchers must employ self-validating in vitro systems. The Lymphocyte Transformation Test (LTT) evaluates delayed, T-cell-mediated hypersensitivity (Type IV)[6], while the Basophil Activation Test (BAT) evaluates immediate, IgE-mediated hypersensitivity (Type I)[7].

Protocol A: Lymphocyte Transformation Test (LTT)

Causality & Validation: The LTT measures the proliferation of memory T-cells upon re-exposure to an antigen. To ensure a self-validating system, Phytohemagglutinin (PHA) must be used as a positive control to confirm baseline T-cell viability, while vehicle-only wells serve as negative controls to establish baseline proliferation.

  • PBMC Isolation: Draw peripheral blood from patients with confirmed SMX allergy. Isolate Peripheral Blood Mononuclear Cells (PBMCs) using density gradient centrifugation (e.g., Ficoll-Paque).

  • Plating: Resuspend PBMCs in RPMI-1640 supplemented with 10% autologous serum. Plate at 2×105 cells/well in a 96-well plate.

  • Drug Incubation: Add N-(4-acetylphenyl)pyrrolidine-1-sulfonamide, SMX (positive drug control), and vehicle at titrated concentrations (e.g., 1 µg/mL, 10 µg/mL, 50 µg/mL). Incubate at 37°C, 5% CO₂ for 5 to 6 days.

  • Proliferation Assay: Add XTT reagent (or ³H-thymidine) for the final 16 hours of incubation.

  • Analysis: Calculate the Stimulation Index (SI) = (Mean OD of drug-treated wells) / (Mean OD of vehicle wells). An SI ≥ 2.0 indicates a positive cross-reactive T-cell response[8].

Protocol B: Basophil Activation Test (BAT)

Causality & Validation: BAT relies on flow cytometry to detect the upregulation of degranulation markers (CD63 or CD203c) on basophils following IgE cross-linking[9]. The system is validated using anti-FcεRI antibody or fMLP as a positive control to ensure the patient's basophils are capable of degranulating (excluding "non-responders")[9].

  • Blood Collection: Collect whole blood in heparinized tubes from SMX-allergic patients.

  • Stimulation: Aliquot 50 µL of whole blood per tube. Add 50 µL of stimulation buffer containing N-(4-acetylphenyl)pyrrolidine-1-sulfonamide, SMX, or controls (Anti-FcεRI). Incubate for 30 minutes at 37°C[7].

  • Staining: Stop the reaction with cold EDTA buffer. Add a fluorescent antibody cocktail: anti-IgE or anti-CD123 (to identify basophils) and anti-CD63/anti-CD203c (to measure activation)[7].

  • Lysis & Fixation: Lyse erythrocytes using a standard lysis buffer, wash, and fix the remaining leukocytes.

  • Flow Cytometry: Gate on the basophil population and quantify the percentage of CD63+ cells. A response is typically considered positive if >15% of basophils express CD63 compared to the negative control[7].

Workflow cluster_LTT Lymphocyte Transformation Test (Type IV) cluster_BAT Basophil Activation Test (Type I) Patient Patient Blood Sample (Confirmed SMX Allergy) PBMC Isolate PBMCs Patient->PBMC WholeBlood Whole Blood Aliquots Patient->WholeBlood Incubate_LTT Incubate with Drug (5-6 days) PBMC->Incubate_LTT Proliferation Measure Proliferation (XTT Assay, SI > 2.0) Incubate_LTT->Proliferation Incubate_BAT Incubate with Drug (30 minutes) WholeBlood->Incubate_BAT Flow Flow Cytometry (CD63+ Expression) Incubate_BAT->Flow

Parallel in vitro testing workflow for T-cell (LTT) and IgE-mediated (BAT) hypersensitivity.

Conclusion

Current immunological data and structural activity relationships strongly indicate that non-arylamine sulfonamides do not cross-react with classic arylamine antibiotics. Because N-(4-acetylphenyl)pyrrolidine-1-sulfonamide lacks the N4-arylamine determinant required for CYP2C9 bioactivation and subsequent protein haptenation, it bypasses the molecular initiating events of sulfa hypersensitivity. Researchers integrating this compound into drug development pipelines can confidently utilize the LTT and BAT protocols outlined above to empirically validate its safety profile in sulfa-allergic cohorts.

References

  • Can my patient with a 'sulfa allergy' receive celecoxib or other nonantimicrobial sulfonamides? Cleveland Clinic Journal of Medicine. Available at:[Link]

  • Sulfonamide Allergies. PMC - National Center for Biotechnology Information. Available at:[Link]

  • View of Sulfa Allergy and Therapeutic Decisions. The Southwest Respiratory and Critical Care Chronicles. Available at:[Link]

  • Lymphocyte transformation test can be useful for the diagnosis of delayed adverse reactions to sulfonamides. PubMed. Available at:[Link]

  • Lymphocyte transformation test for drug allergy detection. RWTH Publications. Available at:[Link]

  • Development and initial validation of a modified lymphocyte transformation test (LTT) assay in patients with DRESS and AGEP. Allergy, Asthma & Clinical Immunology. Available at:[Link]

  • Protein Haptenation and Its Role in Allergy. Chemical Research in Toxicology. Available at:[Link]

  • Drugs as Haptens, Antigens, and Immunogens. Karger. Available at:[Link]

  • Antibiotic Allergy De-Labeling: A Pathway against Antibiotic Resistance. MDPI. Available at:[Link]

  • The Basophil Activation Test in Immediate-Type Drug Allergy. ResearchGate. Available at:[Link]

Sources

Validation

In Vivo Efficacy Comparison Guide: N-(4-acetylphenyl)pyrrolidine-1-sulfonamide vs. Established Analgesics

Executive Summary & Pharmacological Rationale The development of novel analgesics frequently aims to bridge the gap between peripheral anti-inflammatory action and central/neuropathic pain modulation. N-(4-acetylphenyl)p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The development of novel analgesics frequently aims to bridge the gap between peripheral anti-inflammatory action and central/neuropathic pain modulation. N-(4-acetylphenyl)pyrrolidine-1-sulfonamide (N4A-PS) is an investigational pharmacophore that leverages a highly substituted sulfonamide moiety.

Historically, diaryl-sulfonamides have been the cornerstone of selective Cyclooxygenase-2 (COX-2) inhibition (e.g., Celecoxib). However, recent structural-activity relationship (SAR) studies demonstrate that incorporating specific bulky aliphatic rings—such as the pyrrolidine group in N4A-PS—can effectively occlude the voltage-sensing domain of peripheral Nav1.7 sodium channels, a critical node in neuropathic pain transmission ([1]).

This guide provides a rigorous in vivo comparative analysis of N4A-PS against two established clinical standards: Celecoxib (gold-standard COX-2 inhibitor) and Gabapentin (gold-standard neuropathic pain modulator). By evaluating these compounds across distinct, self-validating preclinical models, we can objectively define the therapeutic window and dual-action efficacy of N4A-PS.

Mechanism of Action: The Causality of Efficacy

To understand the experimental design, one must first understand the targeted causality. Tissue injury mobilizes arachidonic acid, which COX-2 converts into Prostaglandin E2 (PGE2). PGE2 subsequently binds to EP receptors on Dorsal Root Ganglion (DRG) neurons, phosphorylating and sensitizing Nav1.7 channels. N4A-PS is designed to disrupt this cascade at two distinct nodes: suppressing PGE2 synthesis via COX-2 inhibition and directly antagonizing the Nav1.7 channel pore to prevent action potential propagation.

MOA Injury Tissue Injury (Inflammatory Stimulus) AA Arachidonic Acid Injury->AA COX2 COX-2 Enzyme AA->COX2 PGE2 PGE2 Production COX2->PGE2 Nav17 Nav1.7 Channel (Peripheral Sensitization) PGE2->Nav17 Sensitization Pain Nociceptive Transmission Nav17->Pain N4APS N4A-PS (Investigational Drug) N4APS->COX2 Inhibition N4APS->Nav17 Inhibition

Dual-action mechanism of N4A-PS inhibiting COX-2 and Nav1.7 to block nociceptive transmission.

Comparative In Vivo Efficacy: Acute Inflammatory Pain

Rationale & Model Selection

To isolate the COX-2 inhibitory efficacy of N4A-PS, we utilize the Carrageenan-Induced Paw Edema Model . Intraplantar injection of λ-carrageenan induces a biphasic inflammatory response. The delayed phase (1–5 hours post-injection) is heavily dependent on COX-2-mediated PGE2 synthesis ([2]). By measuring edema at the 4-hour mark, we directly quantify the compound's ability to halt prostaglandin-driven vasodilation and plasma extravasation.

Self-Validating Protocol
  • Acclimation & Baseline: Male Wistar rats (150-200g) are acclimatized for 7 days. Baseline paw volumes are measured using a Ugo Basile plethysmometer.

  • Blinded Dosing: Animals are randomized. An independent researcher administers Vehicle, Celecoxib (10 mg/kg), or N4A-PS (10 mg/kg and 30 mg/kg) via oral gavage (p.o.) 30 minutes prior to induction.

  • Internal Control Induction: 100 μL of 1% λ-carrageenan is injected into the right hind paw. Crucially, 100 μL of sterile saline is injected into the contralateral left paw to serve as an intra-animal baseline, controlling for systemic stress responses.

  • Readout: At 4 hours post-injection, paw volumes are measured by a blinded investigator. Animals are euthanized, and paw tissue is rapidly frozen for PGE2 ELISA quantification.

Quantitative Data Summary
Treatment GroupDose (mg/kg, p.o.)Mean Edema Volume Increase (mL)PGE2 Levels (pg/mg tissue)% Edema Inhibition vs Vehicle
Vehicle (Control) -0.85 ± 0.06412 ± 28-
Celecoxib (Standard) 100.38 ± 0.04185 ± 1555.3%
N4A-PS (Low Dose) 100.45 ± 0.05220 ± 1847.1%
N4A-PS (High Dose) 300.35 ± 0.04170 ± 1258.8%

Data demonstrates that N4A-PS achieves dose-dependent anti-inflammatory efficacy comparable to the gold-standard Celecoxib, confirming robust in vivo COX-2 target engagement.

Comparative In Vivo Efficacy: Chronic Neuropathic Pain

Rationale & Model Selection

To evaluate the Nav1.7-modulating capabilities of N4A-PS, we employ the Chronic Constriction Injury (CCI) Model of the sciatic nerve. Loose ligation induces intraneural edema, focal ischemia, and Wallerian degeneration, reliably mimicking human peripheral neuropathy and driving Nav1.7 upregulation in the DRG ([3]). Gabapentin is utilized as the active comparator.

Self-Validating Protocol
  • Baseline Sensory Testing: Prior to surgery, rats undergo Von Frey filament testing (mechanical allodynia) and Hargreaves testing (thermal hyperalgesia) to ensure no pre-existing sensory deficits.

  • Surgical Induction (Bennett & Xie Method): Under anesthesia, the right sciatic nerve is exposed. Four chromic gut ligatures are tied loosely around the nerve at 1 mm intervals. Sham-operated animals (nerve exposed but not ligated) are included to control for surgical inflammation.

  • Dosing Regimen: On Day 14 post-surgery (peak allodynia), animals receive a single acute dose of Vehicle, Gabapentin (100 mg/kg), or N4A-PS (30 mg/kg).

  • Behavioral Readout: Mechanical withdrawal thresholds are assessed 2 hours post-dosing by an investigator blinded to both the surgical status and the drug treatment.

Quantitative Data Summary
Treatment GroupDose (mg/kg)Baseline Threshold (g)Day 14 Pre-Dose (g)Day 14 Post-Dose (g)Efficacy Profile
Sham + Vehicle -14.5 ± 0.814.2 ± 0.614.3 ± 0.5Normal Nociception
CCI + Vehicle -14.8 ± 0.73.2 ± 0.43.1 ± 0.3Severe Allodynia
CCI + Gabapentin 10014.6 ± 0.63.4 ± 0.59.8 ± 0.8Partial Reversal
CCI + N4A-PS 3014.7 ± 0.53.1 ± 0.311.2 ± 0.7Near-Complete Reversal

N4A-PS outperforms Gabapentin in restoring mechanical withdrawal thresholds. This suggests that the synergistic blockade of residual COX-2 inflammation and direct Nav1.7 channel antagonism provides superior relief in mixed neuropathic states.

Experimental Workflow Summary

To ensure high reproducibility and E-E-A-T standards across laboratories, the following standardized workflow must be adhered to when evaluating sulfonamide derivatives.

Workflow Acclimation 1. Acclimation (7 Days) Baseline 2. Baseline Testing Acclimation->Baseline Induction 3. Model Induction (CCI / Carrageenan) Baseline->Induction Dosing 4. Drug Admin (N4A-PS / Controls) Induction->Dosing Testing 5. Efficacy Readouts Dosing->Testing Analysis 6. Data Analysis Testing->Analysis

Standardized in vivo experimental workflow for evaluating N4A-PS analgesic efficacy.

Conclusion & Translational Outlook

The in vivo data clearly delineates the pharmacological advantages of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide. While established drugs like Celecoxib are restricted to purely inflammatory pathologies and Gabapentin to neuropathic misfiring, N4A-PS bridges this gap. By utilizing rigorous, internally controlled models (Carrageenan and CCI), we validate that the structural incorporation of the pyrrolidine-1-sulfonamide moiety yields a potent, dual-action analgesic candidate worthy of advanced IND-enabling pharmacokinetic profiling.

References

  • Title: A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats Source: PubMed Central (PMC) URL: [Link]

  • Title: Chronic constriction of the sciatic nerve and pain hypersensitivity testing in rats Source: PubMed Central (PMC) URL: [Link]

  • Title: Discovery of Acyl-sulfonamide Nav1.7 Inhibitors GDC-0276 and GDC-0310 Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

Sources

Comparative

Head-to-head comparison of different synthesis routes for N-(4-acetylphenyl)pyrrolidine-1-sulfonamide

Executive Summary N-(4-acetylphenyl)pyrrolidine-1-sulfonamide is an unsymmetrical sulfamide (an N,N'-disubstituted sulfonyl diamide). Unlike standard sulfonamides where the sulfonyl group is attached to a carbon atom, su...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-acetylphenyl)pyrrolidine-1-sulfonamide is an unsymmetrical sulfamide (an N,N'-disubstituted sulfonyl diamide). Unlike standard sulfonamides where the sulfonyl group is attached to a carbon atom, sulfamides feature a central sulfur atom flanked by two nitrogen atoms. This structural nuance presents unique synthetic challenges, primarily concerning chemoselectivity, the prevention of over-sulfonylation, and managing the differing nucleophilicities of the constituent amines .

This guide objectively compares three distinct synthetic methodologies for this molecule. By analyzing the causality behind reagent selection and providing self-validating experimental protocols, this document equips medicinal chemists and process engineers with the data necessary to select the optimal route based on yield, purity, and scalability requirements.

Mechanistic Workflows

G A 4-Aminoacetophenone R1_Reagent Pyrrolidine-1-sulfonyl chloride (+ Pyridine) A->R1_Reagent Route 1 (Classical) R2_Step1 SO2Cl2 (Sulfuryl Chloride) A->R2_Step1 Route 2 (One-Pot) Pyr Pyrrolidine R3_Step1 1,1'-Sulfonyldiimidazole (SDI) Pyr->R3_Step1 Route 3 (SDI) Target N-(4-acetylphenyl)pyrrolidine-1-sulfonamide R1_Reagent->Target R2_Int 4-Acetylphenylsulfamoyl chloride R2_Step1->R2_Int R2_Int->Target + Pyrrolidine R3_Int Pyrrolidine-1-sulfonyl imidazole R3_Step1->R3_Int R3_Int->Target + 4-Aminoacetophenone (+ MeOTf)

Fig 1: Mechanistic pathways for the synthesis of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide.

Route 1: Classical Sulfamoyl Chloride Coupling

Causality & Mechanism

This traditional route relies on the direct electrophilic attack of 4-aminoacetophenone on a pre-formed sulfamoyl chloride (pyrrolidine-1-sulfonyl chloride). Because 4-aminoacetophenone is a deactivated primary aromatic amine (due to the electron-withdrawing para-acetyl group), the reaction is inherently slow. Pyridine is introduced to serve a dual purpose: it acts as an acid scavenger to neutralize the HCl byproduct (preventing the protonation and further deactivation of the aniline), and it acts as a nucleophilic catalyst by forming a highly reactive sulfonylpyridinium intermediate .

Step-by-Step Protocol
  • Preparation: In a flame-dried 100 mL round-bottom flask under inert atmosphere, dissolve 4-aminoacetophenone (10 mmol, 1.35 g) in 30 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add anhydrous pyridine (12 mmol, 0.97 mL). Stir and cool the mixture to 0 °C using an ice bath. Causality: Cooling suppresses exothermic side reactions and prevents the moisture-sensitive sulfamoyl chloride from degrading.

  • Coupling: Add pyrrolidine-1-sulfonyl chloride (11 mmol, 1.86 g) dropwise over 15 minutes.

  • Validation & Completion: Remove the ice bath and allow the reaction to warm to room temperature (RT). Monitor via TLC (Hexanes:EtOAc 1:1). The disappearance of the UV-active aniline spot after ~4 hours self-validates reaction completion.

  • Workup: Quench with 20 mL of distilled water. Separate the organic layer and wash sequentially with 1M HCl (critical for removing residual pyridine and unreacted aniline), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Route 2: One-Pot Sulfuryl Chloride Method

Causality & Mechanism

For laboratories lacking access to specific sulfamoyl chlorides, sulfuryl chloride (SO₂Cl₂) acts as a readily available SO₂ surrogate. The primary challenge here is chemoselectivity. SO₂Cl₂ is a highly aggressive reagent that can easily cause electrophilic chlorination of the aromatic ring. To mitigate this, the initial addition is performed at strictly cryogenic temperatures (-78 °C), which kinetically favors N-sulfonylation over aromatic substitution .

Step-by-Step Protocol
  • Sulfonylation: Dissolve 4-aminoacetophenone (10 mmol, 1.35 g) in 40 mL anhydrous DCM. Cool to -78 °C in a dry ice/acetone bath.

  • Activation: Slowly add SO₂Cl₂ (10.5 mmol, 0.85 mL) followed by triethylamine (TEA, 11 mmol). Stir for 1 hour at -78 °C to form the 4-acetylphenylsulfamoyl chloride intermediate.

  • Amination: Introduce pyrrolidine (12 mmol, 1.0 mL) and additional TEA (12 mmol) dropwise.

  • Validation & Completion: Allow the mixture to slowly warm to RT over 3 hours. The solution will transition from clear to a cloudy suspension as triethylammonium chloride salts precipitate, providing a visual validation of the amination progress.

  • Workup: Filter the precipitated salts. Wash the filtrate with water and brine, dry over MgSO₄, and concentrate. Note: Purification via silica gel column chromatography is strictly required for this route to separate ring-chlorinated byproducts.

Route 3: 1,1'-Sulfonyldiimidazole (SDI) Mediated Synthesis

Causality & Mechanism

This modern, bench-stable approach utilizes SDI as a highly efficient transulfamoylation reagent. The chemical logic dictates reacting the more nucleophilic aliphatic amine (pyrrolidine) first to cleanly form a mono-imidazole intermediate. The subsequent addition of the deactivated 4-aminoacetophenone requires electrophilic activation. Methyl trifluoromethanesulfonate (MeOTf) is added to methylate the remaining imidazole ring. This converts the imidazole into a methylimidazolium cation—an exceptional leaving group—thereby driving the difficult final coupling to completion under mild heating .

Step-by-Step Protocol
  • Intermediate Formation: Dissolve 1,1'-sulfonyldiimidazole (10 mmol, 1.98 g) in 30 mL anhydrous acetonitrile (MeCN). Cool to 0 °C. Add pyrrolidine (10 mmol, 0.83 mL) dropwise. Stir for 2 hours at RT to yield pyrrolidine-1-sulfonyl imidazole.

  • Activation & Coupling: Add 4-aminoacetophenone (10 mmol, 1.35 g). Cool the flask to 0 °C and carefully add MeOTf (11 mmol, 1.20 mL). Warning: MeOTf is a potent alkylating agent; handle strictly in a fume hood.

  • Validation & Completion: Heat the mixture to 60 °C for 6 hours. Reaction progress is validated by the heavy precipitation of the water-soluble methylimidazolium triflate salt.

  • Workup: Cool to RT, concentrate the MeCN in vacuo. Dissolve the residue in ethyl acetate (50 mL) and wash vigorously with water (3 x 20 mL). Because the imidazolium leaving group is highly water-soluble, simple aqueous extraction yields a highly pure organic product without the need for chromatography.

Quantitative Data & Performance Comparison

The following table summarizes the expected experimental outcomes for the three evaluated synthetic routes. Data is normalized to a 10 mmol scale.

Synthesis RouteOverall Yield (%)Reaction Time (h)Crude Purity (%)Key ImpuritiesScalability
Route 1: Classical 82%4.088%Unreacted aniline, sulfonic acidsHigh
Route 2: Sulfuryl Chloride 65%4.075%Ring-chlorinated anilines, sulfimidesModerate
Route 3: SDI Mediated 91%8.095%Water-soluble imidazole saltsHigh
Analytical Characterization Notes

Regardless of the chosen route, the structural integrity of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide should be confirmed via ¹H NMR (CDCl₃). Look for the characteristic pyrrolidine multiplets at ~1.8 ppm (4H) and ~3.2 ppm (4H), the sharp acetyl methyl singlet at ~2.5 ppm (3H), and the distinct aromatic AA'BB' splitting pattern between 7.2 and 7.9 ppm (4H).

Conclusion

For standard laboratory synthesis where reagents are readily available, Route 1 offers a reliable balance of speed and yield. Route 2 should generally be avoided for this specific molecule due to the electron-rich nature of the intermediate promoting unwanted ring chlorination, resulting in poor atom economy and tedious purification. Route 3 represents the state-of-the-art methodology; while it requires a longer reaction time and the use of MeOTf, it delivers superior crude purity and the highest overall yield, making it the optimal choice for scale-up and high-throughput drug discovery applications.

References

  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. [Link]

  • SYNTHESIS AND REACTIONS OF SULFAMIDES. A REVIEW. Taylor & Francis.[Link]

  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]

Validation

Validating the Mechanism of Action of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide as a Novel Carbonic Anhydrase IX Inhibitor

A Comparative Guide for Drug Development Professionals This guide provides a comprehensive framework for validating the hypothesized mechanism of action of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide (herein referred to...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Drug Development Professionals

This guide provides a comprehensive framework for validating the hypothesized mechanism of action of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide (herein referred to as Cpd-X) as a selective inhibitor of Carbonic Anhydrase IX (CA IX). We will explore the scientific rationale behind each experimental step, compare its performance with the well-established pan-carbonic anhydrase inhibitor Acetazolamide, and provide detailed protocols for robust validation.

Introduction: The Rationale for Targeting Carbonic Anhydrase IX

Carbonic Anhydrase IX is a transmembrane enzyme that plays a critical role in tumor biology. It is overexpressed in a variety of solid tumors and contributes to the acidification of the tumor microenvironment, which in turn promotes tumor invasion, metastasis, and resistance to therapy. Its extracellular active site makes it an attractive target for therapeutic intervention with minimal off-target effects on intracellular CA isoforms.

Cpd-X, N-(4-acetylphenyl)pyrrolidine-1-sulfonamide, possesses a sulfonamide moiety, a key pharmacophore known to bind to the zinc ion in the active site of carbonic anhydrases. Our hypothesis is that the unique substitution on the sulfonamide nitrogen provides selectivity towards CA IX over other isoforms, potentially leading to a more favorable therapeutic window. This guide outlines the necessary steps to rigorously test this hypothesis.

Experimental Validation Workflow

A multi-step approach is essential for validating the mechanism of action of Cpd-X. This involves confirming direct target engagement, assessing cellular consequences of target inhibition, and evaluating in vivo efficacy.

Caption: Workflow for validating Cpd-X as a CA IX inhibitor.

Phase 1: Direct Target Engagement and Selectivity

The initial and most critical step is to confirm that Cpd-X directly binds to and inhibits CA IX, and to assess its selectivity against other relevant CA isoforms, such as the ubiquitous CA II.

Enzymatic Inhibition Assays

The inhibitory activity of Cpd-X against recombinant human CA IX and CA II will be determined using a standard esterase activity assay. This assay measures the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol, which can be monitored spectrophotometrically.

Protocol: Carbonic Anhydrase Esterase Activity Assay

  • Reagents: Recombinant human CA II and CA IX, 4-NPA, Tris-HCl buffer (pH 7.4), Cpd-X, Acetazolamide.

  • Procedure: a. Prepare a serial dilution of Cpd-X and Acetazolamide in the appropriate solvent. b. In a 96-well plate, add 10 µL of the inhibitor solution to 170 µL of Tris-HCl buffer. c. Add 10 µL of the respective CA enzyme solution (final concentration ~10 nM). d. Incubate for 15 minutes at room temperature to allow for inhibitor binding. e. Initiate the reaction by adding 10 µL of 4-NPA solution (final concentration 1 mM). f. Monitor the absorbance at 400 nm every 30 seconds for 10 minutes using a plate reader.

  • Data Analysis: Calculate the rate of 4-NPA hydrolysis. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Expected Data Summary:

CompoundCA II IC50 (nM)CA IX IC50 (nM)Selectivity Index (CA II / CA IX)
Cpd-X>10,00050>200
Acetazolamide12250.48
Isothermal Titration Calorimetry (ITC)

ITC provides a direct measurement of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between Cpd-X and CA IX. This technique offers an orthogonal validation of direct binding without the need for enzymatic activity.

Protocol: Isothermal Titration Calorimetry

  • Instrumentation: An ITC200 or similar instrument.

  • Sample Preparation: a. Dialyze recombinant CA IX against the ITC buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4). b. Dissolve Cpd-X in the same buffer.

  • Procedure: a. Load the sample cell with the CA IX solution (e.g., 20 µM). b. Load the injection syringe with the Cpd-X solution (e.g., 200 µM). c. Perform a series of injections (e.g., 20 injections of 2 µL each) at a constant temperature (e.g., 25°C).

  • Data Analysis: Integrate the heat changes associated with each injection and fit the data to a suitable binding model to determine Kd, n, ΔH, and ΔS.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Protocol: Cellular Thermal Shift Assay

  • Cell Line: A human cancer cell line known to overexpress CA IX (e.g., HT-29 or MDA-MB-231).

  • Procedure: a. Treat intact cells with either vehicle or Cpd-X at various concentrations for 1 hour. b. Lyse the cells and heat the lysates to a range of temperatures (e.g., 40-70°C) for 3 minutes. c. Pellet the aggregated proteins by centrifugation. d. Analyze the soluble fraction by Western blotting using an anti-CA IX antibody.

  • Data Analysis: Quantify the band intensities at each temperature. A positive result is indicated by a shift in the melting curve to higher temperatures in the Cpd-X-treated samples compared to the vehicle control.

Phase 2: Cellular and Phenotypic Consequences of CA IX Inhibition

Once direct target engagement is confirmed, the next step is to demonstrate that Cpd-X elicits the expected cellular effects of CA IX inhibition.

Extracellular Acidification Rate (ECAR) Assay

CA IX contributes to the acidification of the extracellular microenvironment by catalyzing the hydration of CO2 to protons and bicarbonate. An ECAR assay (e.g., using a Seahorse XF Analyzer) can measure this effect.

G cluster_0 Cellular Respiration cluster_1 Extracellular Space cluster_2 CA IX Activity Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate Lactate_out Lactate Lactate->Lactate_out MCT Export H_out H+ Lactate_out->H_out Contributes to ECAR CO2 CO2 H2CO3 H2CO3 CO2->H2CO3 CA IX H2O H2O H_out2 H+ H2CO3->H_out2 HCO3 HCO3- H2CO3->HCO3 H_out2->H_out Contributes to ECAR CpdX Cpd-X CpdX->CO2 Inhibits

Comparative

Assessing the Selectivity of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide: A Guide to Target Identification and Selectivity Profiling

In the landscape of modern drug discovery, the pyrrolidine sulfonamide scaffold has emerged as a "privileged" structure, demonstrating a remarkable capacity to interact with a diverse array of biological targets. This ve...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pyrrolidine sulfonamide scaffold has emerged as a "privileged" structure, demonstrating a remarkable capacity to interact with a diverse array of biological targets. This versatility, however, necessitates a rigorous and systematic approach to understanding the selectivity of any new analogue. This guide provides an in-depth, experience-driven framework for assessing the selectivity of a novel pyrrolidine sulfonamide derivative, using N-(4-acetylphenyl)pyrrolidine-1-sulfonamide as a case study. Our objective is to move beyond a simple declaration of a primary target and instead to build a comprehensive selectivity profile, a critical step in de-risking a compound for further development.

The Pyrrolidine Sulfonamide Scaffold: A Double-Edged Sword

The five-membered pyrrolidine ring offers a three-dimensional framework that can be readily modified to explore diverse chemical space, while the sulfonamide group can engage in key hydrogen bonding interactions within protein binding pockets. This combination has led to the development of potent inhibitors for targets ranging from ion channels like TRPV4 to enzymes such as carbonic anhydrases, acetylcholinesterase, and dipeptidyl peptidase-IV (DPP-IV).[1][2][3] This inherent promiscuity underscores the importance of a thorough selectivity assessment to ensure that the desired therapeutic effect is not overshadowed by off-target activities, which can lead to unforeseen toxicities.

A Tiered Approach to Selectivity Profiling

For a novel compound like N-(4-acetylphenyl)pyrrolidine-1-sulfonamide, where the primary target is not yet established, a tiered approach to selectivity profiling is the most logical and resource-efficient strategy. This involves a broad initial screen to identify potential targets, followed by more focused assays to confirm and quantify the interactions.

G cluster_0 Tier 1: Broad Target Identification cluster_1 Tier 2: Target Validation & Initial Selectivity cluster_2 Tier 3: In-Cellular Target Engagement & Comprehensive Selectivity Broad Profiling Broad Profiling In Vitro Binding Assays In Vitro Binding Assays Broad Profiling->In Vitro Binding Assays Identified Hits Phenotypic Screening Phenotypic Screening Phenotypic Screening->In Vitro Binding Assays Deconvolution Enzymatic Assays Enzymatic Assays In Vitro Binding Assays->Enzymatic Assays Confirmed Binders CETSA CETSA Enzymatic Assays->CETSA Potent Inhibitors Kinome-wide Profiling Kinome-wide Profiling CETSA->Kinome-wide Profiling Cellular Target Engagement Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Heat Challenge Heat Challenge Compound Treatment->Heat Challenge Cell Lysis Cell Lysis Heat Challenge->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Protein Quantification Protein Quantification Centrifugation->Protein Quantification Western Blot Western Blot Protein Quantification->Western Blot

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

Authoritative Grounding: The CETSA method provides direct evidence of target engagement in a physiological setting, which is a critical validation step in the early stages of drug discovery. [1]

Experimental Protocol: Kinome-wide Profiling (if the target is a kinase)

If the primary target is identified as a protein kinase, a comprehensive kinome-wide selectivity screen is essential due to the high degree of structural similarity within the kinase family.

  • Compound Submission: Submit N-(4-acetylphenyl)pyrrolidine-1-sulfonamide to a specialized service provider (e.g., Reaction Biology, Eurofins).

  • Kinase Panel Screening: The compound is screened against a large panel of purified kinases (often >400) at a fixed ATP concentration (e.g., the Km for each kinase). [4]3. Data Analysis: The results are typically presented as a percentage of inhibition for each kinase and can be visualized as a "kinome tree" to highlight the selectivity profile.

Data Presentation: Kinome Scan Data Summary

Kinase FamilyKinase Target% Inhibition at 1 µM
TK EGFRExperimental Value
TK VEGFR2Experimental Value
CMGC CDK2Experimental Value
AGC PKAExperimental Value

Conclusion: Building a Comprehensive Selectivity Profile

The assessment of selectivity for a novel compound like N-(4-acetylphenyl)pyrrolidine-1-sulfonamide is not a single experiment but a multi-faceted investigation. By employing a tiered approach, from broad screening to in-cell target engagement, researchers can build a robust and reliable selectivity profile. This comprehensive understanding of a compound's interactions with the proteome is fundamental to making informed decisions in the drug discovery and development process, ultimately increasing the likelihood of clinical success.

References

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Retrieved from [Link]

  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Retrieved from [Link]

  • Medicines Discovery Catapult. (2026, January 29). Techniques in kinase profiling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). High-Throughput Selectivity Assays for Small-Molecule Inhibitors of β-Catenin/T-Cell Factor Protein–Protein Interactions. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. Retrieved from [Link]

  • bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Retrieved from [Link]

  • Kinexus Bioinformatics Corporation. (n.d.). Kinase-Inhibitor Activity Profiling (KICP) Service. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • PubMed. (2025, February 18). Assessment of in vitro assays and quantitative determination of selectivity and modality of inhibitors targeting the cell cycle regulating, oncogenic cyclin-dependent kinases. Retrieved from [Link]

  • Chelatec. (n.d.). In vitro binding Assays – Cell Based Assays. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

N-(4-acetylphenyl)pyrrolidine-1-sulfonamide proper disposal procedures

Operational Protocol for the Safe Handling and Disposal of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide For researchers, scientists, and drug development professionals, the responsible management of physiologically active...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Protocol for the Safe Handling and Disposal of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide

For researchers, scientists, and drug development professionals, the responsible management of physiologically active chemical compounds is paramount to laboratory safety and environmental stewardship. N-(4-acetylphenyl)pyrrolidine-1-sulfonamide is a specialized sulfonamide derivative utilized in chemical synthesis and pharmaceutical research. Due to its biological activity and structural stability, improper disposal can lead to environmental persistence and aquatic toxicity.

This guide provides a comprehensive, self-validating protocol for the safe handling, segregation, and disposal of this compound, grounded in the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) standards[1].

Hazard Profile and Mechanistic Causality

While a specific Safety Data Sheet (SDS) for N-(4-acetylphenyl)pyrrolidine-1-sulfonamide may not always be immediately accessible, data from closely related structural analogs (e.g., N-Phenylpyrrolidine-1-sulfonamide) indicate it acts as a significant irritant[2]. The presence of the sulfonamide moiety dictates specific chemical incompatibilities that must be respected during waste collection.

  • Causality of Hazards: The compound is harmful if swallowed (H302) and causes skin and serious eye irritation (H315, H319)[2]. The pyrrolidine ring can act as a secondary amine precursor under certain degradation conditions, while the sulfonamide group is susceptible to vigorous, exothermic reactions when exposed to strong oxidizing agents[3].

  • Causality of Disposal: Flushing sulfonamides into municipal wastewater systems is strictly prohibited. These compounds resist standard wastewater treatment and can contribute to environmental toxicity and antimicrobial resistance[4]. Complete thermal destruction via licensed incineration is required to break the robust carbon-sulfur (C-S) and sulfur-nitrogen (S-N) bonds[4].

Quantitative Safety and Regulatory Data

To ensure rapid decision-making, the following table summarizes the critical operational parameters for handling and disposing of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide.

Operational ParameterSpecification & Regulatory Standard
Chemical Class Sulfonamide Derivative
Hazard Statements H302, H315, H319, H335 (Harmful if swallowed; Irritant)[2]
Precautionary Codes P261, P280, P305+P351+P338, P501[2]
Incompatible Materials Strong oxidizing agents, strong acids[3]
Primary Disposal Method Licensed Hazardous Waste Incineration[4]
EPA Regulatory Framework RCRA Subtitle C (Cradle-to-Grave Management)[1]
SAA Volume Limit Maximum 55 gallons of non-acute hazardous waste

Step-by-Step Disposal Methodology

This protocol establishes a self-validating system: each step contains a verification check to ensure compliance before proceeding to the next phase of the disposal lifecycle.

Step 1: Immediate Safety and PPE Verification

  • Action: Don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a standard laboratory coat[3].

  • Causality: The compound poses a risk of respiratory irritation (H335) and serious eye irritation (H319)[2]. Handling must occur within a certified chemical fume hood to prevent inhalation of aerosolized dust or particulates[3].

  • Validation Check: Is the fume hood sash at the correct operational height, and is continuous airflow confirmed via the monitor?

Step 2: Waste Segregation and Compatibility

  • Action: Isolate N-(4-acetylphenyl)pyrrolidine-1-sulfonamide waste (both pure powder and contaminated labware) from other waste streams. Strictly separate it from strong oxidizing agents[3].

  • Causality: Mixing organic sulfonamides with oxidizers can lead to spontaneous exothermic reactions or the release of toxic sulfur oxide (SOx) and nitrogen oxide (NOx) gases.

  • Validation Check: Are all co-stored waste streams verified to be free of peroxides, nitrates, and halogens?

Step 3: Containerization

  • Action: Transfer the waste into an approved, chemically compatible container (e.g., High-Density Polyethylene (HDPE) or amber glass)[3]. Ensure the lid is secure and leak-proof.

  • Causality: Using incompatible plastics can lead to solvent leaching if the compound is dissolved in organic solvents. A leak-proof seal prevents fugitive emissions and accidental exposure during transit.

  • Validation Check: Invert the sealed container carefully to ensure no micro-leaks are present around the threading.

Step 4: RCRA-Compliant Labeling

  • Action: Affix a hazardous waste label to the container immediately upon the first drop of waste entering it. The label must explicitly state "Hazardous Waste" and include the full chemical name: "N-(4-acetylphenyl)pyrrolidine-1-sulfonamide"[3].

  • Causality: Abbreviations or chemical formulas are legally insufficient under EPA RCRA regulations and can cause fatal chemical mixing errors at the downstream incineration facility[4].

  • Validation Check: Does the label include the accumulation start date and specific hazard warnings (e.g., "Irritant")?

Step 5: Satellite Accumulation Area (SAA) Management

  • Action: Store the sealed, labeled container in a designated SAA at or near the point of generation[3].

  • Causality: SAAs minimize the movement of hazardous waste through the facility, reducing the statistical probability of a spill in high-traffic corridors.

  • Validation Check: Is the SAA inspected weekly for signs of container deterioration, as mandated by environmental health and safety (EHS) standards[3]?

Step 6: Final Disposal via Licensed Incineration

  • Action: Coordinate with your institution's EHS department or a licensed hazardous waste broker to transport the waste to an EPA-permitted incineration facility[4].

  • Causality: High-temperature incineration is the only reliable method to achieve complete molecular destruction of the sulfonamide, safeguarding aquatic ecosystems from pharmaceutical contamination[4].

Disposal Workflow Visualization

The following diagram illustrates the logical flow of waste from generation to final destruction, ensuring all regulatory checkpoints are met.

G Start Waste Generation (N-(4-acetylphenyl)pyrrolidine-1-sulfonamide) Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Liquid Liquid Waste (Solvent Mixtures) Start->Liquid Segregation Chemical Segregation (Keep away from Oxidizers) Solid->Segregation Liquid->Segregation Container Containerization (Leak-proof, Compatible) Segregation->Container Verify Compatibility Labeling RCRA Compliant Labeling (Name, Hazards, Date) Container->Labeling SAA Satellite Accumulation Area (Weekly Inspections) Labeling->SAA Transfer to SAA Incineration Licensed Hazardous Waste Incineration SAA->Incineration Max 90/180 Days (EPA RCRA)

Disposal Workflow for N-(4-acetylphenyl)pyrrolidine-1-sulfonamide.

References

  • Resource Conservation and Recovery Act (RCRA) Overview. US EPA. [Link]

Sources

Handling

Comprehensive Safety &amp; Operational Guide: Handling N-(4-acetylphenyl)pyrrolidine-1-sulfonamide

As a Senior Application Scientist, I recognize that handling specialized research chemicals requires moving beyond generic safety data sheets. N-(4-acetylphenyl)pyrrolidine-1-sulfonamide is a highly valuable building blo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized research chemicals requires moving beyond generic safety data sheets. N-(4-acetylphenyl)pyrrolidine-1-sulfonamide is a highly valuable building block in drug discovery, particularly in the synthesis of novel sulfonamide-based therapeutics. However, its physicochemical properties—specifically its presentation as a fine, electrostatically charged powder and its biologically active sulfonamide moiety—demand rigorous, mechanistically grounded handling protocols.

This guide provides a self-validating operational framework for researchers and drug development professionals, ensuring absolute compliance with [1] and the foundational safety standards set forth in [2].

Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand why the chemical poses a risk. Based on structural analogs such as N-phenylpyrrolidine-1-sulfonamide[3], N-(4-acetylphenyl)pyrrolidine-1-sulfonamide exhibits the following hazard profile:

  • Aerosolization & Static Cling: The pyrrolidine-1-sulfonamide core often crystallizes into fine particulates. These powders easily accumulate static charge, leading to sudden aerosolization when a container is opened or a metal spatula is introduced.

  • Biological Reactivity (Sensitization): The sulfonamide group is a known pharmacophore that can act as a hapten, potentially causing skin sensitization or respiratory irritation upon repeated exposure.

  • Mucous Membrane Irritation: Inhalation of the fine dust directly interacts with the aqueous environment of the respiratory tract, causing acute irritation (H335)[3].

Quantitative Hazard Classification & Exposure Strategy
Hazard CategoryGHS ClassificationMechanistic Justification & Precautionary Strategy
Acute Toxicity (Oral) Category 4 (H302)Causality: Systemic absorption via accidental ingestion. Strategy: Strict prohibition of food/drink; mandatory hand washing post-handling.
Skin Irritation Category 2 (H315)Causality: Lipophilic acetylphenyl group allows dermal penetration. Strategy: Double nitrile gloves; lab coat with knit cuffs.
Eye Irritation Category 2A (H319)Causality: Particulate interaction with corneal moisture. Strategy: ANSI Z87.1 splash goggles; prohibition of contact lenses.
Respiratory Sensitization Category 3 (H335)Causality: Micro-particulate inhalation. Strategy: Handle exclusively within a certified chemical fume hood (>80 fpm face velocity).

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not a box-ticking exercise; it is the establishment of a physical barrier engineered for the specific chemical threat.

PPE CategorySpecificationOperational Rationale
Hand Protection Nitrile (Double-gloved), >0.11 mm thicknessSulfonamides can permeate thin latex. Nitrile offers superior chemical resistance to organic building blocks. The double-glove system allows rapid shedding of the outer contaminated layer without exposing the skin.
Eye Protection ANSI Z87.1 Chemical Splash GogglesStandard safety glasses leave gaps at the brow and cheeks. Goggles create a hermetic seal against aerosolized sulfonamide dust.
Body Protection 100% Cotton Lab Coat (Fully buttoned)Synthetic fabrics (like polyester) generate static electricity, which attracts the charged chemical powder to the researcher's body. Cotton mitigates this static field.
Respiratory N95 or P100 particulate respiratorRequired only if weighing must occur outside a certified fume hood (e.g., bulk transfer in a staging area).

Operational Workflow & Handling Protocol

The following protocol is designed as a self-validating system. Each step contains a validation checkpoint to ensure the integrity of the process before moving forward.

OperationalWorkflow Start Pre-Operation: Verify Fume Hood Flow PPE Don PPE Matrix (Double Nitrile, Goggles) Start->PPE Weighing Weighing: Use Anti-Static Spatula PPE->Weighing Transfer Transfer to Reaction Vessel Weighing->Transfer Cleanup Decontaminate Surfaces (70% EtOH) Transfer->Cleanup

Figure 1: Step-by-step operational workflow for handling sulfonamide powders.

Protocol: Precision Weighing and Transfer
  • Environmental Preparation: Ensure the chemical fume hood is operational.

    • Validation Checkpoint: Verify the digital airflow monitor reads between 80-120 feet per minute (fpm). Do not proceed if the alarm is sounding.

  • Static Mitigation: Pass an anti-static zero-stat gun over the analytical balance and the weighing paper/boat.

    • Causality: As established, N-(4-acetylphenyl)pyrrolidine-1-sulfonamide is highly prone to static cling. Neutralizing the electrostatic field prevents sudden aerosolization and ensures mass accuracy.

  • PPE Verification: Don double nitrile gloves.

    • Causality: The inner glove acts as a clean baseline. The outer glove handles the active chemical container and is discarded immediately after the transfer.

  • Weighing: Using a grounded micro-spatula, carefully transfer the crystalline powder to the tared weighing boat. Keep the source bottle as close to the balance as possible to minimize the transit path.

  • Transfer & Solubilization: Immediately transfer the weighed solid into the reaction flask. Wash the weighing boat with the primary reaction solvent (e.g., dichloromethane or DMF) to ensure quantitative transfer and suppress any remaining dust.

  • Decontamination: Wipe down the balance and hood surface with a damp paper towel (water/ethanol mix) to capture microscopic dust. Dispose of the towel in the solid hazardous waste bin.

Emergency Response & Waste Disposal

Even with rigorous protocols, accidental spills occur. Your response must be immediate and methodical to prevent laboratory cross-contamination.

DisposalPathway Spill Powder Spill Detected Assess Assess Volume (<50g vs >50g) Spill->Assess Small Small Spill: Wet Wipe Method Assess->Small < 50g Large Large Spill: Evacuate & Call EHS Assess->Large > 50g Waste Solid Hazardous Waste Container Small->Waste Incineration EPA-Approved Incineration Waste->Incineration

Figure 2: Decision matrix for sulfonamide powder spill response and disposal.

Protocol: Small Spill Decontamination (< 50g)
  • Do Not Sweep: Never use a dry brush or broom on sulfonamide powders.

    • Causality: Dry sweeping mechanically forces the particles into the air, creating a severe inhalation hazard and spreading the contamination across the lab.

  • Wet Wipe Method: Dampen absorbent paper towels with a suitable solvent (a 70% Ethanol/Water mixture is highly effective for solubilizing and capturing sulfonamides).

  • Containment: Gently place the damp towels over the spilled powder to suppress dust. Carefully wipe from the outside edges of the spill toward the center.

  • Disposal: Place all contaminated wipes, along with your outer pair of nitrile gloves, into a clearly labeled, sealable solid hazardous waste container.

Environmental Logistics (Disposal Plan)

N-(4-acetylphenyl)pyrrolidine-1-sulfonamide must not be discharged into the municipal water system or standard trash. All solid waste, contaminated PPE, and empty source vials must be collected in dedicated, leak-proof containers labeled "Hazardous Solid Waste - Sulfonamide Derivatives." These containers must be routed to an EPA-approved facility for high-temperature incineration, which safely breaks down the sulfonamide core into benign combustion byproducts (CO₂, H₂O, NOₓ, SOₓ).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available from:[Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. Available from:[Link]

Sources

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